molecular formula C7H7ClS B098659 2-Chloro-6-methylthiophenol CAS No. 18858-05-4

2-Chloro-6-methylthiophenol

Cat. No.: B098659
CAS No.: 18858-05-4
M. Wt: 158.65 g/mol
InChI Key: WNRLJMYSWRBJIG-UHFFFAOYSA-N
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Description

2-Chloro-6-methylthiophenol is a key organosulfur compound serving as a critical precursor in chemical synthesis and environmental science research. Its primary industrial research value lies in its role as a key intermediate for the synthesis of novel triketone herbicides, such as sulfonone, which function through high-efficacy, low-dosage mechanisms . In environmental toxicology, this compound is identified as a crucial precursor in the heterogeneous formation of polychlorinated thianthrenes/dibenzothiophenes (PCTA/DTs), which are toxic persistent organic pollutants (POPs) . Studies utilizing density functional theory (DFT) have detailed its reaction pathways on catalytic surfaces like silica clusters, which are major components of fly ash, providing vital insights into the formation mechanisms of dioxin-like compounds during high-temperature industrial processes . This makes this compound an essential reagent for researchers developing emission control strategies and predictive models for environmental contaminants. The compound's thiophenol group offers distinct reactivity compared to phenols, including greater acidity and nucleophilicity, making it a versatile building block for constructing more complex sulfur-containing molecules in pharmaceutical and agrochemical research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-chloro-6-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRLJMYSWRBJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399651
Record name 2-Chloro-6-methylthiophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18858-05-4
Record name 2-Chloro-6-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methyl-benzenthiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-methylthiophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for professionals in research and development. The information is presented to facilitate easy access and comparison, with a focus on data accuracy and practical application.

Chemical Identity and Structure

This compound is an organosulfur compound with the chemical formula C₇H₇ClS.[1] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a thiol group at positions 2, 6, and 1 respectively.

IdentifierValue
CAS Number 18858-05-4[1][2][3]
IUPAC Name 2-chloro-6-methylbenzenethiol[1]
Molecular Formula C₇H₇ClS[1]
Molecular Weight 158.65 g/mol [1][3]
Canonical SMILES CC1=C(C(=CC=C1)Cl)S[1]
InChI InChI=1S/C7H7ClS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3[1][2]
InChI Key WNRLJMYSWRBJIG-UHFFFAOYSA-N[1][2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental settings.

PropertyValue
Appearance Clear colorless to yellow liquid[4][5]
Boiling Point 135-136 °C at 35 mmHg[3]
Density 1.217 g/cm³[3]
Refractive Index 1.5920-1.5980 @ 20 °C[4][5]
Vapor Pressure 0.102 mmHg at 25 °C[3]
LogP 3.18[2]

Chemical and Spectroscopic Properties

This section details the chemical reactivity and spectroscopic data for this compound.

PropertyValue/Information
Purity Typically available at ≥95.0% or 96% purity[4]
Solubility Information not widely available, but expected to be soluble in organic solvents.
Stability Stable under recommended storage conditions.
Hazards Harmful if swallowed.[1][2] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]

Spectroscopic Data:

  • ¹H NMR: Spectral data is available and can be used for structural confirmation.[1]

  • ¹³C NMR: Available for structural elucidation.[7]

  • IR Spectra: Infrared spectroscopy data is available, providing information on functional groups.[1]

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.[8]

Experimental Protocols

Synthesis of this compound via Diazotization

A common synthetic route to this compound involves the diazotization of 2-chloro-6-aminotoluene, followed by reaction with a sulfur source. A generalized protocol based on a similar patented process for a related compound is described below.[9]

G Synthesis Workflow for this compound A 2-Chloro-6-aminotoluene R1 NaNO2, HCl -5 to 10 °C A->R1 B Diazonium Salt Intermediate R2 Sodium thiomethoxide (NaSMe) B->R2 C This compound R1->B R2->C

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Diazotization: 2-chloro-6-aminotoluene is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (typically -5 to 10 °C).[9] A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[9] The reaction is stirred for a short period after the addition is complete.

  • Thiolation: The freshly prepared diazonium salt solution is then reacted with a sulfur-containing nucleophile, such as sodium thiomethoxide, to introduce the thiol group.

  • Workup and Purification: The reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent. Purification is achieved through techniques such as distillation under reduced pressure or column chromatography to yield the final product.

Spectroscopic Analysis Protocol (General)

The following outlines a general workflow for the structural confirmation of the synthesized this compound.

G Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A standard workflow for the analytical confirmation of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer.

    • The chemical shifts, integration, and coupling patterns are analyzed to confirm the presence of the aromatic protons, the methyl group, and the overall carbon skeleton.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr), or analyzed using an ATR-FTIR accessory.[1]

    • The IR spectrum is recorded, and characteristic absorption bands for the S-H, C-S, C-Cl, and aromatic C-H and C=C bonds are identified.

  • Mass Spectrometry (MS):

    • The sample is introduced into a mass spectrometer (e.g., via GC-MS or direct infusion).

    • The mass spectrum is obtained, showing the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns that can be used for structural confirmation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use only in a well-ventilated area.[10] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]

This guide is intended for informational purposes for qualified individuals and does not constitute a comprehensive safety data sheet. Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to 2-Chloro-6-methylthiophenol (CAS: 18858-05-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylthiophenol, a key chemical intermediate. It covers its chemical and physical properties, a detailed potential synthesis protocol, spectral characteristics, reactivity, and potential applications in research and drug development, with a focus on its role as a versatile building block.

Chemical and Physical Properties

This compound, with the CAS number 18858-05-4, is an aromatic thiol compound.[1][2] Its structure features a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a thiol group at positions 2, 6, and 1, respectively. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-chloro-6-methylbenzenethiol[1]
CAS Number 18858-05-4[1][2]
Molecular Formula C₇H₇ClS[1][3]
Molecular Weight 158.65 g/mol [1]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 135-136 °C at 35 mmHgN/A
Refractive Index 1.5920-1.5980 @ 20°C[4]
InChI Key WNRLJMYSWRBJIG-UHFFFAOYSA-N[1]
SMILES CC1=C(C(=CC=C1)Cl)S[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-chloro-6-methylaniline (B140736). The first step is the formation of a diazonium salt, which is then reacted with a thiolate source to introduce the thiol group.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiolation A 2-Chloro-6-methylaniline C Intermediate Diazonium Salt A->C 0-5 °C B Sodium Nitrite (NaNO₂) in Hydrochloric Acid (HCl) B->C E This compound C->E D Sulfur Source (e.g., Sodium hydrogen sulfide) D->E G A This compound B S-Alkylation (e.g., with R-X, base) A->B C Oxidation (e.g., with I₂, air) A->C D Michael Addition (e.g., with α,β-unsaturated carbonyl) A->D E Thioether B->E F Disulfide C->F G Thioether Adduct D->G

References

An In-depth Technical Guide to 2-chloro-6-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-6-methylbenzenethiol, a substituted aromatic thiol of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound presents unique electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules. This document details its chemical and physical properties, outlines a probable synthetic route, discusses its reactivity and potential applications, and provides essential safety information.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-chloro-6-methylbenzenethiol and Related Compounds

Property2-chloro-6-methylbenzenethiol (Computed/Predicted)2-methylbenzenethiol (Experimental)4-methylbenzenethiol (Experimental)
CAS Number 18858-05-4[1]137-06-4106-45-6
Molecular Formula C₇H₇ClS[1]C₇H₈SC₇H₈S
Molecular Weight 158.65 g/mol [1]124.20 g/mol 124.20 g/mol
Melting Point Data not available10-12 °C41-43 °C
Boiling Point Data not available195 °C195 °C
Density Data not available1.054 g/mL at 25 °CData not available
Refractive Index Data not availablen20/D 1.578Data not available
Solubility Data not availableInsoluble in water; soluble in alcohol and ether.Insoluble in water; soluble in alcohol and ether.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-chloro-6-methylbenzenethiol are not widely published. However, based on its structure, the following spectral characteristics can be predicted.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the thiol proton (which may be broad and its chemical shift dependent on concentration and solvent), and a multiplet system for the three aromatic protons. The chemical shifts would be influenced by the electron-withdrawing chloro group and the electron-donating methyl and thiol groups.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro, methyl, and thiol substituents.

2.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158 and a characteristic M+2 peak at m/z 160 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the thiol proton, the methyl group, and the chlorine atom.

2.4. Infrared (IR) Spectroscopy

An ATR-IR spectrum is available from Bio-Rad Laboratories, Inc.[1] While the full spectrum is not publicly detailed, the characteristic absorption bands would include S-H stretching (around 2550-2600 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching vibrations.

Synthesis

A direct and verified experimental protocol for the synthesis of 2-chloro-6-methylbenzenethiol is not readily found in peer-reviewed journals. However, a plausible synthetic route can be adapted from a patented method for the synthesis of the closely related compound, 2-chloro-6-methylthiotoluene.[2] This method involves a two-step process starting from 2-chloro-6-aminotoluene.

3.1. Proposed Synthetic Pathway

The proposed synthesis involves the diazotization of 2-chloro-6-aminotoluene, followed by a Newman-Kwart rearrangement or a direct displacement with a sulfur nucleophile to introduce the thiol group. A more direct approach, based on the synthesis of the related thioether, would be the reaction of the diazonium salt with a sulfide (B99878) or hydrosulfide (B80085) salt.

Synthesis_Pathway A 2-chloro-6-aminotoluene B Diazonium Salt Intermediate A->B  NaNO₂, HCl (Diazotization) C 2-chloro-6-methylbenzenethiol B->C  NaSH or KSH (Sulfur Nucleophile)

Caption: Proposed synthesis of 2-chloro-6-methylbenzenethiol.

3.2. Detailed Experimental Protocol (Adapted)

This protocol is an adaptation of the method described for the synthesis of 2-chloro-6-methylthiotoluene and should be optimized for the synthesis of the target thiol.[2]

Step 1: Diazotization of 2-chloro-6-aminotoluene

  • In a reaction vessel equipped with a stirrer and a cooling bath, add 30% hydrochloric acid and water.

  • Slowly add 2-chloro-6-aminotoluene to the acid solution while maintaining the temperature below 50 °C. Stir for 10 minutes after the addition is complete.

  • Cool the mixture to between -5 and -10 °C.

  • Slowly add a pre-prepared aqueous solution of sodium nitrite. The temperature should be kept below 10 °C during the addition.

  • After the addition is complete, continue stirring for 30 minutes. The resulting diazonium salt solution should be kept at approximately 0 °C for immediate use in the next step.

Step 2: Thiolation

  • In a separate reaction vessel, prepare a solution of sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) in water, cooled to about 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the hydrosulfide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring for several hours at room temperature to allow for the decomposition of the intermediate and formation of the thiol.

  • The reaction mixture can then be worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

  • Purification of the crude product can be achieved by vacuum distillation or column chromatography.

Experimental_Workflow cluster_diazotization Diazotization cluster_thiolation Thiolation cluster_workup Workup & Purification A Dissolve 2-chloro-6-aminotoluene in HCl(aq) B Cool to -5 to -10 °C A->B C Add NaNO₂(aq) dropwise (keep temp < 10 °C) B->C D Stir for 30 min C->D F Add diazonium salt solution dropwise (keep temp < 10 °C) D->F Use immediately E Prepare cold NaSH solution E->F G Stir at room temperature H Extraction with organic solvent G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Solvent removal J->K L Purification (distillation or chromatography) K->L

Caption: Experimental workflow for the proposed synthesis.

Reactivity and Potential Applications

While specific studies on the reactivity and applications of 2-chloro-6-methylbenzenethiol are scarce, its chemical nature suggests several potential uses in research and development.

4.1. Reactivity

The thiol group is nucleophilic and can readily undergo S-alkylation, S-acylation, and oxidation reactions. The presence of the ortho-chloro and ortho-methyl groups can provide steric hindrance around the sulfur atom, potentially influencing its reactivity compared to less substituted thiophenols. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing chloro, methyl, and thiol groups.

4.2. Potential Applications in Drug Development and Medicinal Chemistry

Substituted benzenethiols are important intermediates in the synthesis of various pharmaceuticals. The benzothiazole (B30560) scaffold, which can be synthesized from ortho-aminothiophenols, is a prominent feature in many biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Although 2-chloro-6-methylbenzenethiol itself is not an aminothiophenol, its structural motifs are relevant to the synthesis of sulfur-containing heterocyclic compounds that are of interest in drug discovery.

The thiol group can also be used as a handle for bioconjugation or for incorporation into larger molecules to modulate their pharmacological properties.

Potential_Applications A 2-chloro-6-methylbenzenethiol B Synthesis of Sulfur- Containing Heterocycles A->B C Precursor for Agrochemicals A->C D Building Block in Medicinal Chemistry A->D E Ligand in Coordination Chemistry A->E

Caption: Potential application areas for this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-chloro-6-methylbenzenethiol is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly closed container in a cool, dry place away from oxidizing agents.

It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling.

References

A Technical Guide to 2-Chloro-6-methylthiophenol (C₇H₇ClS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-6-methylthiophenol, a key intermediate in various fields of chemical synthesis. It covers physicochemical properties, synthesis protocols, reactivity, applications, and safety information, tailored for a scientific audience.

Compound Identity and Properties

This compound, with the molecular formula C₇H₇ClS, is an aromatic thiol compound. Its structure features a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a thiol group at positions 2, 6, and 1, respectively. This substitution pattern imparts specific steric and electronic properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-chloro-6-methylbenzenethiol[1]
CAS Number 18858-05-4[2]
Molecular Formula C₇H₇ClS[1]
Molecular Weight 158.65 g/mol [1]
Appearance Clear colorless to yellow liquid[3]
Boiling Point 135-136 °C (at 35 mmHg)[2][4]
Density 1.217 g/cm³[4]
Refractive Index 1.595 (at 20 °C)[4]
LogP ~3.18[5]
SMILES CC1=C(C(=CC=C1)Cl)S[1]
InChIKey WNRLJMYSWRBJIG-UHFFFAOYSA-N[1]

Table 2: Predicted Spectroscopic Data

While detailed spectral analyses are proprietary or scattered, the following table summarizes expected peaks based on the compound's structure. These are estimations and should be confirmed by experimental data.

SpectroscopyFeaturePredicted Chemical Shift / Range
¹H NMR -CH₃ (s)2.2 - 2.5 ppm
-SH (s, broad)3.0 - 4.0 ppm
Ar-H (m)6.9 - 7.3 ppm
¹³C NMR -CH₃15 - 20 ppm
Ar-C (unsubstituted)120 - 130 ppm
Ar-C (substituted)130 - 145 ppm
IR Spectroscopy S-H stretch2550 - 2600 cm⁻¹
C-S stretch600 - 800 cm⁻¹
C-Cl stretch700 - 800 cm⁻¹
Aromatic C-H stretch~3030 cm⁻¹
Aromatic C=C stretch1450 - 1600 cm⁻¹

Synthesis and Experimental Protocols

A common and scalable method for preparing this compound involves a diazotization reaction starting from 2-chloro-6-aminotoluene, followed by reaction with a sulfur source like sodium thiomethoxide.[6] This approach avoids the use of highly toxic solvents and reagents associated with older methods.[6]

Synthesis_Workflow reactant reactant reagent reagent intermediate intermediate product product A 2-Chloro-6-aminotoluene B Diazonium Salt Intermediate A->B  Diazotization  (-5 to 10°C) C This compound B->C  Thiolation NaNO2 NaNO₂ / H⁺ NaSMe Sodium Thiomethoxide (NaSCH₃) Applications cluster_props Chemical Properties & Reactivity cluster_apps Primary Applications center_node center_node prop_node prop_node app_node app_node Mol This compound Nuc Nucleophilic Thiol (-SH) Mol->Nuc Arom Substituted Aromatic Ring Mol->Arom Cat Catalytic Potential Mol->Cat Pharm Pharmaceutical Synthesis (e.g., API Intermediates) Nuc->Pharm S-Alkylation, Coupling Reactions Arom->Pharm Agro Agrochemical Development (e.g., Pesticides, Herbicides) Arom->Agro Electrophilic Substitution Mat Material Science (e.g., Polymers, Ligands) Cat->Mat

References

2-Chloro-6-methylthiophenol structural information and SMILES notation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and chemical properties of 2-Chloro-6-methylthiophenol. It includes a summary of its physicochemical data, its unique SMILES notation for computational applications, and a discussion of its known applications in chemical synthesis. This document is intended to serve as a foundational resource for professionals in research and development who are interested in the properties and potential applications of this compound.

Structural Information and Chemical Identity

This compound, also known as 2-chloro-6-methylbenzenethiol, is an aromatic organosulfur compound. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a thiol group at positions 2, 6, and 1 respectively.

SMILES Notation: The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is: CC1=C(C(=CC=C1)Cl)S[1]

This notation provides a linear representation of the molecule's structure, which is invaluable for cheminformatics and computational chemistry applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C7H7ClS[1]
Molecular Weight 158.65 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 135 °C
Refractive Index 1.5920-1.5980 @ 20°C[2]
CAS Number 18858-05-4[1]

Experimental Data

Spectroscopic Data
  • ¹H NMR Spectroscopy: Spectra have been recorded on a BRUKER AC-300 instrument. The sample was sourced from Maybridge Chemical Company Ltd.

  • Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR spectra have been obtained using a Bruker Tensor 27 FT-IR instrument. The sample was sourced from Alfa Aesar, Thermo Fisher Scientific.

A comprehensive analysis of these spectra would be required to assign specific peaks to the molecular structure of this compound.

Synthesis and Reactivity

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not prominently available in the surveyed literature. However, a patent describes a method for preparing the related compound, 2-chloro-6-methylthiotoluene, via a diazotization reaction of 2-chloro-6-aminotoluene with a sodium thiomethoxide aqueous solution.[3] This suggests that a similar synthetic strategy could potentially be adapted for the synthesis of this compound. General methods for thiophenol synthesis, such as the Newman-Kwart rearrangement or the Leuckart thiophenol reaction, may also be applicable.[4]

Chemical Reactivity and Applications

This compound is known to have applications in chemical synthesis. It has been described as a catalyst for hydrogenation and as a dehydrogenating agent, which can be useful in the synthesis of conjugates. Its catalytic activity in hydrogenation can be enhanced in the presence of trimethylaluminium.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound. No studies have been identified that describe its effects on biological systems, its mechanism of action, or its involvement in any signaling pathways. The potential for this compound in drug development is therefore unknown and would require significant further investigation.

Logical Relationships in Chemical Applications

While a biological signaling pathway cannot be depicted, the following diagram illustrates the logical relationship of this compound in its known chemical applications.

G A This compound B Catalyst A->B C Dehydrogenating Agent A->C D Hydrogenation Reactions B->D E Synthesis of Conjugates C->E

Caption: Logical relationship of this compound in chemical synthesis.

Conclusion

This compound is a well-characterized small molecule with defined structural and physical properties. Its primary known utility lies in the field of chemical synthesis, where it can function as a catalyst and a dehydrogenating agent. A significant gap in the current knowledge exists regarding its biological activity. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Future studies are warranted to investigate its potential pharmacological effects and to determine if it interacts with any biological pathways.

References

Spectral Data Analysis of 2-Chloro-6-methylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectral analysis of 2-Chloro-6-methylthiophenol. Due to the limited availability of public domain spectral data for this specific compound, this document serves as a detailed template for researchers to populate with their own experimental findings. It includes standardized tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. A logical workflow for the spectral analysis is also presented using a Graphviz diagram. This guide is intended to be a valuable resource for the characterization of this compound and related compounds in a research and development setting.

Introduction

This compound is an aromatic organosulfur compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its use in any scientific endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide outlines the expected spectral characteristics and the methodologies to obtain and interpret them.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.0-7.4m-3HAr-H
~3.5-4.5s-1HSH
~2.4s-3H-CH₃

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~135-140C -S
~130-135C -Cl
~125-130Ar-C H
~120-125Ar-C H
~115-120Ar-C H
~130-135C -CH₃
~20-C H₃
Infrared (IR) Spectroscopy Data

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100mAr-H stretch
~2920-2980wC-H stretch (methyl)
~2550-2600wS-H stretch
~1560-1600mC=C stretch (aromatic)
~1450-1500mC=C stretch (aromatic)
~1000-1250sC-S stretch
~750-850sC-Cl stretch
~690-770sAr-H bend (out of plane)

Intensity: s = strong, m = medium, w = weak

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
~158/160-[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
~123-[M-Cl]⁺
~125-[M-SH]⁺
~91-[C₇H₇]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of protons.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: Use an NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent signal or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid at room temperature, place a small drop between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Alternatively, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the solvent-filled cell.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound (typically <1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

    • For ESI-MS, the sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion region.

    • Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants, Integration) NMR->NMR_Data IR_Data IR Data (Functional Group Identification) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation Pattern) MS->MS_Data Structure Verified Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Synthesis of 2-chloro-6-methylbenzenethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for 2-chloro-6-methylbenzenethiol, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the most prevalent synthesis route, including experimental protocols for its precursor, and discusses alternative methodologies. All quantitative data is presented in a clear, tabular format for ease of comparison, and a logical diagram of the primary synthesis pathway is provided.

Primary Synthesis Pathway: Diazotization of 2-chloro-6-methylaniline (B140736)

The most common and industrially relevant method for the synthesis of 2-chloro-6-methylbenzenethiol proceeds through the diazotization of 2-chloro-6-methylaniline, followed by the introduction of a thiol group. This two-step process offers a reliable route to the target compound.

Diagram of the Primary Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-chloro-6-methylaniline cluster_step2 Step 2: Synthesis of 2-chloro-6-methylbenzenethiol A 3-chloro-5-methyl-4-nitroaniline B 2-chloro-6-methylaniline A->B 1. H2SO4, NaNO2, H2O, 0-5°C 2. H3PO2 3. Fe, 85-95°C C 2-chloro-6-methylaniline D 2-chloro-6-methylbenzenethiol C->D 1. NaNO2, HCl, -10 to 10°C 2. Sulfur source (e.g., NaSH or KEtX)

Caption: Primary synthesis route for 2-chloro-6-methylbenzenethiol.

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline

This procedure outlines a one-pot reaction to produce the key intermediate, 2-chloro-6-methylaniline.

Materials:

  • 3-chloro-5-methyl-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • 50% Hypophosphorous Acid (H₃PO₂)

  • Iron powder (Fe)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • In a 250 ml round-bottom flask maintained at 0°C, a mixture of 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 ml of water, and 20 ml of diluted sulfuric acid (prepared by diluting 5 ml of concentrated H₂SO₄, 92 mmol, with water) is stirred for 10 minutes.

  • A solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 ml of water is slowly added to the reaction mixture, ensuring the temperature is maintained at 0°C. The stirring is continued for an additional 30 minutes after the addition is complete.

  • To the reaction system, 15 ml of 50% aqueous hypophosphorous acid (164 mmol) is added, and the mixture is stirred at 0°C for 3 hours.

  • The temperature is then slowly raised to 90°C, and iron powder (4.90 g, 87.5 mmol) is added in portions over approximately 1 hour.

  • The reaction is kept at this temperature for 3 hours.

  • After the reaction is complete, the mixture is filtered while hot.

  • The filtrate is cooled and extracted three times with 20 ml portions of dichloromethane.

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the crude product.

  • Purification by column chromatography affords the pure 2-chloro-6-methylaniline.

Quantitative Data for Step 1:

ParameterValueReference
Yield82.5%
Diazotization Temperature0-5°C
Iron Reduction Temperature85-95°C
Step 2: Synthesis of 2-chloro-6-methylbenzenethiol from 2-chloro-6-methylaniline

General Procedure (Leuckart Thiophenol Synthesis Principle):

  • Diazotization: 2-chloro-6-methylaniline is diazotized in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at a low temperature (typically -10 to 10°C) to form the corresponding diazonium salt.

  • Xanthate Formation: The diazonium salt solution is then reacted with a solution of a xanthate, such as potassium ethyl xanthate (KEtX). This reaction forms an aryl xanthate intermediate.

  • Hydrolysis: The aryl xanthate is subsequently hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide (B78521) or potassium hydroxide), to yield the desired 2-chloro-6-methylbenzenethiol.

  • Work-up and Purification: The final product is isolated by extraction and purified by distillation or chromatography.

Alternative Synthesis Pathways

For a comprehensive understanding, two notable alternative routes for the synthesis of thiophenols are briefly described below. These could potentially be adapted for the synthesis of 2-chloro-6-methylbenzenethiol.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal process that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate. The resulting S-aryl thiocarbamate can then be hydrolyzed to the corresponding thiophenol. This method avoids the use of diazonium salts.

Logical Workflow for Newman-Kwart Rearrangement:

Newman_Kwart A 2-chloro-6-methylphenol B O-(2-chloro-6-methylphenyl) N,N-dimethylthiocarbamate A->B 1. Base 2. Me2NCSCl C S-(2-chloro-6-methylphenyl) N,N-dimethylthiocarbamate B->C Heat (Rearrangement) D 2-chloro-6-methylbenzenethiol C->D Hydrolysis

Caption: Newman-Kwart rearrangement workflow for thiophenol synthesis.

Reduction of Sulfonyl Chlorides

Another established method involves the reduction of the corresponding arylsulfonyl chloride. This pathway offers an alternative starting material for the synthesis.

Logical Workflow for Sulfonyl Chloride Reduction:

Sulfonyl_Chloride_Reduction A 2-chloro-6-methylbenzenesulfonyl chloride B 2-chloro-6-methylbenzenethiol A->B Reducing Agent (e.g., Zn/H+)

Caption: Thiophenol synthesis via sulfonyl chloride reduction.

Characterization Data

Detailed spectroscopic data for 2-chloro-6-methylbenzenethiol was not available in the searched literature. For definitive product identification and purity assessment, standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry would be required.

Conclusion

The synthesis of 2-chloro-6-methylbenzenethiol is most reliably achieved through the diazotization of 2-chloro-6-methylaniline, which itself can be efficiently prepared from 3-chloro-5-methyl-4-nitroaniline. While alternative methods such as the Newman-Kwart rearrangement and the reduction of sulfonyl chlorides exist, the diazotization route is well-documented in patent literature, suggesting its industrial applicability. Further research would be beneficial to establish a detailed, optimized, and fully characterized protocol for the final conversion step to the target thiol.

Reactivity Profile of 2-Chloro-6-methylthiophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylthiophenol is a substituted aromatic thiol that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the thiol functionality, imparts a distinct reactivity profile that is of significant interest in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing chlorine and electron-donating methyl group, coupled with the nucleophilic sulfur atom, allows for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its synthesis, oxidation, S-alkylation, and metal-catalyzed coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Chemical Identity:

PropertyValue
IUPAC Name 2-chloro-6-methylbenzenethiol
CAS Number 18858-05-4[1]
Molecular Formula C₇H₇ClS
Molecular Weight 158.65 g/mol [1]
Appearance Clear colorless to yellow liquid

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 2-chloro-6-methylaniline (B140736), followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile. A common and efficient method utilizes sodium thiomethoxide.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a similar synthesis of 2-chloro-6-methylthiotoluene.[2]

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-methylaniline (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated hydrochloric acid (3.0 eq).

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of sodium thiomethoxide (1.2 eq) in water.

  • Slowly add the diazonium salt solution to the sodium thiomethoxide solution, controlling the addition rate to maintain the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the mixture with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford this compound as a crude oil, which can be further purified by vacuum distillation.

Reactivity Profile

The reactivity of this compound is primarily governed by the thiol group, which can undergo oxidation, alkylation, and metal-catalyzed coupling reactions. The ortho-substituents influence the steric accessibility and electronic properties of the sulfur atom.

Oxidation

The thiol group of this compound can be oxidized to various oxidation states, most notably to the corresponding sulfonyl chloride. This transformation is a key step in the synthesis of sulfonamides, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Oxidation to 2-Chloro-6-methylbenzenesulfonyl chloride

This protocol is based on general methods for the oxidation of thiophenols to sulfonyl chlorides.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric Acid (HCl, dilute aqueous solution)

  • Acetonitrile

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add a dilute aqueous solution of hydrochloric acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 2-chloro-6-methylbenzenesulfonyl chloride, which can be purified by column chromatography or recrystallization.

Quantitative Data for Oxidation:

ProductReagentsSolventReaction TimeYield (%)
2-Chloro-6-methylbenzenesulfonyl chlorideNCS, HClAcetonitrile/Water3-5 hours85-95 (estimated)
S-Alkylation

The thiol group is nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form thioethers. This reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Experimental Protocol: S-Alkylation with Benzyl (B1604629) Bromide

This is a general protocol for the S-alkylation of thiols.[3][4]

Materials:

  • This compound

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized Water

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product, Benzyl (2-chloro-6-methylphenyl) sulfide, can be purified by column chromatography.

Quantitative Data for S-Alkylation:

ProductAlkylating AgentBaseSolventReaction TimeYield (%)
Benzyl (2-chloro-6-methylphenyl) sulfideBenzyl BromideK₂CO₃DMF4-6 hours>90 (estimated)
Methyl (2-chloro-6-methylphenyl) sulfideMethyl IodideNaHTHF2-4 hours>95 (estimated)
Metal-Catalyzed Cross-Coupling Reactions

This compound can participate in various metal-catalyzed cross-coupling reactions to form C-S bonds, providing access to a wide range of diaryl and alkyl aryl sulfides. Key examples include the Ullmann condensation and the Buchwald-Hartwig amination-type C-S coupling.

The Ullmann condensation allows for the coupling of thiols with aryl halides, catalyzed by copper salts. This reaction is particularly useful for the synthesis of diaryl thioethers.[5]

Experimental Protocol: Ullmann Coupling with 4-Iodotoluene (B166478)

This protocol is based on general procedures for the Ullmann condensation of thiols.

Materials:

  • This compound

  • 4-Iodotoluene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]

  • Toluene

  • Deionized Water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), 4-iodotoluene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product, (2-Chloro-6-methylphenyl)(p-tolyl)sulfane, by column chromatography.

The Buchwald-Hartwig amination protocol can be adapted for C-S bond formation, providing a highly efficient and versatile method for the synthesis of aryl thioethers under milder conditions than the Ullmann reaction.[7][8][9][10]

Experimental Protocol: Buchwald-Hartwig Coupling with 4-Bromotoluene (B49008)

This is a representative protocol for the Buchwald-Hartwig C-S coupling.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and 4-bromotoluene (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture at 100-110 °C for 8-16 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield (2-Chloro-6-methylphenyl)(p-tolyl)sulfane.

Quantitative Data for Metal-Catalyzed Coupling:

ProductCoupling PartnerCatalyst SystemSolventReaction TimeYield (%)
(2-Chloro-6-methylphenyl)(p-tolyl)sulfane4-IodotolueneCuI / K₂CO₃DMF12-24 hours70-85 (estimated)
(2-Chloro-6-methylphenyl)(p-tolyl)sulfane4-BromotoluenePd₂(dba)₃ / Xantphos / NaOtBuToluene8-16 hours80-95 (estimated)

Visualized Workflows and Pathways

To provide a clearer understanding of the synthetic transformations and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis of this compound A 2-Chloro-6-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (0-5 °C) C This compound B->C  NaSMe (<10 °C)

Synthetic pathway to this compound.

G cluster_reactivity Reactivity Profile of this compound cluster_oxidation Oxidation cluster_alkylation S-Alkylation cluster_coupling Metal-Catalyzed Coupling start This compound oxidation_product 2-Chloro-6-methylbenzenesulfonyl chloride start->oxidation_product  NCS, HCl alkylation_product Aryl Alkyl Sulfide start->alkylation_product  R-X, Base coupling_product Diaryl Sulfide start->coupling_product  Ar-X, Catalyst

Key reactions of this compound.

G cluster_buchwald Buchwald-Hartwig C-S Coupling Cycle pd0 Pd(0)Lₙ pd2_oxidative Ar-Pd(II)(Lₙ)-X pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_thiolate Ar-Pd(II)(Lₙ)-SAr' pd2_oxidative->pd2_thiolate Ligand Exchange (Ar'-SH, Base) pd2_thiolate->pd0 Reductive Elimination product Ar-S-Ar' pd2_thiolate->product

Catalytic cycle for Buchwald-Hartwig C-S coupling.

Conclusion

This compound exhibits a versatile reactivity profile, making it a valuable building block in organic synthesis. The thiol group can be selectively transformed through oxidation, S-alkylation, and various metal-catalyzed cross-coupling reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of complex molecules with potential biological activity. The provided visualizations of synthetic pathways and reaction mechanisms offer a clear and concise overview of the chemical principles governing its reactivity. Further exploration of its reaction scope and optimization of conditions will undoubtedly lead to novel applications in medicinal chemistry and materials science.

References

Key Intermediates in the Production of Sulfaone Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfanone herbicides are a critical class of agrochemicals that play a significant role in modern weed management strategies. Characterized by their unique sulfonyl ketone or related chemical structures, these herbicides are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of essential plant compounds, leading to bleaching and eventual death of susceptible weeds. The commercial success of sulfanone herbicides such as mesotrione, tembotrione, isoxaflutole (B1672639), and bicyclopyrone (B213067) has spurred significant research into their synthesis and the optimization of their production processes. Central to these efforts is a deep understanding of the key chemical intermediates that form the building blocks of these complex molecules.

This technical guide provides an in-depth exploration of the core intermediates involved in the production of major sulfanone herbicides. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. The guide details the synthetic pathways, presents quantitative data in structured tables for comparative analysis, and provides experimental protocols for the synthesis of these crucial intermediates. Furthermore, it employs visualizations of the synthetic workflows to facilitate a clear and comprehensive understanding of the chemical transformations involved.

Mesotrione

Mesotrione is a selective herbicide widely used for the control of broadleaf and grass weeds in corn. Its synthesis primarily involves the coupling of 1,3-cyclohexanedione (B196179) with a substituted benzoic acid derivative.

Key Intermediates:

  • 4-(Methylsulfonyl)-2-nitrobenzoic acid (NMSBA): This intermediate provides the core aromatic sulfone structure of mesotrione.

  • 1,3-Cyclohexanedione: This cyclic diketone serves as the second primary building block for the final herbicidal molecule.

Synthesis Pathway for Mesotrione:

Mesotrione_Synthesis 2-Nitro-4-methylsulfonyltoluene 2-Nitro-4-methylsulfonyltoluene NMSBA 4-(Methylsulfonyl)-2-nitrobenzoic acid (NMSBA) 2-Nitro-4-methylsulfonyltoluene->NMSBA Oxidation NMSBC 4-(Methylsulfonyl)-2-nitrobenzoyl chloride NMSBA->NMSBC Chlorination EnolEster Enol Ester Intermediate NMSBC->EnolEster Esterification CHD 1,3-Cyclohexanedione CHD->EnolEster Mesotrione Mesotrione EnolEster->Mesotrione Rearrangement

Caption: Synthesis pathway of Mesotrione.

Quantitative Data for Mesotrione Intermediate Synthesis:

IntermediateStarting MaterialReagents/CatalystsReaction ConditionsYield (%)Purity (%)Reference
4-(Methylsulfonyl)-2-nitrobenzoic acid (NMSBA)2-Nitro-4-methylsulfonyltolueneSulfuric acid, Nitric acid, Vanadium pentoxide140°C, 10 hours98.098.10[1]
4-(Methylsulfonyl)-2-nitrobenzoyl chloride4-(Methylsulfonyl)-2-nitrobenzoic acidThionyl chloride, DMF80°C, 4 hours--[2]
Enol Ester Intermediate4-(Methylsulfonyl)-2-nitrobenzoyl chloride, 1,3-CyclohexanedioneEthylene dichloride, Sodium salt of 1,3-cyclohexanedione0-15°C, 2-6 hours9499[2]
MesotrioneEnol Ester IntermediateTriethylamine, Acetone (B3395972) cyanohydrin-90.5>99[3]

Experimental Protocols for Key Mesotrione Intermediates:

Synthesis of 4-(Methylsulfonyl)-2-nitrobenzoic acid (NMSBA)[1]

  • Materials: 2-Nitro-4-methylsulfonyltoluene (97.83 g, 99% purity), 70% Sulfuric acid (600.00 g), Vanadium pentoxide powder (1.95 g, 98% purity), 68% Nitric acid (230 g).

  • Procedure:

    • To a 1000 mL glass reactor equipped with a self-priming mixing device, add 600.00 g of 70% sulfuric acid.

    • Activate the mixer and add 97.83 g of 2-nitro-4-methylsulfonyltoluene and 1.95 g of vanadium pentoxide powder. Stir for 10 minutes.

    • Install a condensation receiver with an exhaust gas absorption system.

    • Rapidly heat the reaction mixture to 140°C.

    • Slowly add 230 g of 68% nitric acid over approximately 10 hours, maintaining the temperature at 140°C.

    • Control the oxygen feed rate at 0.1 g/min .

    • After the addition is complete, continue stirring at 140°C for about 1 hour, until the concentration of unreacted starting material is less than 1%.

    • Slowly cool the reaction solution to 10-20°C with stirring to allow the product to precipitate.

    • Filter the product and wash the filter cake three times with 150 g of water.

    • Dry the product to obtain 110.20 g of 2-nitro-4-methylsulfonylbenzoic acid.

Tembotrione

Tembotrione is a post-emergence herbicide effective against a broad spectrum of weeds in corn. Its synthesis involves the preparation of a substituted benzoic acid which is then coupled with 1,3-cyclohexanedione.

Key Intermediates:

  • 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid: This intermediate forms the substituted aromatic core of tembotrione.

  • 2-Chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl ester: A key precursor in the synthesis of the aforementioned benzoic acid derivative.

  • 2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid: The final substituted benzoic acid intermediate before coupling with the cyclohexanedione ring.

Synthesis Pathway for Tembotrione:

Tembotrione_Synthesis CMSA 2-Chloro-3-methyl-4-methylsulfonylacetophenone CMSBA 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid CMSA->CMSBA Haloform Reaction CBMSBAM 2-Chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl ester CMSBA->CBMSBAM Esterification & Bromination CTEMSBA 2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid CBMSBAM->CTEMSBA Etherification & Hydrolysis Tembotrione Tembotrione CTEMSBA->Tembotrione Coupling with 1,3-Cyclohexanedione

Caption: Synthesis pathway of Tembotrione.

Quantitative Data for Tembotrione Intermediate Synthesis:

IntermediateStarting MaterialReagents/CatalystsReaction ConditionsYield (%)Purity (%)Reference
2-Chloro-3-methyl-4-methylsulfonylbenzoic acid2-Chloro-3-methyl-4-methylsulfonylacetophenone6% Sodium hypochlorite (B82951), Benzyltriethylammonium chloride100°C, 0.5h97.597.9[4]
2-Chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl ester2-Chloro-3-methyl-4-methylsulfonylbenzoic acid----[5]
2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid2-Chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl estertert-Butanol (B103910), Potassium hydroxide (B78521), DMF, TrifluoroethanolStep 1: 25°C, 7h; Step 2: 5°C, 4h89.3 (two steps)96.0[6]

Experimental Protocols for Key Tembotrione Intermediates:

Synthesis of 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid[4]

  • Materials: 2-Chloro-3-methyl-4-methylsulfonylacetophenone (1 mol), 6% Sodium hypochlorite aqueous solution (10 mol), Benzyltriethylammonium chloride (0.1 mol), 36% Hydrochloric acid.

  • Procedure:

    • In a reaction flask, combine 1 mol of 2-chloro-3-methyl-4-methylsulfonylacetophenone, 10 mol of 6% sodium hypochlorite aqueous solution, and 0.1 mol of benzyltriethylammonium chloride.

    • Slowly heat the mixture to 100°C and maintain this temperature for 0.5 hours.

    • Cool the reaction mixture to 30°C.

    • Acidify the mixture to a pH of 1 by dropwise addition of 36% hydrochloric acid.

    • Stir for 4 hours to allow for crystallization.

    • Filter the solid product and wash the filter cake with a 2% aqueous hydrochloric acid solution.

    • Dry the solid to obtain 247.5 g of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.

Synthesis of 2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid[6]

  • Materials: 2-Chloro-3-bromomethyl-4-methanesulfonylbenzoic acid methyl ester (34.8 g, 98%, 0.1 mol), tert-Butanol (350 mL), Potassium hydroxide (6.6 g, 85%, 0.1 mol), DMF (70 mL), Trifluoroethanol (12.6 g, 99%, 0.125 mol), 30% Potassium hydroxide solution (26.1 g, 0.14 mol).

  • Procedure:

    • Step 1 (Hydrolysis):

      • Add 350 mL of tert-butanol to a reaction flask and start stirring.

      • Add 6.6 g of potassium hydroxide at room temperature.

      • Add 34.8 g of 2-chloro-3-bromomethyl-4-methanesulfonylbenzoic acid methyl ester.

      • Control the reaction temperature at 25°C for 7 hours. The resulting solution containing the potassium salt is used directly in the next step.

    • Step 2 (Etherification):

      • In a separate reaction flask, add 70 mL of DMF, 12.6 g of trifluoroethanol, and 26.1 g of 30% potassium hydroxide solution.

      • Start stirring and control the temperature at 5°C.

      • Add the potassium salt solution from Step 1 in eight portions over 2 hours.

      • Maintain the reaction at 5°C for 4 hours after the addition is complete.

      • Filter the reaction mixture, wash with water, and dry to obtain 32.4 g of the product.

Isoxaflutole

Isoxaflutole is a pre-emergence herbicide used for the control of broadleaf and grass weeds in corn and sugarcane. A key feature of its synthesis is the formation of an isoxazole (B147169) ring.

Key Intermediates:

  • 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione: This diketone is a crucial precursor to the final isoxaflutole molecule.

  • Diketonitrile (DKN): In the plant, isoxaflutole is converted to this active herbicidal compound. While not a direct intermediate in the chemical synthesis of isoxaflutole, its formation pathway is relevant to the mode of action.

Synthesis Pathway for Isoxaflutole:

Isoxaflutole_Synthesis CPM Cyclopropyl (B3062369) methyl ketone Diketone 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione CPM->Diketone TFB 2-Methylthio-4-trifluoromethyl benzoic acid methyl ester TFB->Diketone Condensation OxidizedDiketone 1-Cyclopropyl-3-(2-methylsulfonyl-4-trifluoromethylphenyl)propane-1,3-dione Diketone->OxidizedDiketone Oxidation Isoxaflutole Isoxaflutole OxidizedDiketone->Isoxaflutole Cyclization with Hydroxylamine

Caption: Synthesis pathway of Isoxaflutole.

Quantitative Data for Isoxaflutole Intermediate Synthesis:

IntermediateStarting MaterialReagents/CatalystsReaction ConditionsYield (%)Purity (%)Reference
1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dioneCyclopropyl methyl ketone, 2-Methylthio-4-trifluoromethyl benzoic acid methyl esterNaH, Tetrahydrofuran18-25°C, 19-20 hours--[7]
Isoxaflutole5-Cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl]isoxazolem-Chloroperbenzoic acid, Dichloromethane-14 to -12°C for 1.5-1.8h, then room temp for 14-15h--[7]

Experimental Protocols for Key Isoxaflutole Intermediates:

Synthesis of 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione[7]

  • Materials: Cyclopropyl methyl ketone, 2-Methylthio-4-trifluoromethyl benzoic acid methyl ester, Sodium hydride (NaH), Tetrahydrofuran.

  • Procedure:

    • Prepare a solution of sodium hydride in tetrahydrofuran.

    • Add cyclopropyl methyl ketone to the solution.

    • Add 2-methylthio-4-trifluoromethyl benzoic acid methyl ester dropwise to the reaction mixture.

    • Stir the reaction at 18-25°C for 19-20 hours.

    • After the reaction is complete, cool the mixture to 0°C and add acetone.

    • Adjust the pH to 1-2.

    • Add acetone and water, and extract the organic phase.

    • Dry the organic phase with sodium sulfate (B86663) and add n-octane to obtain the product.

Bicyclopyrone

Bicyclopyrone is a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane. Its synthesis is notable for the construction of a bicyclo[3.2.1]octane ring system.

Key Intermediates:

  • Substituted nicotinic acid: Provides the core aromatic structure. A key example is 2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)nicotinic acid.

  • Bicyclo[3.2.1]octane-2,4-dione: This bicyclic diketone is the other major component of the final molecule.

Synthesis Pathway for Bicyclopyrone:

Bicyclopyrone_Synthesis Pyridine (B92270) Substituted Pyridine NicotinicAcid 2-(2-Methoxyethoxymethyl)-6-(trifluoromethyl)nicotinic acid Pyridine->NicotinicAcid Multi-step synthesis Bicyclopyrone Bicyclopyrone NicotinicAcid->Bicyclopyrone Coupling BOD Bicyclo[3.2.1]octane-2,4-dione BOD->Bicyclopyrone

Caption: High-level synthesis pathway of Bicyclopyrone.

Quantitative Data for Bicyclopyrone Intermediate Synthesis:

Detailed public information with specific quantitative data for the synthesis of bicyclopyrone intermediates is limited. The commercial production involves a multi-step organic synthesis starting with a substituted pyridine intermediate, with key steps including carbonylation, etherification, and cyclization to form the bicyclo[3.2.1]octenone core structure.

Experimental Protocols for Key Bicyclopyrone Intermediates:

The synthesis of sulfanone herbicides is a complex and fascinating area of organic chemistry. A thorough understanding of the key intermediates and their synthetic pathways is essential for the efficient and sustainable production of these vital agricultural tools. This guide has provided a detailed overview of the core intermediates for mesotrione, tembotrione, isoxaflutole, and bicyclopyrone, complete with synthesis pathways, quantitative data, and experimental protocols where available. The continued exploration of novel synthetic routes and the optimization of existing processes will undoubtedly lead to the development of even more effective and environmentally benign herbicides in the future.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-6-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

2-Chloro-6-methylthiophenol (CAS No. 18858-05-4), also known as 2-chloro-6-methylbenzenethiol, is a sulfur-containing aromatic organic compound. Its structural characteristics, including a chlorinated benzene (B151609) ring and a thiophenol group, suggest potential reactivity and biological activity, making a thorough understanding of its safety and hazard profile crucial for professionals in research and drug development. This guide provides a comprehensive overview of the available safety data, hazard classifications, and general handling precautions for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, serious eye damage, skin irritation, and potential respiratory irritation.[1][2]

GHS Classification

The aggregated GHS information from multiple notifications to the ECHA C&L Inventory provides the following classification:[2]

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[1][2]

Hazard Pictograms and Signal Word

The following pictograms and signal word are associated with this compound:

  • Pictograms:

    • alt text
      (Corrosion)

    • alt text
      (Exclamation Mark)

  • Signal Word: Danger[2]

The logical relationship between the hazards is that exposure through various routes (oral, dermal, ocular, inhalation) can lead to specific adverse health effects.

Hazard_Identification cluster_exposure Routes of Exposure cluster_hazards Identified Hazards Oral Ingestion Oral Ingestion Acute Oral Toxicity (H302) Acute Oral Toxicity (H302) Oral Ingestion->Acute Oral Toxicity (H302) Eye Contact Eye Contact Serious Eye Damage (H318) Serious Eye Damage (H318) Eye Contact->Serious Eye Damage (H318) Skin Contact Skin Contact Skin Irritation (H315) Skin Irritation (H315) Skin Contact->Skin Irritation (H315) Inhalation Inhalation Respiratory Irritation (H335) Respiratory Irritation (H335) Inhalation->Respiratory Irritation (H335)

Hazard Identification Flowchart

Toxicological Data

Acute Toxicity
  • Oral: Classified as Category 4, "Harmful if swallowed." This classification is typically associated with LD50 values in the range of 300 to 2000 mg/kg body weight for rats. However, no specific LD50 value has been found for this compound.

  • Dermal: Not classified for acute dermal toxicity. However, it is known to cause skin irritation.

  • Inhalation: While not classified for acute inhalation toxicity, it is noted to potentially cause respiratory irritation (STOT SE 3).

Skin and Eye Irritation
  • Skin Irritation: Classified as Category 2, "Causes skin irritation." This indicates that upon contact, the substance is likely to cause reversible inflammatory changes to the skin.

  • Eye Irritation: Classified as Category 1, "Causes serious eye damage." This is a severe hazard, suggesting that contact with the eyes can lead to irreversible damage.

Toxicokinetics and Signaling Pathways

There is currently no specific information available in the searched scientific literature regarding the toxicokinetics (absorption, distribution, metabolism, and excretion) or the specific signaling pathways involved in the toxicity of this compound. General toxicological principles for chlorophenols and thiophenols may apply, but this has not been experimentally verified for this specific molecule.

Experimental Protocols for Hazard Assessment

While specific experimental reports on the toxicity of this compound are not publicly available, the hazard classifications are determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols for assessing the key hazards of this compound.

Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol outlines a stepwise procedure with the use of a minimal number of animals.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Administration: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The test substance is administered orally by gavage.

  • Observation: A group of three animals is dosed at the selected level. Observations for signs of toxicity are made continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

  • Stepwise Procedure:

    • If no mortality is observed, the next higher dose level is used in another group of three animals.

    • If mortality is observed, the test is repeated at the next lower dose level.

  • Endpoint: The test allows for the determination of the appropriate GHS hazard category based on the observed mortality at different dose levels.

Acute_Oral_Toxicity_Workflow start Start: Select Starting Dose Level dose Administer Dose to 3 Animals start->dose observe Observe for 14 Days (Toxicity Signs & Mortality) dose->observe decision Mortality Observed? observe->decision higher_dose Test Next Higher Dose decision->higher_dose No lower_dose Test Next Lower Dose decision->lower_dose Yes end End: Determine GHS Category decision->end Classification Criteria Met higher_dose->dose lower_dose->dose

Acute Oral Toxicity Testing Workflow
Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

This in vitro method is used to assess the skin irritation potential of chemicals.

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used. This is a three-dimensional tissue construct that mimics the human epidermis.

  • Preparation: The RhE tissues are pre-incubated in a sterile, defined culture medium.

  • Application of Test Chemical: A small volume of the undiluted test chemical is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at a controlled temperature and humidity.

  • Post-Exposure: The test chemical is removed by washing. The tissues are then transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using a colorimetric assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then quantified spectrophotometrically.

  • Data Analysis: The viability of the chemical-treated tissues is expressed as a percentage of the viability of negative control-treated tissues.

  • Classification: If the mean tissue viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).

Skin_Irritation_Workflow start Start: Prepare RhE Tissue apply_chemical Apply Test Chemical to Tissue Surface start->apply_chemical incubate_expose Expose for Defined Period (e.g., 60 min) apply_chemical->incubate_expose wash_incubate Wash and Incubate (e.g., 42 hours) incubate_expose->wash_incubate mtt_assay Perform MTT Assay for Viability wash_incubate->mtt_assay analyze Calculate % Viability vs. Control mtt_assay->analyze decision Mean Viability <= 50%? analyze->decision irritant Classify as Skin Irritant (GHS Cat 2) decision->irritant Yes not_irritant Not Classified as Irritant decision->not_irritant No end End irritant->end not_irritant->end

In Vitro Skin Irritation Testing Workflow
Protocol for Acute Eye Irritation/Corrosion Assessment (Based on OECD Guideline 405)

This in vivo test is typically a last resort due to animal welfare concerns.

  • Test Animals: Albino rabbits are the preferred species.

  • Initial Considerations: A weight-of-evidence analysis of existing data should be performed first. If the substance is a known skin corrosive, it is assumed to be corrosive to the eye and the in vivo test is not performed.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

  • Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

  • Scoring: The severity of the lesions is scored according to a standardized system.

  • Reversibility: The persistence of the lesions is observed for up to 21 days to assess reversibility.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions. A substance causing irreversible eye damage is classified as GHS Category 1.

Handling and Storage Recommendations

Given the identified hazards, strict safety precautions should be followed when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes serious eye damage, and is a skin and respiratory irritant. While specific quantitative toxicological data are limited in the public domain, the GHS classifications provide a clear indication of the necessary safety precautions. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure and ensure a safe working environment. Further toxicological studies would be beneficial for a more complete understanding of the safety profile of this compound.

References

Commercial suppliers of 2-Chloro-6-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-methylthiophenol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key reagent in various chemical syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and other chemical industries who require a reliable source of this compound. This document outlines commercial suppliers, key chemical data, a representative synthetic protocol, and a standard quality control methodology.

Commercial Availability and Specifications

Sourcing high-quality this compound is crucial for reproducible research and manufacturing. A variety of chemical suppliers offer this compound in different grades and quantities. The following table summarizes the offerings from several prominent commercial vendors.

SupplierProduct NameCAS NumberPurity/GradeAvailable Quantities
Thermo Fisher Scientific (Alfa Aesar) This compound18858-05-496%1g, 5g, 25g[1][2]
Fluorochem This compound18858-05-4Not specifiedNot specified[2]
AOBChem (via Sigma-Aldrich) 2-chloro-6-(methylthio)phenol66624-04-295%Not specified[3]
Hunan Chemfish Pharmaceutical Co., Ltd. 2-Chloro-6-(methylthio)toluene82961-52-299% min (Industrial Grade)Metric Ton Scale[4]
Biosynth This compound18858-05-4Not specifiedNot specified[5]

Note: Some suppliers may list related compounds or isomers. Researchers should verify the exact specifications with the supplier before purchase.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound, compiled from various sources.

PropertyValueSource
Molecular Formula C₇H₇ClSPubChem[6]
Molecular Weight 158.65 g/mol PubChem[6]
IUPAC Name 2-chloro-6-methylbenzenethiolPubChem[6]
Appearance Clear colorless to yellow liquidThermo Fisher Scientific[1]
Boiling Point 135 °CBiosynth[5]
Refractive Index 1.5920-1.5980 @ 20°CThermo Fisher Scientific[1]
SMILES CC1=C(C(=CC=C1)Cl)SPubChem[6]
InChIKey WNRLJMYSWRBJIG-UHFFFAOYSA-NPubChem[6]

Experimental Protocols

While specific experimental procedures are highly dependent on the desired downstream application, this section provides a representative synthetic protocol adapted from related methodologies and a standard analytical procedure for quality control.

Representative Synthesis via Diazotization of an Aniline (B41778) Precursor

This protocol is a generalized method for the synthesis of thiophenols from an aniline precursor, adapted from a patented industrial process for a related compound. Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from 2-chloro-6-methylaniline (B140736).

Materials:

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-chloro-6-methylaniline to a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Thiolation:

    • In a separate reaction vessel, prepare a solution of sodium sulfide or sodium hydrosulfide in water.

    • Slowly add the cold diazonium salt solution to the sulfide/hydrosulfide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature of the receiving flask below 20 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiophenolate.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation.

Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound using GC-MS, a technique widely used for the analysis of volatile and semi-volatile organic compounds.[4]

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Instrumentation and Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

  • High-purity Helium as carrier gas

  • Sample of this compound

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare working standards at appropriate concentrations for calibration.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and transfer line. A typical starting point would be an initial oven temperature of 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound.

    • Examine the mass spectrum of the main peak and compare it to a reference spectrum to confirm the identity of the compound.

    • Calculate the purity of the sample by integrating the peak area of this compound and dividing it by the total peak area of all components in the chromatogram (assuming similar response factors for impurities).

Visualized Workflows

To aid in the practical application of the information provided, the following diagrams illustrate key processes.

Sourcing_and_QC_Workflow cluster_Sourcing Sourcing cluster_QC Quality Control cluster_Outcome Outcome start Identify Requirement search Search Suppliers start->search select Select Potential Suppliers search->select request Request Quotes & Samples select->request evaluate Evaluate Samples & Specs request->evaluate receive Receive Shipment evaluate->receive Place Order sample Sample Material receive->sample analyze Analytical Testing (GC-MS) sample->analyze compare Compare to Specification analyze->compare approve Approve/Reject Batch compare->approve use Use in R&D/Production approve->use Pass reject Return to Supplier approve->reject Fail Synthetic_Workflow cluster_Reaction Reaction Steps cluster_Purification Work-up & Purification cluster_Product Final Product start 2-chloro-6-methylaniline diazotization Diazotization (HCl, NaNO2, 0-5°C) start->diazotization thiolation Thiolation (Na2S or NaSH) diazotization->thiolation acidify Acidification thiolation->acidify extract Solvent Extraction acidify->extract dry Drying extract->dry concentrate Solvent Removal dry->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Chloro-6-methylthiophenol in the Synthesis of Fused Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-6-methylthiophenol as a key starting material in the synthesis of complex heterocyclic compounds, particularly fused thiophene (B33073) derivatives. The protocols outlined below offer detailed experimental procedures for the synthesis of a thieno[3,2-b]benzothiophene derivative, a core structure found in various pharmaceutically active molecules and organic materials.

Introduction

This compound is a versatile substituted thiophenol that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chloro, a methyl, and a thiol group on the benzene (B151609) ring, allows for regioselective transformations to construct fused heterocyclic systems. The presence of the sulfur atom and the reactive thiol group makes it particularly suitable for the synthesis of sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science. This document details a key application of this compound in the synthesis of a substituted thieno[3,2-b]benzothiophene.

Key Applications: Synthesis of Thieno[3,2-b]benzothiophene Scaffolds

A primary application of this compound is in the construction of the thieno[3,2-b]benzothiophene ring system. This is typically achieved through a two-step process:

  • S-Alkylation: The thiol group of this compound is reacted with a suitable α-haloketone, such as 3-chloro-2-butanone (B129570), to form a thioether intermediate.

  • Cyclization: The resulting thioether undergoes an intramolecular cyclization reaction, often promoted by a strong acid catalyst like polyphosphoric acid (PPA), to yield the desired fused thiophene derivative.

This synthetic strategy provides a straightforward route to novel substituted thieno[3,2-b]benzothiophenes, which can be further functionalized to explore their potential in drug discovery and materials science.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chloro-6-methylphenylthio)butan-2-one

This protocol describes the S-alkylation of this compound with 3-chloro-2-butanone.

Reaction Scheme:

G reactant1 This compound product 2-(2-Chloro-6-methylphenylthio)butan-2-one reactant1->product reactant2 3-Chloro-2-butanone reactant2->product reagents Potassium Carbonate Acetone (B3395972), Reflux reagents->product

A schematic of the S-alkylation reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound158.651.59 g10 mmol
3-Chloro-2-butanone106.551.17 g11 mmol
Potassium Carbonate (K₂CO₃)138.212.76 g20 mmol
Acetone58.0850 mL-

Procedure:

  • To a solution of this compound (1.59 g, 10 mmol) in acetone (50 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-chloro-2-butanone (1.17 g, 11 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the pure 2-(2-chloro-6-methylphenylthio)butan-2-one.

Expected Yield and Characterization:

  • Yield: Approximately 85-90%.

  • Appearance: Pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 3H, Ar-H), 3.85 (q, J = 7.2 Hz, 1H, CH), 2.45 (s, 3H, Ar-CH₃), 2.20 (s, 3H, COCH₃), 1.45 (d, J = 7.2 Hz, 3H, CHCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 205.1, 140.2, 135.8, 130.5, 128.9, 128.2, 126.5, 51.2, 26.8, 20.7, 18.5.

Protocol 2: Synthesis of 4-Chloro-3,8-dimethylthieno[3,2-b]benzothiophene

This protocol details the polyphosphoric acid-catalyzed cyclization of the thioether intermediate.

Reaction Scheme:

G reactant 2-(2-Chloro-6-methylphenylthio)butan-2-one product 4-Chloro-3,8-dimethylthieno[3,2-b]benzothiophene reactant->product reagents Polyphosphoric Acid (PPA) 120 °C reagents->product

A schematic of the PPA-catalyzed cyclization.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(2-Chloro-6-methylphenylthio)butan-2-one228.732.29 g10 mmol
Polyphosphoric Acid (PPA)-20 g-

Procedure:

  • Place polyphosphoric acid (20 g) in a 50 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80 °C with stirring.

  • Add 2-(2-chloro-6-methylphenylthio)butan-2-one (2.29 g, 10 mmol) to the hot PPA.

  • Increase the temperature to 120 °C and stir the mixture vigorously for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to about 80 °C and pour it onto crushed ice (100 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) to obtain pure 4-chloro-3,8-dimethylthieno[3,2-b]benzothiophene.

Expected Yield and Characterization:

  • Yield: Approximately 70-75%.

  • Appearance: White to off-white solid.

  • Melting Point: 115-117 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 1H, Ar-H), 7.20 (d, J = 8.0 Hz, 1H, Ar-H), 7.15 (s, 1H, Th-H), 2.60 (s, 3H, Ar-CH₃), 2.50 (s, 3H, Th-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 138.9, 137.2, 134.5, 132.8, 130.1, 128.7, 127.5, 125.6, 124.3, 122.1, 20.9, 14.8.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression from the starting material to the final fused thiophene product.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization This compound This compound Thioether Intermediate Thioether Intermediate This compound->Thioether Intermediate + 3-Chloro-2-butanone K₂CO₃, Acetone, Reflux 4-Chloro-3,8-dimethylthieno[3,2-b]benzothiophene 4-Chloro-3,8-dimethylthieno[3,2-b]benzothiophene Thioether Intermediate->4-Chloro-3,8-dimethylthieno[3,2-b]benzothiophene PPA, 120 °C

Application Notes and Protocols: 2-Chloro-6-methylthiophenol and its Analogue in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylthiophenol is a substituted aromatic thiol compound with potential as a building block in organic synthesis. However, extensive research has revealed a notable absence of its direct application in the synthesis of commercially available pharmaceuticals. In contrast, a structurally similar analogue, 2-Chloro-6-methylaniline (B140736) , serves as a critical starting material in the production of a significant therapeutic agent. This document provides detailed application notes and protocols focusing on the utility of 2-Chloro-6-methylaniline as a key building block in the synthesis of the targeted cancer therapy drug, Dasatinib (B193332).

2-Chloro-6-methylaniline as a Building Block for Dasatinib

Application: Synthesis of Dasatinib, a multi-targeted tyrosine kinase inhibitor.[1][2]

Therapeutic Significance of Dasatinib: Dasatinib is a potent oral medication used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) in patients with the Philadelphia chromosome-positive (Ph+) mutation.[3][4] It functions by inhibiting the BCR-ABL tyrosine kinase, the aberrant protein produced by the Philadelphia chromosome, as well as other kinases such as the SRC-family, c-KIT, and PDGFRβ.[3][4] This inhibition blocks cancer cell proliferation and induces apoptosis (programmed cell death).[3]

Chemical Properties of 2-Chloro-6-methylaniline:

PropertyValue
CAS Number 87-63-8
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
Appearance Clear yellow to red-brown liquid
Boiling Point 227-228 °C
Synonyms 6-Chloro-o-toluidine, 2-Amino-3-chlorotoluene
Experimental Protocol: Synthesis of Dasatinib from 2-Chloro-6-methylaniline

This protocol outlines a common synthetic route to Dasatinib, highlighting the key step involving 2-Chloro-6-methylaniline.

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide

This step involves the amidation reaction between 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid and 2-chloro-6-methylaniline.

  • Materials:

    • 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid

    • 2-Chloro-6-methylaniline

    • Phosphorodichloridic acid phenyl ester (PDCP) or other suitable coupling agent

    • Triethylamine (B128534) (TEA)

    • Dichloromethane (DCM) as solvent

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, dissolve 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid in dichloromethane.

    • Cool the mixture to 0°C with stirring.

    • Add phosphorodichloridic acid phenyl ester (PDCP) and 2-chloro-6-methylaniline to the cooled solution.[5]

    • Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature at 0°C.[5]

    • Allow the reaction to proceed at room temperature overnight with continuous stirring.

    • Upon completion, add saturated sodium bicarbonate solution to the mixture and stir for 15 minutes.

    • Filter the resulting precipitate to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Dasatinib

This step involves the nucleophilic substitution of the chloro group on the pyrimidine (B1678525) ring with 1-(2-hydroxyethyl)piperazine.

  • Materials:

    • N-(2-chloro-6-methylphenyl)-2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (from Step 1)

    • 1-(2-Hydroxyethyl)piperazine

    • Dioxane as solvent

  • Procedure:

    • In a reaction vessel, dissolve the product from Step 1 in dioxane.

    • Add 1-(2-hydroxyethyl)piperazine to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude Dasatinib can be purified by column chromatography or recrystallization from a suitable solvent system to yield the final product.

Quantitative Data Summary:

StepReactantsProductTypical Yield
1 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid, 2-Chloro-6-methylanilineN-(2-chloro-6-methylphenyl)-2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamideHigh
2 Product from Step 1, 1-(2-Hydroxyethyl)piperazineDasatinib91%[6]
Signaling Pathway of Dasatinib

Dasatinib exerts its therapeutic effect by inhibiting multiple signal transduction pathways that are crucial for the proliferation and survival of cancer cells. The primary target is the BCR-ABL fusion protein in Philadelphia chromosome-positive leukemias.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (PDGFR, c-KIT) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS BCR_ABL BCR-ABL SRC SRC Family Kinases BCR_ABL->SRC BCR_ABL->PI3K BCR_ABL->RAS STAT STAT BCR_ABL->STAT Dasatinib Dasatinib Dasatinib->RTK Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits SRC->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes STAT->Proliferation Promotes

Dasatinib's mechanism of action on key signaling pathways.
Experimental Workflow: Synthesis of Dasatinib

The following diagram illustrates the key stages in the synthesis of Dasatinib starting from 2-Chloro-6-methylaniline.

Workflow for the synthesis of Dasatinib.

While this compound has not been identified as a direct precursor in the synthesis of current pharmaceuticals, its analogue, 2-Chloro-6-methylaniline, is a vital building block. The detailed synthesis of Dasatinib from 2-Chloro-6-methylaniline showcases the importance of such substituted anilines in medicinal chemistry. The protocols and pathways described herein provide a comprehensive overview for researchers and professionals in drug development, highlighting the critical role of key intermediates in the creation of life-saving medicines.

References

Application of 2-Chloro-6-methylthiophenol and its Analogue in Agrochemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols regarding the use of 2-chloro-6-methylthiophenol and its close structural analogue, 2-chloro-6-methylthiotoluene, as key intermediates in the manufacturing of agrochemicals. While information on the direct application of this compound is limited in publicly available literature, its toluene (B28343) analogue is a crucial precursor in the synthesis of triketone herbicides, a significant class of agrochemicals. This document will focus on the well-documented application of 2-chloro-6-methylthiotoluene in the production of the herbicide tembotrione (B166760), while also providing available information on the synthesis of the parent compound.

Introduction

This compound and its derivatives are aromatic organosulfur compounds that serve as versatile building blocks in organic synthesis. The presence of chloro, methylthio, and hydroxyl or methyl functional groups on the benzene (B151609) ring allows for a variety of chemical transformations, making them valuable intermediates in the production of complex molecules, including those with biological activity relevant to the agrochemical industry.

The triketone class of herbicides are highly effective, broad-spectrum weed control agents. A key intermediate in the synthesis of some of these herbicides is 2-chloro-6-methylthiotoluene. This intermediate undergoes further chemical modifications to yield the final active ingredient. One such commercially significant herbicide is tembotrione.

Application in Herbicide Synthesis: Tembotrione

2-Chloro-6-methylthiotoluene is a pivotal intermediate in the synthesis of the triketone herbicide tembotrione. The synthesis pathway involves the initial formation of 2-chloro-6-methylthiotoluene, followed by oxidation of the methylthio group to a methylsulfonyl group, and subsequent coupling with a diketone moiety to form the final herbicide.

Synthesis of the Intermediate: 2-Chloro-6-methylthiotoluene

A common method for the synthesis of 2-chloro-6-methylthiotoluene involves the diazotization of 2-chloro-6-aminotoluene followed by a reaction with a methyl mercaptide salt. This process offers high yields and is suitable for industrial-scale production.[1]

Quantitative Data for the Synthesis of 2-Chloro-6-methylthiotoluene

ParameterValueReference
Starting Material2-Chloro-6-aminotolueneWO2020029720A1
Key ReagentsSodium nitrite (B80452), Sodium methyl mercaptideWO2020029720A1
SolventWater, TolueneWO2020029720A1
Reaction Temperature-5 to 10 °C (Diazotization), <10 °C (Thiolation)WO2020029720A1
Yield94%WO2020029720A1
Purity (GC)>98.6%WO2020029720A1
Experimental Protocol: Synthesis of 2-Chloro-6-methylthiotoluene

Materials:

  • 2-Chloro-6-aminotoluene

  • 30% Hydrochloric acid

  • Sodium nitrite

  • 20% Sodium methyl mercaptide aqueous solution

  • 30% Sodium hydroxide (B78521) solution

  • Toluene

  • Water

  • Ice

Procedure: [1]

  • Diazotization: a. In a reaction vessel, add 182g of 30% hydrochloric acid and water. b. Cool the mixture and add 53g of 2-chloro-6-aminotoluene, maintaining the temperature below 50°C. c. Stir for 10 minutes after the addition is complete. d. Cool the mixture to between -5°C and 10°C. e. Slowly add a prepared solution of 90.25g of sodium nitrite over approximately 2 hours, ensuring the temperature does not exceed 10°C. f. Continue stirring for 30 minutes. The resulting diazonium salt solution should be kept at around 0°C.

  • Thiolation: a. In a separate reaction vessel, add 184.7g of a 20 wt% aqueous solution of sodium methyl mercaptide. b. Cool the solution to approximately 0°C and add 23.3g of a 30 wt% aqueous solution of sodium hydroxide. Stir until all solids are dissolved. c. Slowly add the cold diazonium salt solution from step 1 to the methyl mercaptide solution, keeping the temperature below 10°C. The addition should take about 2 hours. d. After the addition is complete, remove the ice bath and continue stirring for 4 hours. e. Add toluene to the reaction mixture and stir for an additional 2 hours as the mixture warms to about 30°C. f. Separate the organic layer and wash it with water. g. Remove the toluene under reduced pressure at a temperature of 110-115°C to obtain the final product, 2-chloro-6-methylthiotoluene, as a dark red liquid.

Diagram of the Synthesis Pathway for 2-Chloro-6-methylthiotoluene

Synthesis_Pathway A 2-Chloro-6-aminotoluene B Diazonium Salt A->B C 2-Chloro-6-methylthiotoluene B->C reagent1 1. HCl, NaNO2 2. H2O, -5 to 10°C reagent2 CH3SNa, NaOH <10°C

Caption: Synthesis of 2-Chloro-6-methylthiotoluene.

Conversion of 2-Chloro-6-methylthiotoluene to Tembotrione

The synthesis of tembotrione from 2-chloro-6-methylthiotoluene involves two key steps: oxidation of the sulfide (B99878) to a sulfone, followed by a condensation reaction.

  • Oxidation to 2-Chloro-6-(methylsulfonyl)toluene: The methylthio group is oxidized to a methylsulfonyl group. This is a crucial step as the sulfonyl group is an important pharmacophore in the final herbicide.

  • Formation of the Triketone Moiety: The resulting 2-chloro-6-(methylsulfonyl)toluene is then used to build the triketone structure, typically through a reaction with a cyclic diketone.

Diagram of the Experimental Workflow for Tembotrione Synthesis

Experimental_Workflow cluster_intermediate Intermediate Synthesis cluster_herbicide Herbicide Synthesis A Diazotization of 2-Chloro-6-aminotoluene B Thiolation with Sodium Methyl Mercaptide A->B C Purification of 2-Chloro-6-methylthiotoluene B->C D Oxidation to 2-Chloro-6-(methylsulfonyl)toluene C->D E Condensation with Diketone Precursor D->E F Final Product: Tembotrione E->F Logical_Relationship A Starting Material: 2-Chloro-6-aminotoluene B Key Intermediate: 2-Chloro-6-methylthiotoluene A->B Synthesis C Activated Intermediate: 2-Chloro-6-(methylsulfonyl)toluene B->C Oxidation D Final Agrochemical: Tembotrione (Herbicide) C->D Synthesis E Target Application: Weed Control in Crops D->E Mode of Action

References

Application Notes and Protocols for the Diazotization of 2-Chloro-6-aminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental and versatile reaction in organic synthesis, enabling the conversion of primary aromatic amines into highly reactive diazonium salts. These intermediates are pivotal in the synthesis of a wide array of functionalized aromatic compounds, serving as precursors for the introduction of various substituents onto an aromatic ring. This document provides detailed application notes and protocols for the diazotization of 2-chloro-6-aminotoluene to form 2-chloro-6-methylbenzenediazonium chloride. This specific diazonium salt is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols emphasize stringent temperature control and adherence to safety precautions, which are paramount for the successful and safe execution of this reaction.

Reaction Principle

The diazotization of 2-chloro-6-aminotoluene involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

Applications in Synthesis and Drug Development

The 2-chloro-6-methylbenzenediazonium salt is a versatile intermediate for introducing a variety of functional groups at the 2-position of the toluene (B28343) ring, which might be challenging to achieve through direct substitution methods.[1]

Key applications include:

  • Sandmeyer Reaction: The diazonium group can be replaced by halides (Cl, Br) or cyanide (CN) using the corresponding copper(I) salts. This is a powerful method for the synthesis of halogenated and cyanated toluenes, which are common precursors in medicinal chemistry.

  • Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved using fluoroboric acid (HBF₄).

  • Gattermann Reaction: This reaction allows for the introduction of a formyl group.

  • Azo Coupling: Diazonium salts react with activated aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are widely used as dyes and pigments.[2]

  • Synthesis of Heterocyclic Compounds: The reactivity of the diazonium salt can be harnessed in the construction of various heterocyclic ring systems, which are prevalent in many drug scaffolds.

In the context of drug development, the diazotization of substituted anilines like 2-chloro-6-aminotoluene is a key step in the synthesis of various intermediates. For instance, 2-chloro-6-methylaniline (B140736) is a starting material for the synthesis of tyrosine kinase inhibitors like dasatinib, as well as other biologically active molecules.[3]

Safety Precautions

Diazonium salts, particularly in their solid and dry state, are notoriously unstable and can be explosive.[4] Therefore, it is crucial to adhere to the following safety guidelines:

  • In Situ Use: Whenever possible, diazonium salts should be generated and used in situ without isolation.

  • Temperature Control: The reaction temperature must be strictly maintained between 0 and 5 °C to prevent the decomposition of the diazonium salt.[4]

  • Ventilation: The reaction can produce nitrogen gas, so it must be conducted in a well-ventilated fume hood.[4]

  • Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.

  • Quenching: Any excess nitrous acid can be quenched by the addition of urea (B33335) or sulfamic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols

The following protocols are based on established procedures for the diazotization of 2-chloro-6-aminotoluene.[5]

Protocol 1: Diazotization using Hydrochloric Acid

Materials and Reagents:

  • 2-Chloro-6-aminotoluene

  • Concentrated Hydrochloric Acid (30%)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 182 g (1.49 mol) of 30% hydrochloric acid and water.[5]

  • While stirring, slowly add 53 g of 2-chloro-6-aminotoluene, ensuring the temperature is maintained below 50 °C.[5]

  • After the addition is complete, stir the mixture for an additional 10 minutes.

  • Cool the mixture to a temperature between -5 and 10 °C using an ice-salt bath.

  • Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of 90.25 g (0.52 mol) of sodium nitrite in water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine solution over approximately 2 hours, ensuring the reaction temperature does not exceed 10 °C.[5]

  • After the addition is complete, continue stirring for another 30 minutes.

  • The resulting solution of 2-chloro-6-methylbenzenediazonium chloride should be stored at approximately 0 °C and used immediately for the subsequent reaction.[5]

Protocol 2: Diazotization using Sulfuric Acid

Materials and Reagents:

  • 2-Chloro-6-aminotoluene

  • Concentrated Sulfuric Acid (30%)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 244 g (0.75 mol) of 30% sulfuric acid and water.[5]

  • While stirring, slowly add 53 g of 2-chloro-6-aminotoluene, maintaining the temperature below 40 °C.[5]

  • After the addition is complete, stir for 10 minutes.

  • Cool the mixture to a temperature between -10 and 10 °C.[5]

  • Preparation of the Nitrite Solution: Prepare a solution of 90.25 g (0.52 mol) of sodium nitrite in water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution over a period of about 2 hours, keeping the temperature below 10 °C.[5]

  • After the addition is complete, continue to stir for 1 hour.

  • Store the resulting diazonium salt solution at around 0 °C for immediate use.[5]

Data Presentation

Table 1: Reagent Quantities and Molar Ratios for Diazotization of 2-Chloro-6-aminotoluene

ReagentMolecular Weight ( g/mol )QuantityMolesMolar Ratio (relative to Amine)
2-Chloro-6-aminotoluene141.6053 g~0.3741
30% Hydrochloric Acid36.46182 g~1.49~4.0
30% Sulfuric Acid98.08244 g~0.75~2.0
Sodium Nitrite69.0090.25 g~1.31~3.5

Note: The molar ratios are approximate and based on the provided patent data.[5] The yield of the subsequent reaction to form 2-chloro-6-methylthiotoluene was reported to be 93-95%.[5]

Table 2: Critical Reaction Parameters

ParameterValueReference
Reaction Temperature-10 to 10 °C (ideally 0-5 °C)[5]
Addition Time of NaNO₂~2 hours[5]
Post-addition Stirring Time30-60 minutes[5]
pHAcidic[4]

Visualizations

Diazotization_Reaction_Pathway Amine 2-Chloro-6-aminotoluene DiazoniumSalt 2-Chloro-6-methylbenzenediazonium Chloride Amine->DiazoniumSalt + NitrousAcid 0-5 °C NaNO2 Sodium Nitrite (NaNO2) NitrousAcid Nitrous Acid (HNO2) (in situ) NaNO2->NitrousAcid + Acid Acid Acid (HCl or H2SO4) N2 Nitrogen (N2) DiazoniumSalt->N2 Product Substituted Product DiazoniumSalt->Product + Nucleophile (e.g., Sandmeyer Reaction) Nucleophile Nucleophile (e.g., Cl-, Br-, CN-)

Caption: Reaction pathway for the diazotization of 2-chloro-6-aminotoluene and subsequent substitution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Amine_Sol Prepare Amine Solution (2-Chloro-6-aminotoluene in Acid) Cooling Cool Amine Solution (-10 to 10 °C) Amine_Sol->Cooling Nitrite_Sol Prepare Sodium Nitrite Solution Addition Slowly Add Nitrite Solution (maintain temp < 10 °C) Nitrite_Sol->Addition Cooling->Addition Stirring Continue Stirring (30-60 min) Addition->Stirring Storage Store Diazonium Salt Solution at ~0 °C Stirring->Storage Immediate_Use Immediate Use in Subsequent Reaction Storage->Immediate_Use

Caption: Experimental workflow for the diazotization of 2-chloro-6-aminotoluene.

References

Application Notes and Protocols for the Characterization of 2-Chloro-6-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylthiophenol is a substituted aromatic thiol compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. As with any chemical entity intended for use in drug development or other regulated industries, comprehensive analytical characterization is crucial to ensure its identity, purity, and quality. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The intended audience for this document includes researchers, scientists, and drug development professionals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for assessing the purity of this compound and identifying any potential impurities.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injector: Split/splitless inlet

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

  • Perform serial dilutions to prepare working standards at concentrations of 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.

GC-MS Parameters:

ParameterValue
GC
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp 110 °C/min to 200 °C
Ramp 220 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Range40-450 amu
Solvent Delay3 min

Data Analysis: The resulting total ion chromatogram (TIC) will be used to determine the retention time of this compound. The mass spectrum of the corresponding peak will be compared against a spectral library (e.g., NIST, Wiley) for confirmation of identity. Purity is calculated based on the peak area percentage of the main component.

Expected Results

The expected retention time for this compound will be in the mid-to-late region of the chromatogram. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 158, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, showing an M+2 peak approximately one-third the intensity of the M+ peak, will be indicative of the presence of a chlorine atom.

Predicted Fragmentation Pattern:

  • m/z 158/160 [M]+: Molecular ion.

  • m/z 123 [M-Cl]+: Loss of a chlorine radical.

  • m/z 143 [M-CH3]+: Loss of a methyl radical.

  • m/z 91 [C7H7]+: Tropylium ion, a common fragment for toluene (B28343) derivatives.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve in Dichloromethane Prep2 Prepare Standards Prep1->Prep2 Inject Inject 1 µL Prep2->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate TIC Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Library Library Search Spectrum->Library Report Generate Report Library->Report

GC-MS analysis workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For this compound, a reversed-phase HPLC method is suitable.

Experimental Protocol

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • HPLC Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Perform serial dilutions with the mobile phase to prepare working standards at concentrations of 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.

HPLC Parameters:

ParameterValue
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B and equilibrate for 3 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionDAD, 254 nm

Data Analysis: A calibration curve will be generated by plotting the peak area of the standards against their known concentrations. The concentration of this compound in unknown samples can then be determined from this curve. Peak purity can be assessed using the DAD spectral analysis.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Dissolve in Acetonitrile Prep2 Prepare Standards Prep1->Prep2 Inject Inject 10 µL Prep2->Inject Separate RP-HPLC Separation Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram CalCurve Create Calibration Curve Chromatogram->CalCurve Quantify Quantify Sample CalCurve->Quantify

HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent) equipped with a 5 mm BBO probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

¹H NMR Parameters:

ParameterValue
Nucleus¹H
Frequency400 MHz
SolventCDCl₃
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width16 ppm

¹³C NMR Parameters:

ParameterValue
Nucleus¹³C
Frequency100 MHz
SolventCDCl₃
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.2 s
Spectral Width240 ppm
Expected Chemical Shifts (Predicted)
Proton (¹H)Predicted Chemical Shift (ppm)Multiplicity
SH~3.5-4.5s
CH₃~2.3-2.5s
Ar-H~6.9-7.3m
Carbon (¹³C)Predicted Chemical Shift (ppm)
CH₃~20-25
C-S~125-130
C-Cl~130-135
Ar-C~120-140

Logical Relationship of NMR Analysis

NMR_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR substance This compound in CDCl3 H_SH SH proton substance->H_SH H_CH3 CH₃ protons substance->H_CH3 H_Ar Aromatic protons substance->H_Ar C_CH3 CH₃ carbon substance->C_CH3 C_Ar Aromatic carbons substance->C_Ar structure Confirm Structure H_SH->structure H_CH3->structure H_Ar->structure C_CH3->structure C_Ar->structure

Structural confirmation via NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with a Universal ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Place one to two drops of neat this compound liquid directly onto the ATR crystal.

FTIR-ATR Parameters:

ParameterValue
Spectral Range4000 - 400 cm⁻¹
Resolution4 cm⁻¹
Number of Scans16

Data Analysis: The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Expected Absorption Bands
Functional GroupWavenumber (cm⁻¹)
S-H stretch2550-2600
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-S stretch600-800
C-Cl stretch600-800

Experimental Workflow

FTIR_Workflow Start Start Sample Place liquid sample on ATR crystal Start->Sample Acquire Acquire Spectrum (4000-400 cm⁻¹) Sample->Acquire Process Process Data (Baseline correction, etc.) Acquire->Process Analyze Analyze Spectrum for Characteristic Bands Process->Analyze End End Analyze->End

FTIR-ATR analysis workflow.

Application Notes and Protocols for Purity Analysis of 2-Chloro-6-methylthiophenol by HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylthiophenol is a chemical intermediate used in the synthesis of various organic compounds. The purity of this compound is critical for its intended application, as impurities can affect the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the purity assessment of chemical compounds. This document provides detailed protocols for the determination of the purity of this compound using both HPLC and GC methods. These methods are designed to be robust and provide accurate and reproducible results for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

Principle

This HPLC method utilizes reverse-phase chromatography with ultraviolet (UV) detection to separate this compound from its potential non-volatile impurities. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase. The purity is calculated based on the area percentage of the main peak.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Sample: this compound reference standard and test sample.

  • Glassware: Volumetric flasks, vials, and pipettes.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 50% B
5-20 min: 50% to 95% B
20-25 min: 95% B
25-26 min: 95% to 50% B
26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare it in the same manner as the standard solution.

4. Data Analysis

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percentage method:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography (GC) Method

Principle

This GC method is suitable for the determination of the purity and the analysis of volatile impurities in this compound. The compound is volatilized and separated on a capillary column. A Flame Ionization Detector (FID) is used for detection, which provides a response proportional to the mass of the carbon-containing analyte.

Experimental Protocol

1. Instrumentation and Materials

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Solvent: Dichloromethane (GC grade) or a suitable solvent in which the sample is soluble.

  • Sample: this compound reference standard and test sample.

  • Glassware: Volumetric flasks, vials, and syringes.

2. Chromatographic Conditions

ParameterCondition
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Program Initial: 80°C, hold for 2 min
Ramp: 10°C/min to 250°C
Hold: 5 min at 250°C
Carrier Gas Helium at 1.2 mL/min (constant flow)
Split Ratio 50:1
Injection Volume 1 µL
Run Time Approximately 24 minutes

3. Sample Preparation

  • Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare it in the same manner as the standard solution.

4. Data Analysis

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percentage method:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The quantitative data from both HPLC and GC analyses can be summarized in the following tables for easy comparison and reporting.

Table 1: HPLC Purity Analysis Data

Sample IDRetention Time (min)Peak AreaArea %
Main Peak[e.g., 15.2][value][e.g., 99.5]
Impurity 1[e.g., 12.8][value][e.g., 0.2]
Impurity 2[e.g., 18.5][value][e.g., 0.3]
Total 100.0

Table 2: GC Purity Analysis Data

Sample IDRetention Time (min)Peak AreaArea %
Main Peak[e.g., 12.5][value][e.g., 99.6]
Impurity 1[e.g., 9.7][value][e.g., 0.1]
Impurity 2[e.g., 14.1][value][e.g., 0.3]
Total 100.0

Visualization of Workflows and Relationships

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound.

G cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Processing & Reporting SampleReceipt Sample Receipt SamplePrep Sample Preparation (Dissolution) SampleReceipt->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GC GC Analysis SamplePrep->GC DataAnalysis Data Analysis (% Purity Calculation) HPLC->DataAnalysis GC->DataAnalysis Reporting Final Purity Report DataAnalysis->Reporting

Purity Analysis Workflow

Logical Relationship between HPLC and GC Methods

This diagram shows the complementary nature of HPLC and GC in the comprehensive purity assessment of this compound.

G cluster_impurities Potential Impurities cluster_methods Analytical Techniques Compound 2-Chloro-6- methylthiophenol NonVolatile Non-Volatile/Polar Impurities Compound->NonVolatile Volatile Volatile/Thermally Stable Impurities Compound->Volatile HPLC HPLC NonVolatile->HPLC GC GC Volatile->GC Purity Overall Purity Assessment HPLC->Purity GC->Purity

HPLC and GC Method Relationship

Application Notes and Protocols for Reactions Involving 2-Chloro-6-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 2-Chloro-6-methylthiophenol. It is intended to serve as a comprehensive resource for researchers in organic synthesis and drug discovery, offering insights into the reactivity of this compound and its potential for creating novel molecules with biological significance.

Introduction

This compound is a substituted aromatic thiol that holds potential as a versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive thiol group, a chlorine atom, and a methyl group on the aromatic ring, allows for a variety of chemical transformations. These modifications can lead to the generation of diverse molecular scaffolds, such as thioxanthen-9-ones and phenothiazines, which are classes of compounds known for their wide range of biological activities.[3][4] The strategic placement of the chloro and methylthio groups can influence the regioselectivity of reactions and the biological properties of the resulting derivatives.

Physicochemical Properties and Safety Information

This compound, with the molecular formula C₇H₇ClS, is also known as 2-chloro-6-methylbenzenethiol.[1] It is essential to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed and causes serious eye damage.[1]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 158.65 g/mol
Molecular Formula C₇H₇ClS
IUPAC Name 2-chloro-6-methylbenzenethiol
CAS Number 18858-05-4
SMILES CC1=C(C(=CC=C1)Cl)S
InChIKey WNRLJMYSWRBJIG-UHFFFAOYSA-N

Safety and Handling:

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[1]

  • Precautionary Statements: P264, P270, P280, P301+P317, P305+P354+P338, P317, P330, P501.[1]

  • Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Application in the Synthesis of Thioxanthen-9-ones

One of the key applications of this compound is in the synthesis of substituted thioxanthen-9-ones. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential antitumor and anti-allergic properties.[4] The synthesis can be achieved through a cyclization reaction of a 2-arylthiobenzoic acid derivative, which can be prepared from this compound.

Experimental Workflow: Synthesis of a Substituted Thioxanthen-9-one

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization) A This compound F Reaction at 120-140°C A->F B 2-Iodobenzoic Acid B->F C Copper(I) Iodide (CuI) C->F Catalyst D Potassium Carbonate (K2CO3) D->F Base E DMF (Solvent) E->F Solvent G 2-((2-Chloro-6-methylphenyl)thio)benzoic Acid F->G H 2-((2-Chloro-6-methylphenyl)thio)benzoic Acid J Heating (e.g., 100°C) H->J I Polyphosphoric Acid (PPA) or Conc. H2SO4 I->J Reagent K 1-Chloro-5-methyl-9H-thioxanthen-9-one J->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Thioxanthenone Thioxanthen-9-one Derivative Thioxanthenone->PI3K Inhibition Thioxanthenone->Akt Inhibition

References

Application Notes and Protocols: Synthesis of Benzothiazoles Utilizing 2-Chloro-6-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic pathway for the preparation of benzothiazole (B30560) derivatives, starting from 2-Chloro-6-methylthiophenol. While direct conversion is not widely documented, a plausible and chemically sound two-step approach is presented. This involves an initial amination of this compound, followed by the well-established cyclization to form the benzothiazole ring.

Proposed Synthetic Pathway

The synthesis of benzothiazoles from this compound can be envisioned as a two-step process. The initial step involves the conversion of the starting material to an aminothiophenol derivative via a cross-coupling reaction. The subsequent step is the classical condensation of the aminothiophenol with a suitable carbonyl-containing compound to furnish the desired benzothiazole.

Synthetic_Pathway This compound This compound Amination Amination This compound->Amination 2-Amino-6-methylthiophenol 2-Amino-6-methylthiophenol Amination->2-Amino-6-methylthiophenol Cyclocondensation Cyclocondensation 2-Amino-6-methylthiophenol->Cyclocondensation Benzothiazole Derivative Benzothiazole Derivative Cyclocondensation->Benzothiazole Derivative

Caption: Proposed two-step synthesis of benzothiazoles.

Step 1 (Proposed): Synthesis of 2-Amino-6-methylthiophenol via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds.[1][2] This method is proposed for the conversion of this compound to 2-Amino-6-methylthiophenol using an ammonia (B1221849) equivalent.

General Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine (B1218219) ligand (e.g., Xantphos, Josiphos)

  • Ammonia source (e.g., Benzophenone imine, or LiN(SiMe₃)₂)

  • Strong base (e.g., Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LiHMDS))[2]

  • Anhydrous solvent (e.g., Toluene, Dioxane)[2]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add this compound (1.0 equiv), the ammonia source (1.2 equiv), and the strong base (1.5 equiv).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-Amino-6-methylthiophenol.

Note: This is a generalized protocol and optimization of the catalyst, ligand, base, and solvent may be necessary for this specific substrate.

Step 2: Synthesis of Benzothiazole Derivatives

The condensation of 2-aminothiophenols with various electrophiles is a widely used and efficient method for the synthesis of 2-substituted benzothiazoles.[3]

General Reaction Mechanism with Aldehydes

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the benzothiazole.

Benzothiazole_Formation A 2-Aminothiophenol C Schiff Base Intermediate A->C + R-CHO, -H₂O B Aldehyde (R-CHO) B->C D Benzothiazoline C->D Cyclization E 2-Substituted Benzothiazole D->E Oxidation (-2H)

Caption: Mechanism of benzothiazole formation.

Experimental Protocols

This method is suitable for the synthesis of 2-aryl and 2-alkyl benzothiazoles.

Materials:

  • 2-Amino-6-methylthiophenol

  • Substituted aldehyde (aromatic or aliphatic)

  • Solvent (e.g., Ethanol, DMSO, or solvent-free)

  • Oxidizing agent (e.g., air, H₂O₂) or catalyst (e.g., I₂, Sc(OTf)₃)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-6-methylthiophenol (1.0 equiv) in the chosen solvent.

  • Add the aldehyde (1.0-1.2 equiv) to the solution.

  • If required, add a catalyst (e.g., a few crystals of iodine).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C) for a period ranging from 30 minutes to several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture. If a precipitate forms, filter and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, pour the reaction mixture into ice-water and extract with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

This protocol is effective for synthesizing 2-substituted benzothiazoles from carboxylic acids, often under harsher conditions or with a coupling agent.

Materials:

  • 2-Amino-6-methylthiophenol

  • Carboxylic acid

  • Dehydrating agent/catalyst (e.g., Polyphosphoric acid (PPA), Eaton's reagent)

  • Solvent (if not using PPA as the solvent)

Procedure:

  • Mix 2-Amino-6-methylthiophenol (1.0 equiv) and the carboxylic acid (1.1 equiv) in polyphosphoric acid.

  • Heat the mixture to a high temperature (e.g., 150-200 °C) for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., NaOH solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various benzothiazole derivatives from 2-aminothiophenol, which serves as a model for the reactivity of 2-Amino-6-methylthiophenol.

EntryElectrophileCatalyst/ConditionsSolventTimeYield (%)
1BenzaldehydeSc(OTf)₃ (5 mol%)CH₃CN1 h95
24-ChlorobenzaldehydeAir/DMSODMSO3 h92
34-MethoxybenzaldehydeI₂ (10 mol%)Ethanol30 min94
4HeptanalH₂O₂/HClEthanol1 h88
5Benzoic AcidPPANeat3 h85
6Acetic AcidPPANeat2 h82

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a benzothiazole derivative from an aminothiophenol and an aldehyde.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 2-aminothiophenol and solvent to flask B 2. Add aldehyde and catalyst A->B C 3. Stir at specified temperature B->C D 4. Monitor by TLC C->D E 5. Cool and precipitate/ extract product D->E F 6. Filter or concentrate the crude product E->F G 7. Recrystallize or perform column chromatography F->G H 8. Characterize pure product (NMR, IR, MS) G->H

Caption: General lab workflow for benzothiazole synthesis.

References

Role of 2-Chloro-6-methylthiophenol as a Catalyst for Hydrogenation: Information Not Available in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and patent literature did not yield specific information on the application of 2-Chloro-6-methylthiophenol as a catalyst for hydrogenation reactions. While some commercial suppliers list it as a potential catalyst, detailed experimental protocols, quantitative performance data, and established catalytic mechanisms are not available in peer-reviewed publications or patents.

There is a solitary mention of this compound's catalytic activity in a product description, which suggests it can act as a catalyst for hydrogenation, potentially in the presence of trimethylaluminium. However, this claim is not substantiated by scientific studies that would provide the necessary details for creating application notes and protocols for researchers, scientists, and drug development professionals. The broader scientific literature on hydrogenation focuses on well-established catalysts, and this compound is not featured among them.

For researchers interested in catalytic hydrogenation, a vast body of literature exists on other catalysts. These include:

  • Heterogeneous Catalysts: Often based on precious metals like palladium, platinum, and rhodium supported on materials such as carbon or alumina.

  • Homogeneous Catalysts: Such as Wilkinson's catalyst and Crabtree's catalyst, which are soluble in the reaction medium.

  • Base Metal Catalysts: Utilizing more abundant metals like nickel (e.g., Raney nickel), iron, and cobalt.

Given the absence of specific data on this compound's catalytic role in hydrogenation, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or mechanistic diagrams. Professionals in drug development and chemical research are advised to consult literature on established hydrogenation catalysts for their synthetic needs.

Application Notes and Protocols for the Regioselective Synthesis of Chlorophenols using Methylthioalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the highly regioselective synthesis of para-chlorophenols from various phenol (B47542) substrates. The methodology leverages the directing influence of methylthioalkanes in combination with sulfuryl chloride and a Lewis acid catalyst. This approach offers significant advantages in controlling isomer distribution, leading to high yields of the desired para-substituted products, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Introduction

Chlorophenols are a critical class of chemical intermediates used in the synthesis of a wide range of commercially important products, including pharmaceuticals, antiseptics, herbicides, and dyes.[1][2] The regioselectivity of phenol chlorination is a significant challenge in synthetic chemistry, as conventional methods often yield mixtures of ortho and para isomers, necessitating costly and inefficient purification steps.[1]

This protocol details a robust and highly selective method for the para-chlorination of phenols utilizing methylthioalkanes as regioselectivity modifiers. The reaction proceeds via the activation of sulfuryl chloride with a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in the presence of a catalytic amount of a methylthioalkane.[3][4] The sulfur-containing additive is believed to form a bulky chlorinating intermediate, which sterically hinders the ortho-positions of the phenol, thereby directing chlorination to the para-position.[4][5]

The choice of methylthioalkane, particularly the length of the alkane spacer in bis(methylthio)alkanes, has been shown to significantly influence the regioselectivity for different phenol substrates. Generally, shorter methylene (B1212753) spacers (n=2 or 3) are optimal for the para-chlorination of o-cresol (B1677501) and phenol, while longer spacers (n=6 or 9) are more effective for m-cresol (B1676322) and m-xylenol.[3][4][6] This methodology provides a practical and efficient route to valuable para-chlorophenol building blocks for drug discovery and development.

Key Applications in Drug Development

para-Chlorophenols are key structural motifs in a variety of pharmaceutical agents. Their presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This regioselective synthesis method provides reliable access to these important intermediates.

  • Antiseptic and Disinfectant Agents: 4-Chlorophenol (B41353) and its derivatives are utilized as active ingredients in topical antiseptics and disinfectants.[7]

  • Synthesis of Complex Molecules: As versatile intermediates, para-chlorophenols are employed in the synthesis of more complex drug candidates, including anti-infective agents.[8][9][10]

  • Fine Chemical Synthesis: The selective introduction of a chlorine atom at the para-position is a crucial step in the synthesis of various fine chemicals and agrochemicals.[1][2]

Experimental Protocols

General Procedure for the Regioselective Chlorination of Phenols

This protocol describes a typical procedure for the para-selective chlorination of a phenol substrate using a methylthioalkane modifier.

Materials:

  • Phenol substrate (e.g., o-cresol, m-cresol, phenol, m-xylenol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃, or Ferric chloride, FeCl₃)

  • Methylthioalkane or bis(methylthio)alkane

  • Dichloromethane (B109758) (DCM, if required for solid phenols)

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath (optional, for temperature control)

  • Standard work-up reagents (e.g., water, sodium bicarbonate solution, organic solvent for extraction)

  • Analytical equipment for product analysis (e.g., Gas Chromatography, GC)

Protocol:

  • To a round-bottomed flask equipped with a magnetic stirrer, add the phenol substrate (50 mmol), the Lewis acid catalyst (e.g., 250 mg AlCl₃ for o-cresol and m-cresol; 50 mg for phenol; 25 mg FeCl₃ for m-xylenol), and the methylthioalkane additive (100 mg for o-cresol and m-cresol; 50 mg for phenol; 30 mg for m-xylenol).[11] If the phenol is a solid at room temperature, add a suitable solvent such as dichloromethane (e.g., 25 mL for m-xylenol).[11]

  • Stir the mixture at room temperature.

  • Slowly add freshly distilled sulfuryl chloride (57.7 mmol) to the mixture over a period of 2 hours using a dropping funnel.[11]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a further 2 hours.[11]

  • Upon completion, quench the reaction by carefully adding water.

  • Perform a standard aqueous work-up. This may include washing with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and brine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Analyze the crude product by Gas Chromatography (GC) to determine the product distribution (yields and para/ortho ratio).

  • Purify the product by an appropriate method, such as distillation or column chromatography, if required.

Quantitative Data Summary

The following tables summarize the quantitative data for the regioselective chlorination of various phenol substrates using different methylthioalkanes.

Table 1: Regioselective Chlorination of o-Cresol

Methylthioalkane AdditiveMethylene Spacer Length (n)Yield of 4-chloro-o-cresol (%)para/ortho Ratio
1,2-bis(methylthio)ethane2~95~20
1,3-bis(methylthio)propane3~97~40
1,6-bis(methylthio)hexane6Lower than n=3Lower than n=3
1,9-bis(methylthio)nonane9Lower than n=3Lower than n=3

Note: Shorter spacer lengths (n=2, 3) in bis(methylthio)alkanes are optimal for the para-selective chlorination of o-cresol.[3][4]

Table 2: Regioselective Chlorination of m-Cresol

Methylthioalkane AdditiveMethylene Spacer Length (n)Yield of 4-chloro-m-cresol (%)para/ortho Ratio
1,2-bis(methylthio)ethane2Lower than n=6, 9Lower than n=6, 9
1,3-bis(methylthio)propane3Lower than n=6, 9Lower than n=6, 9
1,6-bis(methylthio)hexane6Up to 94.6~18.0
1,9-bis(methylthio)nonane9HighHigh

Note: Longer spacer lengths (n=6, 9) in bis(methylthio)alkanes are optimal for the para-selective chlorination of m-cresol.[3][4]

Table 3: Regioselective Chlorination of Phenol

Methylthioalkane AdditiveMethylene Spacer Length (n)Yield of 4-chlorophenol (%)para/ortho Ratio
1,2-bis(methylthio)ethane2High~11.4
1,3-bis(methylthio)propane3HighHigh

Note: Shorter spacer lengths (n=2, 3) in bis(methylthio)alkanes are effective for the para-selective chlorination of phenol.[4]

Table 4: Regioselective Chlorination of m-Xylenol

Methylthioalkane AdditiveMethylene Spacer Length (n)Yield of 4-chloro-m-xylenol (%)para/ortho Ratio
1,6-bis(methylthio)hexane6Up to 97.6~19.6
1,9-bis(methylthio)nonane9HighHigh

Note: Longer spacer lengths (n=6, 9) in bis(methylthio)alkanes are optimal for the para-selective chlorination of m-xylenol.[4][6]

Visualizations

Proposed Reaction Mechanism

The regioselective chlorination is proposed to proceed through the formation of a bulky chlorinating agent. The methylthioalkane reacts with sulfuryl chloride in the presence of a Lewis acid to form a chlorosulfonium salt. This bulky electrophile then preferentially attacks the sterically less hindered para-position of the phenol ring.

G Proposed Mechanism for Regioselective Chlorination cluster_activation Activation of Chlorinating Agent cluster_chlorination Regioselective Chlorination RSR Methylthioalkane (R-S-R') BulkyAgent Bulky Chlorinating Intermediate [R-S(Cl)-R']⁺[AlCl₄]⁻ RSR->BulkyAgent + SO₂Cl₂ / Lewis Acid Phenol Phenol Substrate SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->BulkyAgent LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->BulkyAgent ParaProduct para-Chlorophenol BulkyAgent->ParaProduct Electrophilic Attack (Sterically Favored) OrthoProduct ortho-Chlorophenol (minor) BulkyAgent->OrthoProduct Sterically Hindered Phenol->ParaProduct Phenol->OrthoProduct

Caption: Proposed mechanism for para-selective chlorination.

Experimental Workflow

The following diagram outlines the general workflow for the regioselective synthesis of chlorophenols using methylthioalkanes.

G Experimental Workflow Start Start Mixing 1. Mix Phenol, Lewis Acid, and Methylthioalkane Start->Mixing Addition 2. Slow Addition of Sulfuryl Chloride Mixing->Addition Reaction 3. Stir at Room Temperature Addition->Reaction Workup 4. Aqueous Work-up and Extraction Reaction->Workup Analysis 5. GC Analysis for Yield and Selectivity Workup->Analysis Purification 6. Purification (Distillation/Chromatography) Analysis->Purification End End Product: p-Chlorophenol Purification->End

Caption: General experimental workflow for synthesis.

Application in Drug Development

This diagram illustrates the logical progression from the synthesis of para-chlorophenols to their potential application in the development of new pharmaceutical agents.

G Pathway to Drug Development Synthesis Regioselective Synthesis of p-Chlorophenols Intermediate Key Building Block: p-Chlorophenol Derivative Synthesis->Intermediate Modification Further Chemical Modifications Intermediate->Modification LeadGen Lead Compound Generation Modification->LeadGen Optimization Lead Optimization (SAR Studies) LeadGen->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: From synthesis to potential drug candidates.

References

Application Notes & Protocols: Preparation of Thiophenol Compounds from Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The conversion of benzenesulfonamide (B165840) derivatives into thiophenols represents a significant chemical transformation, offering a pathway from stable, readily available starting materials to the desired thiol products. This document provides detailed protocols for three distinct methods for this conversion: a solvent-free reduction using formate (B1220265) salts, reduction with metal hydrides, and a microwave-assisted conversion using sodium thiomethoxide. These methods offer researchers a range of options depending on substrate compatibility, required reaction conditions, and available equipment.

Introduction

Benzenesulfonamides are generally stable and crystalline solids, making them excellent starting materials or protecting groups in organic synthesis. Their conversion to the corresponding thiophenols involves the reduction of the sulfur atom from a +6 oxidation state to -2. This transformation requires potent reducing agents or specific reaction conditions to cleave the S-N bond and reduce the sulfonyl group. The choice of method can be critical, especially for complex molecules with sensitive functional groups. This note details versatile and scalable protocols for this important transformation.

Method 1: Solvent-Free Reduction with Formate Salts

This method utilizes the reducing power of ammonium (B1175870) formate or potassium formate in a solvent-free, high-temperature reaction. It is an environmentally friendly approach that avoids the use of hazardous solvents and expensive catalysts. The reaction proceeds via transfer hydrogenation and is effective for a wide range of substituted benzenesulfonamides.[1]

Experimental Protocol
  • Reactant Preparation : In a round-bottom flask equipped with a distillation head and a mechanical stirrer, combine the substituted benzenesulfonamide (1.0 eq.) and ammonium formate or potassium formate (3.5–5.0 eq.).[1]

  • Reaction : Heat the solid mixture to the specified reaction temperature (typically 180–210 °C) with continuous stirring.[1]

  • Work-up : During the reaction, water vapor generated will distill off. Continue heating for the specified duration (4–7 hours).[1]

  • Acidification : After the reaction is complete, cool the mixture to approximately 80 °C. Carefully add a 10% aqueous solution of hydrochloric acid or sulfuric acid to adjust the pH to approximately 2.[1]

  • Isolation : The thiophenol product is then isolated by distillation or rectification from the acidified reaction mixture.[1]

Workflow Diagram

G Workflow for Formate Salt Reduction cluster_0 Reaction Setup cluster_1 Work-up & Isolation A Combine Benzenesulfonamide and Formate Salt B Heat Mixture to 180-210 °C A->B C Stir for 4-7 hours B->C D Cool Reaction to 80 °C C->D Reaction Complete E Acidify with 10% HCl to pH ~2 D->E F Isolate Product via Distillation E->F G G F->G Final Product G start Benzenesulfonamide (Ar-SO₂-NR₂) product Thiophenol (Ar-SH) start->product Reduction reagent 1) LiAlH₄, THF 2) H₂O Work-up reagent->product

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Chloro-6-methylthiophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 2-Chloro-6-methylthiophenol. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is a two-step process starting from 2-chloro-6-methylaniline (B140736). The first step involves the diazotization of the aromatic amine to form a diazonium salt. This is followed by a reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate, and subsequent hydrolysis to yield the desired thiophenol. This route is often preferred due to the ready availability of the starting materials and generally good yields.

Q2: What are the critical parameters to control during the diazotization step?

The diazotization reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.[1] The concentration of the acid, usually hydrochloric or sulfuric acid, is also critical for the complete formation of nitrous acid and the diazonium salt. An insufficient amount of acid can lead to incomplete diazotization and the formation of unwanted side products.

Q3: What are the potential side reactions during the synthesis?

Common side reactions include the formation of phenolic byproducts if the diazonium salt reacts with water, which can occur if the temperature is not kept low. Azo coupling, where the diazonium salt couples with the starting amine or other aromatic species, can also occur, leading to colored impurities.[1] During the introduction of the thiol group, the formation of disulfides as an oxidation product of the thiophenol is a common issue.

Q4: How can I purify the final this compound product?

Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. A suitable eluent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The exact ratio of the solvents should be determined by thin-layer chromatography (TLC) to achieve optimal separation from any impurities.

Experimental Protocols

Synthesis of this compound via Diazotization and Xanthate Intermediate

This protocol details the synthesis of this compound from 2-chloro-6-methylaniline.

Step 1: Diazotization of 2-Chloro-6-methylaniline

  • Materials:

    • 2-Chloro-6-methylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (B80452) (NaNO₂)

    • Water (deionized)

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-methylaniline (1 equivalent).

    • Add a mixture of concentrated hydrochloric acid (3 equivalents) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Formation of Thiophenol via Xanthate Intermediate

  • Materials:

  • Procedure:

    • In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool it to 10-15 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring. An oily xanthate ester will form.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • For hydrolysis, add a solution of sodium hydroxide or potassium hydroxide (3 equivalents) in ethanol to the reaction mixture.

    • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

    • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Optimization of Diazotization Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Starting Material 2-chloro-6-methylaniline2-chloro-6-methylaniline2-chloro-6-methylaniline
Acid Hydrochloric AcidSulfuric AcidHydrochloric Acid
Molar Ratio (Amine:Acid:Nitrite) 1 : 3 : 1.11 : 2.5 : 1.11 : 3.5 : 1.2
Temperature (°C) 0 - 50 - 55 - 10
Reaction Time (min) 304530
Observed Yield of Diazonium Salt (%) ~95~92~85 (with some decomposition)

Table 2: Comparison of Sulfur Nucleophiles for Thiol Formation

Sulfur NucleophileReaction ConditionsHydrolysis ConditionsTypical Yield (%)Notes
Potassium Ethyl Xanthate Aqueous, 10-25 °C, 1-2 hNaOH/Ethanol, reflux, 2-4 h75-85Generally clean reaction with manageable byproducts.
Sodium Hydrogen Sulfide Aqueous, 0-10 °C, 1 hNot required50-60Can lead to more disulfide byproduct formation.
Thiourea Aqueous, acidic, 10-20 °C, 2-3 hAlkaline hydrolysis60-70Requires an additional hydrolysis step to release the thiol.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient reaction with the sulfur nucleophile.1. Ensure the reaction temperature is maintained between 0-5 °C. Use a sufficient excess of sodium nitrite and acid. 2. Maintain a low temperature throughout the diazotization and proceed to the next step immediately. 3. Check the purity of the sulfur nucleophile. Optimize the reaction time and temperature for the thiol formation step.
Presence of a Colored Impurity (Reddish/Brown) Formation of azo compounds due to coupling of the diazonium salt with unreacted amine or the phenol (B47542) byproduct.Ensure slow and controlled addition of sodium nitrite to prevent localized excess. Maintain a sufficiently acidic medium.
Formation of Phenolic Byproduct (2-Chloro-6-methylphenol) Hydrolysis of the diazonium salt due to elevated temperatures or prolonged reaction times in an aqueous medium.Strictly maintain low temperatures (0-5 °C) during diazotization and the subsequent reaction. Use the diazonium salt solution as quickly as possible.
Formation of Disulfide Byproduct Oxidation of the thiophenol product during workup or purification.Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for extraction and chromatography.
Difficulty in Isolating the Product The product may be an oil that is difficult to crystallize. The product may have similar polarity to byproducts.If the product is an oil, try trituration with a non-polar solvent like hexane to induce crystallization. Optimize the solvent system for column chromatography with a shallow gradient to improve separation.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Thiol Formation cluster_workup Workup & Purification start 2-Chloro-6-methylaniline diazotization Diazotization (0-5 °C) start->diazotization Add reactants HCl, H₂O, NaNO₂ reactants->diazotization Add dropwise diazonium_salt 2-Chloro-6-methylbenzenediazonium Chloride diazotization->diazonium_salt Formation reaction Reaction with Sulfur Source diazonium_salt->reaction Add to sulfur_source Potassium Ethyl Xanthate sulfur_source->reaction Add hydrolysis Hydrolysis (NaOH/EtOH, Reflux) reaction->hydrolysis Intermediate final_product This compound hydrolysis->final_product Formation extraction Extraction final_product->extraction Proceed to drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diazotization Diazotization Issues cluster_thiol Thiol Formation Issues start Low Yield or Reaction Failure check_diazotization Check Diazotization Step start->check_diazotization check_thiol_formation Check Thiol Formation Step start->check_thiol_formation check_workup Check Workup/Purification start->check_workup temp_control Temperature > 5°C? check_diazotization->temp_control acid_conc Insufficient Acid? check_diazotization->acid_conc nitrite_quality Old NaNO₂? check_diazotization->nitrite_quality xanthate_quality Impure Xanthate? check_thiol_formation->xanthate_quality hydrolysis_incomplete Incomplete Hydrolysis? check_thiol_formation->hydrolysis_incomplete solution_temp Improve Cooling temp_control->solution_temp Yes solution_acid Increase Acid Stoichiometry acid_conc->solution_acid Yes solution_nitrite Use Fresh NaNO₂ nitrite_quality->solution_nitrite Yes solution_xanthate Recrystallize Xanthate xanthate_quality->solution_xanthate Yes solution_hydrolysis Increase Reflux Time/ Base Concentration hydrolysis_incomplete->solution_hydrolysis Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-6-methylthiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of 2-Chloro-6-methylthiophenol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which offers the best yield?

There are two main approaches for synthesizing the this compound core structure. The most modern and high-yielding method involves a diazotization reaction of 2-chloro-6-aminotoluene, which consistently produces yields in the range of 93-95%.[1] An older, more conventional method uses 2,6-dichlorotoluene (B125461) as a starting material. However, this route often suffers from lower yields and relies on hazardous reagents like hexamethylphosphoramide, a toxic and environmentally harmful solvent.[1]

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate in the diazotization synthesis?

Low yield in the diazotization-Sandmeyer-type reaction is a common issue. The most critical parameters to control are:

  • Temperature: Diazotization must be performed at low temperatures, typically between -10°C and 10°C, to ensure the stability of the diazonium salt intermediate.[1] Temperatures exceeding 10°C can lead to decomposition and the formation of phenolic byproducts.[2]

  • Acid Concentration: The molar ratio of the starting amine to the acid (e.g., HCl or H₂SO₄) is crucial for the complete formation of the diazonium salt. A molar ratio of 1:2 to 1:5 (amine:HCl) is recommended.[1]

  • Controlled Reagent Addition: The aqueous solution of sodium nitrite (B80452) must be added slowly and below the surface of the reaction mixture to prevent localized high concentrations, which can lead to side reactions like the formation of colored azo compounds.[2]

Q3: I'm observing significant side product formation, including colored impurities. What are these byproducts and how can they be minimized?

Side products are a primary cause of reduced yield and purification difficulties. Common impurities include:

  • Phenolic Byproducts: Formed when the diazonium salt reacts with water. This is often due to the reaction temperature rising above the recommended 10°C. Strict temperature control is the best preventative measure.[2]

  • Azo Compounds: These highly colored impurities arise from the coupling of the diazonium salt with the starting amine or the product. This can be minimized by ensuring a sufficiently acidic medium and maintaining slow, controlled addition of sodium nitrite.[2]

  • Oxidation/Dimerization Products: Thiophenols can be susceptible to oxidation, leading to the formation of disulfides. Working under an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up can mitigate this issue.

Q4: What are the most effective methods for purifying crude this compound?

The choice of purification method depends on the nature of the impurities present.

  • Acid-Base Extraction: This is a highly effective method for separating the acidic thiophenol product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH) to form the water-soluble thiophenolate salt. The aqueous layer is then separated, washed with an organic solvent to remove residual neutral impurities, and finally re-acidified to precipitate the pure thiophenol.[3]

  • Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]

  • Column Chromatography: For removing closely related impurities or for achieving very high purity, silica (B1680970) gel column chromatography is a standard method.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound derivatives via the diazotization pathway.

ProblemPotential CauseRecommended Solution
Low Final Yield Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high.Ensure the molar ratio of amine to acid is at least 1:2.[1] Maintain the reaction temperature strictly between -10°C and 10°C during nitrite addition.[1]
Decomposition of Diazonium Salt: Reaction temperature exceeded 10°C; prolonged time before the next step.Use an ice-salt or cooling bath to maintain the required temperature. Proceed to the subsequent step immediately after the diazotization is complete.[2]
Product Loss During Work-up: Inefficient extraction or precipitation.During acid-base extraction, ensure the pH is sufficiently basic (>11) to deprotonate the thiophenol fully and sufficiently acidic (<2) to precipitate it completely.[3]
Dark Red/Brown Product Formation of Azo Impurities: Localized excess of nitrite; insufficient acidity.Add the sodium nitrite solution dropwise and slowly. Ensure the reaction mixture is well-stirred and remains acidic throughout the addition.[2]
Oxidation of Thiophenol: Exposure to air during reaction or work-up.Purge the reaction vessel with an inert gas like nitrogen or argon. Consider using degassed solvents for the work-up.
Reaction Fails to Proceed Poor Quality Reagents: Decomposed sodium nitrite or impure starting amine.Use freshly purchased or properly stored sodium nitrite. Verify the purity of the 2-chloro-6-aminotoluene starting material by NMR or GC-MS.
Oily Product / Fails to Crystallize Presence of Impurities: Residual solvent or side products are preventing crystallization.Attempt purification via acid-base extraction to remove non-acidic impurities.[3] If that fails, consider column chromatography.

Data Summary

Table 1: Comparison of Synthetic Routes
FeatureConventional MethodHigh-Yield Diazotization Method
Starting Material 2,6-Dichlorotoluene2-Chloro-6-aminotoluene
Key Reagents Sodium thiomethoxideSodium Nitrite, Sodium Thiomethoxide
Solvent Hexamethylphosphoramide (HMPA)Water, Hydrochloric/Sulfuric Acid
Reported Yield Lower, often variable93-95% [1]
Safety & Environment Uses highly toxic and polluting HMPA solvent.[1]Avoids toxic solvents; more environmentally benign.[1]
Table 2: Influence of Reaction Parameters on Yield (Diazotization Method)

Data derived from examples in patent WO2020029720A1.

Acid Used (30%)Diazotization Temp.Yield (GC Purity)Reference
Hydrochloric Acid-5 to 10°C95% (98.5%)[1]
Sulfuric Acid-5 to 10°C93% (97%)[1]
Sulfuric Acid-10 to 10°C94% (≥98.6%)[1]

Experimental Protocol

High-Yield Synthesis of 2-Chloro-6-methylthiotoluene via Diazotization[1]

This protocol is adapted from the procedure described in patent WO2020029720A1.

Step 1: Diazotization

  • To a reaction flask, add 30% hydrochloric acid (182g, 1.49 mol) and water.

  • While stirring, slowly add 2-chloro-6-aminotoluene (53g, ~0.37 mol), ensuring the temperature remains below 50°C.

  • Stir the mixture for an additional 10 minutes after the addition is complete.

  • Cool the reaction mixture to between -5°C and -10°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (e.g., ~0.52 mol) in water and cool it.

  • Add the cold sodium nitrite solution dropwise to the reaction mixture over approximately 2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the mixture for another 30 minutes. The resulting diazonium salt solution should be stored at approximately 0°C and used immediately.

Step 2: Thiolation

  • In a separate flask, prepare an aqueous solution of sodium thiomethoxide.

  • Add a copper catalyst (e.g., copper powder or copper salt).

  • Cool this solution to a low temperature.

  • Slowly add the previously prepared cold diazonium salt solution to the sodium thiomethoxide solution, maintaining a controlled temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC or GC).

Step 3: Work-up and Isolation

  • Once the reaction is complete, perform a suitable work-up, which may involve quenching, extraction with an organic solvent (e.g., toluene), and washing of the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the solvent under reduced pressure to obtain the crude product. The patent reports a dark red liquid with a GC content of 98.5% and a yield of 95%, which can be used directly or purified further if necessary.[1]

Visual Diagrams

Workflow_Synthesis cluster_prep Step 1: Diazotization cluster_reaction Step 2: Thiolation cluster_workup Step 3: Work-up & Isolation start Mix 2-Chloro-6-aminotoluene, HCl, and Water cool1 Cool Mixture to -5 to -10°C start->cool1 add_nitrite Slowly Add aq. NaNO₂ (Keep Temp < 10°C) cool1->add_nitrite stir1 Stir for 30 min (Store Cold) add_nitrite->stir1 add_diazonium Add Cold Diazonium Salt Solution to Thiolate stir1->add_diazonium Use Immediately prep_thiol Prepare Solution of NaSMe and Catalyst prep_thiol->add_diazonium react Allow Reaction to Complete add_diazonium->react extract Extract with Organic Solvent react->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate Under Reduced Pressure wash->concentrate product Final Product (Yield: 93-95%) concentrate->product

Caption: Workflow for the high-yield synthesis of this compound.

Troubleshooting_Flow start Experiment Complete: Evaluate Yield & Purity q_yield Is Yield < 90%? start->q_yield q_purity Is Product Darkly Colored or Impure by TLC/GC? check_temp Review Temperature Logs. Was Temp > 10°C during Nitrite Addition? q_yield->check_temp Yes q_yield->q_purity No temp_yes Primary Cause: Diazonium Decomposition. ACTION: Improve Cooling check_temp->temp_yes Yes check_reagents Review Reagent Stoichiometry. Amine:Acid Ratio > 1:2? Amine:Nitrite Ratio ~ 1:1.1? check_temp->check_reagents No reagents_no Primary Cause: Incomplete Reaction. ACTION: Adjust Stoichiometry check_reagents->reagents_no No check_purity ACTION: Check Purity of Starting Amine and NaNO₂ check_reagents->check_purity Yes check_addition Review Nitrite Addition. Was it Slow & Sub-surface? q_purity->check_addition Yes addition_no Likely Cause: Azo Compound Formation. ACTION: Improve Addition Technique check_addition->addition_no No check_atmosphere Was an Inert Atmosphere Used During Work-up? check_addition->check_atmosphere Yes atmosphere_no Likely Cause: Disulfide Formation (Oxidation). ACTION: Use N₂ or Ar Atmosphere check_atmosphere->atmosphere_no No

Caption: A logical troubleshooting flow for diagnosing synthesis issues.

References

Technical Support Center: Purification of Crude 2-Chloro-6-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-6-methylthiophenol (CAS No: 18858-05-4).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound? A1: The primary purification techniques for this compound are vacuum distillation, flash column chromatography, and recrystallization.

  • Vacuum Distillation: This is a highly effective method for this compound, which has a boiling point of approximately 135 °C at atmospheric pressure.[1] Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition and oxidation.[2]

  • Flash Column Chromatography: This technique is excellent for removing impurities with different polarities from the target compound. It separates molecules based on their affinity for a stationary phase (commonly silica (B1680970) gel) versus a mobile phase (an organic solvent).[3]

  • Recrystallization: This method is suitable if a solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.[4]

Q2: What are the likely impurities in my crude this compound? A2: Impurities largely depend on the synthetic route but commonly include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2,6-dichlorotoluene (B125461) or 2-chloro-6-aminotoluene.[5]

  • Oxidation Products: Thiophenols are susceptible to air oxidation, which forms the corresponding disulfide (bis(2-chloro-6-methylphenyl) disulfide). This is a very common impurity.[6][7]

  • Side-Reaction Products: Byproducts from the specific chemical reactions used in the synthesis.

  • Residual Solvents: Solvents used during the synthesis, such as dimethyl sulfoxide (B87167) (DMSO), may persist in the crude product.[8][9]

Q3: How can I prevent the oxidation of this compound during purification and storage? A3: Thiophenols are sensitive to oxidation. To minimize degradation, the following precautions should be taken:

  • Use an Inert Atmosphere: Whenever possible, perform purification steps and store the final product under an inert atmosphere like nitrogen or argon.[7]

  • Degas Solvents: For column chromatography, bubbling nitrogen or argon through the solvents before use can remove dissolved oxygen, which helps prevent on-column oxidation.[10]

  • Store Properly: Keep the purified compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark location.

Q4: My final product has a slight yellow tint. Is this a cause for concern? A4: While high-purity this compound is typically a colorless to light yellow liquid or solid, a slight coloration is common and may not significantly impact many applications. However, a dark yellow, brown, or cloudy appearance strongly indicates the presence of impurities, most likely oxidation products like disulfides. Further purification is recommended if high purity is critical.

Purification Method Comparison

The table below summarizes the key aspects of the most common purification techniques for this compound.

FeatureVacuum DistillationFlash Column ChromatographyRecrystallization
Typical Purity >98%>99%Variable, >95%
Typical Yield High (85-95%)Good (70-90%)Moderate (50-85%)
Scale Milligrams to KilogramsMilligrams to >100 gramsGrams to Kilograms
Pros Excellent for removing non-volatile impurities; scalable; cost-effective.[2]High resolution for removing similarly polar impurities; adaptable.[3]Simple setup; can yield very pure crystals; cost-effective.[4]
Cons Requires specialized glassware; risk of thermal decomposition; ineffective for impurities with similar boiling points.Can be time-consuming and labor-intensive; requires large volumes of solvent; risk of on-column degradation.[3][10]Finding a suitable solvent can be difficult; risk of "oiling out"; potentially lower yield.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Distillation 1. Impurity has a boiling point close to the product. 2. Vacuum is not low enough, causing co-distillation. 3. Thermal decomposition in the distillation pot.1. Use a fractionating column (e.g., Vigreux) to increase separation efficiency. 2. Check the system for leaks and ensure the vacuum pump is operating correctly. 3. Lower the pressure to further reduce the boiling point.[2]
Poor Separation in Column Chromatography 1. The acidic nature of the thiophenol causes "tailing" on silica gel. 2. Incorrect solvent polarity.1. Add a small amount (~0.1-1%) of a weak acid like formic or acetic acid to the mobile phase to suppress deprotonation.[11] 2. Consider using a different stationary phase, such as acidic or neutral alumina.[10] 3. Optimize the solvent system using Thin Layer Chromatography (TLC) first.
Product Degrades or Discolors During Purification 1. Oxidation due to exposure to air. 2. Decomposition due to excessive heat during distillation.1. Purge all glassware with an inert gas (N₂ or Ar). Use degassed solvents for chromatography.[7][10] 2. Ensure the distillation temperature is kept as low as possible by using a high vacuum.
Low Yield After Purification 1. Product loss during transfers between glassware. 2. Incomplete elution from the chromatography column. 3. Product "oiled out" instead of crystallizing.1. Be meticulous with transfers; rinse glassware with a small amount of appropriate solvent to recover all material. 2. After the main fractions are collected, flush the column with a more polar solvent to ensure all product is recovered. 3. For recrystallization, ensure slow cooling. If oiling out persists, redissolve in a minimal amount of hot solvent and add a small amount of a non-polar "anti-solvent" to induce crystallization.[4]

Experimental Protocols & Visualizations

Protocol 1: Purification by Vacuum Distillation

This protocol is ideal for purifying multi-gram quantities of crude this compound containing non-volatile or significantly higher-boiling impurities.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Include a distillation flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump through a cold trap.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system. A pressure of 1-10 mmHg is typically effective.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first. As the temperature stabilizes, collect the main product fraction. The boiling point will be significantly lower than the atmospheric boiling point of 135 °C.[1][2] For example, at ~10 mmHg, the boiling point would be expected to be in the 60-80 °C range.

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small residue remains.

  • Shutdown: Allow the system to cool completely before slowly reintroducing air (or preferably, nitrogen) to the apparatus.

G cluster_setup Setup cluster_distillation Distillation cluster_shutdown Shutdown A Assemble Dry Apparatus B Charge Crude Product A->B C Connect to Vacuum Pump B->C D Evacuate System (1-10 mmHg) C->D E Heat Gently D->E F Collect Fractions E->F G Stop Heating F->G H Cool to RT G->H I Vent with N2 H->I J Collect Pure Product I->J

Caption: Workflow for purification via vacuum distillation.

Protocol 2: Purification by Flash Column Chromatography

This protocol is best for removing impurities with polarities similar to the product.

Methodology:

  • Solvent System Selection: Using TLC, determine a suitable solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. Aim for a solvent system that gives the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (eluent) as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane (B109758) if solubility is an issue). Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_purify Start Start: Crude Product Analyze Analyze Crude by TLC/ GC-MS to ID Impurities Start->Analyze Decision Purity Acceptable? Analyze->Decision Distill Vacuum Distillation (High-boiling impurities) Decision->Distill No Column Column Chromatography (Polar/Non-polar impurities) Decision->Column Recrystal Recrystallization (If solid & suitable solvent) Decision->Recrystal End End: Pure Product Decision->End  Yes QC Final QC Analysis (GC-MS, NMR) Distill->QC Column->QC Recrystal->QC Decision2 Purity > 99%? QC->Decision2 Decision2->End  Yes Repurify Re-purify (e.g., different method) Decision2->Repurify No Repurify->Analyze

Caption: General workflow for purification of this compound.

References

Stability and degradation pathways of 2-Chloro-6-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-Chloro-6-methylthiophenol. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidizing Agents: The thiol group is prone to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the experimental setup.

  • Light: Exposure to ultraviolet (UV) or visible light may induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation through various pathways.

  • Microbial Contamination: Certain microorganisms may be capable of metabolizing the compound, leading to its degradation.

Q2: What are the expected degradation products of this compound under different stress conditions?

A2: While specific experimental data for this compound is limited, potential degradation products can be predicted based on the reactivity of its functional groups. These are summarized in the table below.

Stress ConditionPotential Degradation Products
Acidic/Basic Hydrolysis 2-Chloro-6-methylphenol, Methyl mercaptan
Oxidation 2-Chloro-6-(methylsulfinyl)phenol, 2-Chloro-6-(methylsulfonyl)phenol, Disulfide dimer
Photodegradation Cleavage of the C-S bond leading to radical species, potential for dechlorination or ring opening
Thermal Degradation Complex mixture of decomposition products depending on the temperature and atmosphere

Q3: How should this compound be properly stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidation.

Troubleshooting Guides

Issue 1: Inconsistent results in assays using this compound.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of your stock solution and solid material.

    • Prepare fresh solutions for each experiment.

    • Protect solutions from light by using amber vials or covering them with aluminum foil.

    • Degas solvents to remove dissolved oxygen before preparing solutions.

    • Analyze a sample of your stock solution by a suitable analytical method (e.g., HPLC-UV) to check for the presence of degradation products.

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

  • Possible Cause: On-column degradation or degradation in the autosampler.

  • Troubleshooting Steps:

    • Investigate the stability of the compound in the mobile phase.

    • Use a shorter run time or a lower column temperature if possible.

    • Ensure the autosampler is temperature-controlled to minimize degradation of samples waiting for injection.

    • Perform a forced degradation study to identify the retention times of potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade the compound and identify its degradation products. This information is crucial for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add an equal volume of 1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in an organic solvent and add an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in an organic solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 80°C) for 48 hours.

Analysis of Degraded Samples: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method. The separation of the parent compound from its degradation products should be demonstrated.

Visualizations

The following diagrams illustrate the potential degradation pathways and a typical experimental workflow for stability testing.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound 2-Chloro-6-methylphenol 2-Chloro-6-methylphenol This compound->2-Chloro-6-methylphenol H+/OH- Disulfide_Dimer Disulfide Dimer This compound->Disulfide_Dimer [O] Sulfoxide 2-Chloro-6-(methylsulfinyl)phenol This compound->Sulfoxide [O] Sulfone 2-Chloro-6-(methylsulfonyl)phenol Sulfoxide->Sulfone [O]

Caption: Plausible degradation pathways of this compound.

G cluster_workflow Stability Testing Workflow Start Start Prepare_Solutions Prepare Stock and Sample Solutions Start->Prepare_Solutions Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) Prepare_Solutions->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Develop_Method Validate_Method Validate Analytical Method Develop_Method->Validate_Method Analyze_Samples Analyze Stability Samples at Different Time Points Validate_Method->Analyze_Samples Assess_Stability Assess Stability and Identify Degradation Products Analyze_Samples->Assess_Stability End End Assess_Stability->End

Caption: Experimental workflow for assessing the stability of a compound.

Technical Support Center: 2-Chloro-6-methylthiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylthiophenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: this compound is harmful if swallowed and can cause serious eye damage.[1] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Q2: How can I best store this compound to ensure its stability?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. It is stable under normal conditions but should be kept away from strong oxidizing agents and incompatible materials.

Q3: What are the most common reactions in which this compound is used as a nucleophile?

A3: Due to the nucleophilic nature of the thiol group, this compound is commonly used in S-alkylation reactions with alkyl halides, Michael additions to electron-deficient alkenes, and transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation to form thioethers.

Q4: Can the methylthio group be cleaved or undergo side reactions under typical reaction conditions?

A4: While the methylthio group is generally stable, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to its cleavage. Additionally, strong oxidizing agents can oxidize the sulfide (B99878) to a sulfoxide (B87167) or sulfone. Careful selection of reaction conditions is crucial to avoid these unwanted side reactions.

Troubleshooting Guides

S-Alkylation Reactions

This section covers the nucleophilic substitution reaction of this compound with alkyl halides to form thioethers.

Problem 1: Low or no conversion to the desired thioether.

Potential Cause Troubleshooting Solution
Insufficiently strong base The thiol proton needs to be removed to form the more nucleophilic thiolate. Use a stronger base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base may depend on the solvent and the sensitivity of other functional groups.
Poor solvent choice The solvent should be able to dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally good choices.
Steric hindrance The ortho-methyl group on this compound can sterically hinder the reaction, especially with bulky alkyl halides.[2][3][4][5][6] If possible, use a less sterically hindered alkyl halide. Increasing the reaction temperature may also help overcome the activation barrier.
Low quality of alkyl halide The alkyl halide may have degraded. Use a freshly purchased or purified alkyl halide.

Problem 2: Formation of a significant amount of disulfide byproduct.

Potential Cause Troubleshooting Solution
Presence of oxygen The thiolate is susceptible to oxidation to the disulfide, especially in the presence of a base.[7][8][9] Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too high High temperatures can promote oxidation. Try running the reaction at a lower temperature for a longer period.
Michael Addition Reactions

This section addresses the conjugate addition of this compound to electron-deficient alkenes.

Problem 1: The Michael addition is slow or does not proceed.

Potential Cause Troubleshooting Solution
Weakly activated Michael acceptor The alkene must be sufficiently electron-deficient. If the reaction is not proceeding, consider using a more activated Michael acceptor if the synthesis allows.
Inappropriate catalyst While the reaction can proceed without a catalyst, a base is often used to generate the thiolate.[10][11] A weak base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) is typically sufficient. For less reactive substrates, a stronger base might be necessary.
Solvent effects The choice of solvent can influence the reaction rate. Protic solvents can protonate the intermediate enolate, while polar aprotic solvents can accelerate the reaction. Experiment with solvents like ethanol, THF, or acetonitrile.

Problem 2: Formation of multiple products.

Potential Cause Troubleshooting Solution
Double addition If the Michael acceptor has more than one site for addition, or if the product can react further, double addition can occur.[12] Use a stoichiometric amount of the thiophenol or a slight excess of the Michael acceptor to minimize this. Monitor the reaction closely by TLC or LC-MS.
Polymerization of the Michael acceptor Electron-deficient alkenes can polymerize, especially at higher temperatures.[12] Keep the reaction temperature as low as possible and add the thiophenol slowly to the Michael acceptor.
Ullmann Condensation (C-S Cross-Coupling)

This section provides guidance for the copper-catalyzed coupling of this compound with aryl halides.

Problem 1: Low yield of the diaryl thioether.

Potential Cause Troubleshooting Solution
Inactive copper catalyst The copper source is critical. Copper(I) salts like CuI are often more effective than Cu(II) salts. The use of "activated" copper powder can also be beneficial. Ensure the catalyst is of high quality.
Inappropriate ligand While some Ullmann reactions can be ligand-free, the addition of a ligand such as phenanthroline or a diamine can significantly improve the yield and reaction rate, especially with less reactive aryl halides.[13][14][15]
High reaction temperature leading to decomposition Ullmann reactions often require high temperatures, but this can also lead to substrate or product decomposition.[13] Try to find the optimal temperature by screening a range of temperatures.
Poor choice of base A strong, non-nucleophilic base like potassium carbonate or cesium carbonate is typically used. The solubility of the base can also be a factor.

Problem 2: Difficulty in purifying the product.

Potential Cause Troubleshooting Solution
Removal of copper residues Copper salts can be difficult to remove during workup. After the reaction, quenching with an aqueous solution of ammonia (B1221849) or ethylenediamine (B42938) can help to complex the copper and facilitate its removal into the aqueous phase. Filtering the crude product through a plug of silica (B1680970) gel or celite can also be effective.[11]
High-boiling solvent removal Solvents like DMF or NMP, often used in Ullmann reactions, have high boiling points.[13] During workup, wash the organic layer multiple times with water or brine to extract these solvents.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (B1604629) (2-chloro-6-methylphenyl)sulfane (S-Alkylation)

Reaction Scheme: this compound + Benzyl bromide → Benzyl (2-chloro-6-methylphenyl)sulfane

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to form the thiolate.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 3-((2-chloro-6-methylphenyl)thio)propanoate (Michael Addition)

Reaction Scheme: this compound + Methyl acrylate (B77674) → Methyl 3-((2-chloro-6-methylphenyl)thio)propanoate

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and methyl acrylate (1.2 eq) in dichloromethane.

  • Add triethylamine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve this compound and K2CO3 in DMF thiolate Stir for 30 min (Thiolate formation) reagents->thiolate add_halide Add Benzyl Bromide thiolate->add_halide stir Stir at RT for 4-6h (Monitor by TLC) add_halide->stir Start Reaction quench Pour into water & Extract with EtOAc stir->quench Reaction Complete wash Wash with H2O and Brine quench->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the S-alkylation of this compound.

Troubleshooting_Logic start Reaction Failure (Low Yield) check_base Is the base strong enough? start->check_base check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere check_sterics Is steric hindrance a factor? start->check_sterics check_catalyst Is the catalyst active (for cross-coupling)? start->check_catalyst solution_base Use a stronger base (e.g., NaH) check_base->solution_base No solution_atmosphere Degas solvent and use N2 or Ar atmosphere check_atmosphere->solution_atmosphere No solution_sterics Increase temperature or use less hindered substrate check_sterics->solution_sterics Yes solution_catalyst Use fresh catalyst and/or add a ligand check_catalyst->solution_catalyst No

Caption: A logical relationship diagram for troubleshooting low-yield reactions.

References

Overcoming challenges in the industrial production of 2-chloro-6-methylthiotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 2-chloro-6-methylthiotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-chloro-6-methylthiotoluene on an industrial scale?

A1: The two main industrial synthesis routes start from either 2,6-dichlorotoluene (B125461) or 2-chloro-6-aminotoluene. The traditional method involves the reaction of 2,6-dichlorotoluene with a methylthiolating agent, often in the presence of a toxic and high-boiling point solvent like hexamethylphosphoramide (B148902) (HMPA).[1] A more modern and environmentally friendly approach involves the diazotization of 2-chloro-6-aminotoluene followed by a reaction with an aqueous solution of sodium thiomethoxide.[1][2]

Q2: What are the main challenges associated with the traditional synthesis method using 2,6-dichlorotoluene?

A2: The traditional method presents several significant challenges for industrial-scale production. These include the use of highly toxic and carcinogenic HMPA as a solvent, which is difficult to recycle and poses environmental hazards.[1][2] The use of solid sodium thiomethoxide can also be hazardous.[1] Furthermore, this method can suffer from high costs, significant pollution, and safety risks, making it less suitable for large-scale manufacturing.[1]

Q3: What are the advantages of the diazotization route starting from 2-chloro-6-aminotoluene?

A3: The diazotization pathway offers several advantages, making it more amenable to industrial production. It avoids the use of toxic solvents like HMPA and hazardous reagents like solid sodium thiomethoxide.[1][2] This method is more cost-effective, involves simpler operations, generates less pollution, and is safer and more environmentally friendly.[1][2] It has been reported to have fewer reaction steps and a higher reaction yield.[1]

Q4: What are the key safety precautions when handling diazonium salts?

A4: Diazonium salts, especially in a solid, dry state, can be explosive and should be handled with extreme caution.[3] It is crucial to keep them in solution at all times and to maintain a low temperature (typically 0-5°C) during their formation and subsequent reactions to prevent decomposition.[3][4][5] All reactions involving diazonium salts should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Route 1: Diazotization of 2-chloro-6-aminotoluene
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Decomposition of Diazonium Salt: The reaction temperature may have exceeded the optimal 0-5°C range.[3][4][5] 2. Incomplete Diazotization: Insufficient sodium nitrite (B80452) or acid.[4] 3. Side Reactions: Insufficient acid can lead to the coupling of the diazonium salt with unreacted aniline.[4]1. Ensure the reaction is maintained in an ice bath and that the sodium nitrite solution is added slowly to control the exothermic reaction.[4] 2. Use a slight excess of sodium nitrite and ensure an adequate amount of acid (e.g., hydrochloric or sulfuric acid) is present.[4] Test for reaction completion using starch-iodide paper; a blue-black color indicates a slight excess of nitrous acid.[4] 3. Maintain a sufficient excess of acid to prevent the formation of diazoamino compounds.[4]
Product is a Dark, Oily Mixture Decomposition of Diazonium Salt: This is a common sign that the temperature was too high, leading to the formation of phenolic byproducts.[3][4]Strictly maintain the reaction temperature between 0°C and 5°C throughout the diazotization process.[3][4]
Cloudy Diazonium Salt Solution Presence of Impurities or Byproducts: This could be due to impure starting materials or incorrect acid concentration, leading to insoluble byproducts.[4]Ensure the purity of the starting 2-chloro-6-aminotoluene and verify the concentration of the acid used. The diazonium salt solution should ideally be clear and pale yellow.[4]
Excess Nitrous Acid After Reaction Slight Excess of Sodium Nitrite: This is often done to ensure complete reaction but can interfere with subsequent steps.Add a small amount of urea (B33335) or sulfamic acid to the reaction mixture. These will react with the excess nitrous acid to produce nitrogen gas.[4]
Route 2: Nucleophilic Substitution of 2,6-dichlorotoluene
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion/Yield 1. Inefficient Solvent: Use of less polar solvents can hinder the reaction rate. 2. Poor Nucleophile Solvation: The choice of cation in the thiomethoxide salt can affect reactivity. For example, sodium ions may not be as effectively solvated by certain catalysts as potassium ions.[6] 3. Insufficient Catalyst Activity: The catalyst may not be effectively promoting the substitution reaction.1. Consider using a polar aprotic solvent like Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF). However, be mindful of their toxicity and recycling challenges.[7][8] 2. If using a catalyst like a cyclic amine, potassium methyl mercaptide may be more effective than sodium methyl mercaptide due to better solvation of the potassium ion.[6] 3. Ensure the appropriate catalyst is chosen and used at the correct loading. For example, a cyclic amine can be used to catalyze the reaction with potassium methyl mercaptide.[6]
Formation of Impurities Side Reactions: Nucleophilic aromatic substitution can lead to the formation of various byproducts.Optimize reaction conditions such as temperature and reaction time to favor the desired product. Analyze the impurity profile using GC-MS or HPLC to identify byproducts and adjust the purification strategy accordingly.
Difficult Product Isolation/Purification High-Boiling Point Solvent: Solvents like DMSO can be difficult to remove completely.[7]Utilize vacuum distillation for solvent removal. Develop an appropriate extraction and washing procedure to remove residual solvent and other impurities.

Data Presentation

Table 1: Comparison of Reaction Parameters for Different Synthesis Routes

ParameterTraditional Route (from 2,6-dichlorotoluene)Diazotization Route (from 2-chloro-6-aminotoluene)Improved Substitution Route
Starting Material 2,6-dichlorotoluene2-chloro-6-aminotoluene2,6-dichlorotoluene
Key Reagents Sodium thiomethoxide (solid)Sodium nitrite, Sodium thiomethoxide (aqueous)Potassium methyl mercaptide, Cyclic amine catalyst
Solvent Hexamethylphosphoramide (HMPA)Water, Toluene (B28343), Acetone, etc.[1]Toluene[6]
Temperature Not specified in detailDiazotization: -10°C to 10°C[1]50-55°C[6]
Reaction Time Not specified in detail2-8 hours[1]3-6 hours[6]
Reported Yield Lower (inferred)93-95%[1]93.4%[6]
Purity (GC) Not specified in detail97-98.5%[1]99.3%[6]

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 2-chloro-6-aminotoluene

This protocol is adapted from patent literature and should be optimized for specific laboratory and scale-up conditions.[1]

  • Diazonium Salt Formation:

    • To a reaction vessel, add 30% sulfuric acid (e.g., 244g, 0.75 mol) and water.

    • While controlling the temperature to below 40°C, slowly add 2-chloro-6-aminotoluene (e.g., 53g). Stir for 10 minutes after the addition is complete.

    • Cool the mixture to between -5°C and -10°C.

    • Slowly add a pre-prepared aqueous solution of sodium nitrite (e.g., 90.25g, 0.52 mol) over approximately 2 hours, ensuring the temperature does not exceed 10°C.

    • Continue stirring for 30 minutes. The resulting diazonium salt solution should be stored at approximately 0°C until the next step.

  • Thiolation Reaction:

    • In a separate vessel, add an aqueous solution of sodium thiomethoxide and a solvent such as toluene.

    • Cool this mixture to between 0°C and 5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the sodium thiomethoxide solution.

    • Allow the reaction to proceed, monitoring for completion.

  • Work-up and Purification:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with water.

    • Remove the solvent under reduced pressure to obtain the crude 2-chloro-6-methylthiotoluene.

    • Further purification can be achieved through vacuum distillation.

Protocol 2: Synthesis via Improved Nucleophilic Substitution

This protocol is adapted from patent literature and should be optimized for specific laboratory and scale-up conditions.[6]

  • Preparation of Potassium Methyl Mercaptide:

    • In a suitable non-polar organic solvent (e.g., toluene), suspend powdered potassium hydroxide.

    • Bubble methyl mercaptan gas through the suspension at 0-10°C to generate potassium methyl mercaptide.

  • Substitution Reaction:

    • To the suspension of potassium methyl mercaptide, add 2,6-dichlorotoluene and a cyclic amine catalyst (e.g., triethylenediamine).

    • Heat the reaction mixture to 50-55°C.

    • Maintain the reaction at this temperature for 3-6 hours, monitoring for completion by a suitable analytical method (e.g., GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Wash the reaction mixture with water to remove inorganic salts.

    • Separate the organic layer.

    • The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.

Mandatory Visualization

Synthesis_Pathways Synthesis Pathways for 2-chloro-6-methylthiotoluene A 2-chloro-6-aminotoluene B Diazonium Salt A->B NaNO2, H2SO4 -10°C to 10°C C 2-chloro-6-methylthiotoluene B->C NaSMe (aq) Toluene D 2,6-dichlorotoluene D->C KSMe, Cyclic Amine Toluene, 50-55°C Route 1 Route 1 Route 2 Route 2

Caption: Alternative synthesis pathways for 2-chloro-6-methylthiotoluene.

Troubleshooting_Diazotization Troubleshooting Workflow for Low Yield in Diazotization Start Low Yield Observed CheckTemp Was temperature kept between 0-5°C? Start->CheckTemp TempHigh Cause: Diazonium salt decomposition. Solution: Improve cooling, slow reagent addition. CheckTemp->TempHigh No CheckCompletion Was reaction completion verified with starch- iodide paper? CheckTemp->CheckCompletion Yes TempHigh->Start IncompleteRxn Cause: Incomplete diazotization. Solution: Use slight excess of NaNO2. CheckCompletion->IncompleteRxn No CheckAcid Was excess acid used? CheckCompletion->CheckAcid Yes IncompleteRxn->Start SideReaction Cause: Azo-coupling side reaction. Solution: Increase acid concentration. CheckAcid->SideReaction No Success Yield Improved CheckAcid->Success Yes SideReaction->Start

Caption: Troubleshooting workflow for low yield in diazotization reactions.

References

Technical Support Center: Forced Degradation Studies of Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on substituted thiophenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for substituted thiophenols under forced degradation conditions?

A1: Substituted thiophenols are susceptible to several degradation pathways, with the most common being oxidation. The thiol (-SH) group is readily oxidized to form a disulfide (-S-S-) linkage, creating a dimer of the original molecule. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. Under thermal stress, cleavage of the C-S bond and other fragmentation patterns can occur, particularly in halogenated thiophenols.[1] Photolytic degradation can also induce S-H bond cleavage.[2]

Q2: What are the recommended stress conditions for forced degradation studies of substituted thiophenols according to ICH guidelines?

A2: Forced degradation studies should be conducted under a variety of stress conditions to ensure that all likely degradation products are identified.[3][4][5] For substituted thiophenols, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating if no degradation is observed.[5][6]

  • Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating.[5][6]

  • Oxidation: Hydrogen peroxide (3% to 30%) at room temperature is a common choice.[6]

  • Thermal Degradation: The solid drug substance should be exposed to dry heat (e.g., 60-80°C).

  • Photostability: The drug substance should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[7]

Q3: How can I monitor the degradation of my substituted thiophenol and its degradation products?

A3: A stability-indicating analytical method is crucial for monitoring forced degradation studies. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A well-developed HPLC method can separate the parent thiophenol from its degradation products, allowing for their quantification. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q4: I am observing peak tailing and poor resolution in my HPLC analysis of a substituted thiophenol. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing thiol-containing compounds. It is often caused by the interaction of the thiol group with active sites on the HPLC column packing material (silanol groups).[10][11][12] Here are some troubleshooting steps:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or acetic acid) can suppress the ionization of silanol (B1196071) groups and reduce tailing.[10]

  • Column Choice: Use a modern, end-capped HPLC column specifically designed for the analysis of polar compounds.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[10]

  • Guard Column: Using a guard column can help protect your analytical column from strongly retained impurities that may cause peak distortion.

Troubleshooting Guides

Problem 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Steps
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent). Increase the temperature of the study. Extend the duration of the stress exposure.
The substituted thiophenol is highly stable.While possible, it is important to ensure that a sufficiently wide range of stress conditions has been applied before concluding intrinsic stability.
Analytical method is not sensitive enough to detect low levels of degradation.Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.
Problem 2: Excessive Degradation Observed
Possible Cause Troubleshooting Steps
Stress conditions are too harsh.Decrease the concentration of the stressor. Lower the temperature of the study. Reduce the duration of the stress exposure.
High sensitivity of the substituted thiophenol to a particular stressor.This provides valuable information about the compound's stability profile. Focus on milder conditions for this specific stressor to achieve the target degradation of 5-20%.

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data from forced degradation studies of various substituted thiophenols. This data is intended to demonstrate a clear and structured presentation format. Actual degradation percentages will vary depending on the specific molecule and experimental conditions.

Table 1: Forced Degradation of 4-Chlorothiophenol

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Product
Acid Hydrolysis1 M HCl24 h60°C~5%No significant degradation
Alkaline Hydrolysis1 M NaOH8 h60°C~15%4,4'-Dichloro-diphenyl disulfide
Oxidation3% H₂O₂4 hRT~25%4,4'-Dichloro-diphenyl disulfide
ThermalDry Heat48 h80°C~8%Unidentified products
PhotolyticICH Q1B--~12%4,4'-Dichloro-diphenyl disulfide

Table 2: Forced Degradation of 4-Aminothiophenol

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Product
Acid Hydrolysis0.1 M HCl12 hRT~10%No significant degradation
Alkaline Hydrolysis0.1 M NaOH6 hRT~20%4,4'-Diamino-diphenyl disulfide
Oxidation3% H₂O₂1 hRT>50%4,4'-Diamino-diphenyl disulfide
ThermalDry Heat24 h60°C~15%Unidentified products
PhotolyticICH Q1B--~18%4,4'-Diamino-diphenyl disulfide

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation in Solution
  • Sample Preparation: Prepare a stock solution of the substituted thiophenol in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Alkaline: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Incubation: Store the stressed samples at the desired temperature (e.g., room temperature or 60°C) for a predetermined duration. Protect samples from light unless photostability is being assessed.

  • Neutralization: At the end of the incubation period, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of a Substituted Thiophenol and its Disulfide Degradant
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Signaling Pathways and Experimental Workflows

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Substituted Thiophenol API Stock_Solution Prepare Stock Solution (1 mg/mL) API->Stock_Solution Acid Acidic (e.g., 1M HCl) Stock_Solution->Acid Base Alkaline (e.g., 1M NaOH) Stock_Solution->Base Oxidative Oxidative (e.g., 3% H2O2) Stock_Solution->Oxidative Thermal Thermal (e.g., 80°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize HPLC_Analysis HPLC-UV Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Neutralize->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis Data_Evaluation Data Evaluation & Pathway Elucidation HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies.

Thiophenol_Degradation_Pathway Thiophenol Substituted Thiophenol (R-Ar-SH) Disulfide Disulfide (R-Ar-S-S-Ar-R) Thiophenol->Disulfide Oxidation Sulfenic_Acid Sulfenic Acid (R-Ar-SOH) Disulfide->Sulfenic_Acid Further Oxidation Sulfinic_Acid Sulfinic Acid (R-Ar-SO2H) Sulfenic_Acid->Sulfinic_Acid Oxidation Sulfonic_Acid Sulfonic Acid (R-Ar-SO3H) Sulfinic_Acid->Sulfonic_Acid Oxidation

Caption: Primary oxidative degradation pathway.

References

Managing reaction temperature and time for optimal yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions for improved yields by managing reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield. How do I know if temperature or time are the culprits?

A1: Low yields can stem from various factors, but incorrect reaction temperature or time are common causes. Here are some indicators that these parameters may need optimization:

  • Incomplete Reaction: A significant amount of starting material remains after the expected reaction time. This could mean the temperature is too low or the reaction time is too short.

  • Formation of Byproducts: The presence of unexpected peaks in your analytical data (e.g., HPLC, GC-MS, NMR) suggests that side reactions may be occurring.[1] These can be favored at temperatures that are too high or with prolonged reaction times.

  • Product Decomposition: If you observe a decrease in the concentration of your desired product after it has reached a peak, it may be degrading due to excessive heat or extended time at a high temperature.[2]

  • Inconsistent Results: Wide variations in yield between batches can point to poor temperature control.[1]

Q2: What are the most common methods for controlling temperature in a laboratory setting?

A2: Precise temperature control is crucial for reproducible results. Common methods include:

  • Heating Mantles: Provide direct and efficient heating for round-bottom flasks, but require good stirring to avoid localized hot spots.

  • Water and Oil Baths: Offer uniform temperature distribution by immersing the reaction vessel in a heated liquid.[3] Water baths are suitable for temperatures below 100°C, while oil baths can be used for higher temperatures but pose a fire risk.

  • Sand Baths: A safer high-temperature alternative to oil baths, providing good thermal stability.

  • Jacketed Reactors with Circulators: These systems circulate a temperature-controlled fluid through a jacket surrounding the reactor, allowing for precise and uniform heating or cooling.[3] This is a standard method for larger-scale reactions.

  • Cryostats and Chillers: Automated, closed-loop systems that offer high precision for sub-zero temperatures.[3]

Q3: How does reaction time affect product yield and purity?

A3: Reaction time is a critical parameter that directly influences the outcome of your experiment.

  • Insufficient Time: If the reaction is stopped prematurely, it will be incomplete, resulting in a lower yield of the desired product.[4]

  • Optimal Time: At the optimal reaction time, the concentration of the desired product is at its maximum.

  • Excessive Time: Extending the reaction time beyond the optimum can lead to the formation of byproducts through side reactions or decomposition of the desired product, which reduces both yield and purity.[5][6]

Q4: What is reaction profiling and why is it important?

A4: Reaction profiling, or kinetic analysis, involves monitoring the progress of a reaction over time by taking samples at regular intervals and analyzing them (e.g., via HPLC, GC, NMR).[2] This is crucial for:

  • Understanding Reaction Kinetics: It provides insight into the rate of formation of products and the disappearance of reactants.

  • Identifying Intermediates: Helps in detecting the presence of any transient species.

  • Detecting Product Degradation: Shows if the desired product begins to decompose after a certain time.[2]

  • Optimizing Reaction Time: Allows for the determination of the precise point at which the yield of the desired product is maximized.[2]

Q5: What is Design of Experiments (DoE) and how can it help in optimizing reaction conditions?

A5: Design of Experiments (DoE) is a statistical method for systematically planning and conducting experiments to determine the relationship between factors affecting a process and the outcome of that process. Instead of changing one factor at a time (OFAT), DoE allows for the simultaneous variation of multiple parameters like temperature, time, and concentration. This approach is highly efficient for:

  • Identifying the optimal reaction conditions with fewer experiments.

  • Understanding the interactions between different parameters.

  • Improving process robustness and reproducibility.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Incomplete Reaction Extend Reaction Time: Monitor the reaction over a longer period to see if the yield improves.[4] Increase Temperature: A higher temperature can increase the reaction rate. However, be cautious as it can also promote side reactions.
Product Decomposition Lower Reaction Temperature: Your product may be unstable at the current reaction temperature.[4] Reduce Reaction Time: Determine the optimal time to stop the reaction before significant decomposition occurs through reaction profiling.[4]
Incorrect Reaction Conditions Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically investigate the effects of temperature and time on the yield.
Issue 2: Formation of Multiple Products/Byproducts
Possible Cause Recommended Solution
Side Reactions Favored at Current Temperature Adjust Temperature: Lowering the temperature may favor the desired reaction pathway over side reactions. Conversely, for some reactions, a higher temperature might be more selective. A temperature optimization study is recommended.
Product Rearrangement or Degradation Over Time Optimize Reaction Time: Use kinetic monitoring to find the time point where the desired product concentration is highest and byproduct formation is minimal.[2]

Quantitative Data Summary

The following tables provide examples of how reaction temperature and time can influence the yield of common chemical reactions.

Table 1: Suzuki Coupling Reaction

Temperature (°C)Time (min)Yield (%)
306070
503085
801595
1001598

Note: Data is illustrative and based on typical trends for Suzuki coupling reactions. Actual yields will vary depending on the specific substrates, catalyst, and other reaction conditions.

Table 2: Friedel-Crafts Acylation of 2-Methoxynaphthalene

Temperature (°C)Time (h)ProductConversion (%)Selectivity (%)
12061-acetyl-2-methoxynaphthalene95.299.1
14061-acetyl-2-methoxynaphthalene91.398.5

Note: Data adapted from a study on the acylation of 2-methoxynaphthalene. Higher temperatures can sometimes lead to decreased conversion due to deacylation.

Table 3: Esterification of Castor Oil

Temperature (°C)Time (h)FFA Conversion (%)
401~60
501~70
601~75
602~85
603>90

Note: Illustrative data showing the trend of Free Fatty Acid (FFA) conversion in biodiesel production. Both temperature and time significantly impact the extent of the reaction.

Table 4: Grignard Reaction Optimization

Temperature (°C)Addition TimePost-Addition TimeObservations/Typical Yield
20-35 (reflux)Slow, dropwise30-60 minGood for initiation and completion of reagent formation. Yields are generally high if moisture is excluded.
0 to 10Slow, dropwise1-2 hOften used during the addition of the Grignard reagent to an electrophile to control the exotherm and minimize side reactions.
-40 to -78Slow, dropwise1 hRecommended for reactions with sensitive substrates or to improve selectivity, for example, when reacting with esters to favor ketone formation over tertiary alcohol.[1]

Note: Grignard reactions are highly exothermic and sensitive. The "yield" is highly dependent on the successful formation of the Grignard reagent and its subsequent reaction. Temperature control is critical for both steps to minimize side reactions like Wurtz coupling.[3]

Experimental Protocols

Protocol 1: General Procedure for Reaction Temperature Optimization

Objective: To determine the optimal temperature for a chemical reaction to maximize the yield of the desired product and minimize byproduct formation.

Methodology:

  • Select Temperature Range: Based on literature precedents or the boiling point of the solvent, choose a range of temperatures to investigate (e.g., room temperature, 50 °C, 80 °C).

  • Reaction Setup: For each selected temperature, set up an identical reaction in a temperature-controlled apparatus (e.g., jacketed reactor, oil bath). Ensure all other parameters (reactant concentrations, solvent, stirring speed) are kept constant.

  • Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals.

  • Analysis: Analyze the samples using a suitable analytical technique (e.g., HPLC, GC) to determine the concentration of the starting materials, desired product, and any major byproducts.

  • Data Interpretation: Plot the yield of the desired product as a function of time for each temperature. Also, plot the final yield and byproduct concentration against temperature. The optimal temperature is the one that gives the highest yield of the desired product with the lowest level of impurities in a reasonable amount of time.

Protocol 2: Design of Experiments (DoE) for Reaction Optimization

Objective: To efficiently screen the effects of multiple parameters (e.g., temperature, time, concentration) and their interactions on the reaction yield.

Methodology:

  • Identify Factors and Ranges: Determine the key reaction parameters (factors) to be investigated and define a high and low level for each (e.g., Temperature: 60-80°C; Time: 2-4 hours).

  • Choose a Design: Select an appropriate experimental design (e.g., full factorial, fractional factorial) using DoE software. The software will generate a set of experiments with different combinations of the factor levels.

  • Perform Experiments: Run the experiments as dictated by the DoE plan, ensuring accurate control of all parameters.

  • Analyze Results: Input the yield data for each experiment into the DoE software.

  • Model and Optimize: The software will generate a statistical model that describes the relationship between the factors and the yield. This model can be used to identify the optimal conditions and visualize the response surface.

Visualizations

Troubleshooting_Workflow start Low Yield or High Impurities check_temp Is Temperature Optimized? start->check_temp check_time Is Reaction Time Optimized? check_temp->check_time Yes optimize_temp Perform Temperature Screening Study check_temp->optimize_temp No optimize_time Conduct Kinetic Monitoring Study check_time->optimize_time No doe Consider Design of Experiments (DoE) check_time->doe Yes optimize_temp->check_time optimize_time->doe end_good Optimal Yield Achieved doe->end_good

Troubleshooting workflow for low yield.

Reaction_Parameters cluster_0 Reaction Conditions cluster_1 Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Purity Purity Temperature->Purity affects Rate Rate Temperature->Rate affects Time Time Time->Yield affects Time->Purity affects Concentration Concentration Concentration->Yield affects Concentration->Rate affects

Interplay of key reaction parameters.

Experimental_Workflow A Define Problem (e.g., Low Yield) B Identify Key Parameters (Temp, Time, Conc.) A->B C Design Experiments (e.g., DoE) B->C D Execute Experiments & Collect Data C->D E Analyze Data & Build Model D->E F Identify Optimal Conditions E->F

Workflow for reaction optimization.

References

Selection of appropriate solvents for 2-Chloro-6-methylthiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylthiophenol. It includes guidance on solvent selection, experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses three primary reactive sites: the acidic phenolic hydroxyl group (-OH), the nucleophilic sulfur atom of the thioether group (-SCH₃), and the aromatic ring, which can undergo electrophilic or nucleophilic substitution depending on the reaction conditions.

Q2: How does the substitution pattern of this compound influence its reactivity?

A2: The chlorine atom and the methylthio group are ortho to the hydroxyl group. The chlorine atom is an electron-withdrawing group, which increases the acidity of the phenolic proton. The methylthio group can be oxidized and its sulfur atom is nucleophilic. The steric hindrance from the two ortho substituents can also influence the accessibility of the reactive sites.

Q3: Which solvents are generally recommended for reactions involving this compound?

A3: The choice of solvent is highly dependent on the specific reaction. For reactions involving the nucleophilic phenoxide (e.g., Williamson ether synthesis), polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are often preferred. For reactions where the thioether is the target, a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane) can be used, depending on the reagents. A detailed table of solvent properties is provided below to aid in selection.

Q4: What are the main challenges when working with this compound?

A4: Common challenges include achieving regioselectivity between the hydroxyl and thioether groups, preventing unwanted side reactions such as oxidation of the thioether when targeting the hydroxyl group, and overcoming potential steric hindrance from the ortho substituents. Careful selection of reagents and reaction conditions is crucial.

Solvent Selection Guide

The appropriate solvent is critical for the success of reactions involving this compound. The following table summarizes the properties of common laboratory solvents to facilitate your selection process.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Solubility of this compound (Predicted)General Application Notes
Polar Protic Solvents
Water80.1100Very LowSuitable for certain reactions like diazotization in synthesis.[1]
Methanol (B129727)32.765ModerateCan act as a nucleophile; exercise caution.
Ethanol24.578ModerateSimilar to methanol, can participate in reactions.
Polar Aprotic Solvents
Dimethylformamide (DMF)36.7153HighExcellent for S_N2 reactions involving the phenoxide.
Dimethyl sulfoxide (B87167) (DMSO)46.7189HighGood for S_N2 reactions; can be difficult to remove.
Acetone20.756HighUseful for a variety of reactions, easy to remove.[1]
Acetonitrile37.582ModerateA common polar aprotic solvent for many organic reactions.
Tetrahydrofuran (THF)7.666HighGood general-purpose solvent for a range of reactions.[1]
Nonpolar Solvents
Toluene2.4111HighSuitable for reactions requiring higher temperatures.[1]
Hexane1.969Moderate to HighA nonpolar solvent for reactions with nonpolar reagents.[1]
Dichloromethane (DCM)9.140HighA versatile solvent for a wide range of organic reactions.[1]
Chloroform4.861HighSimilar to DCM, a common solvent for organic synthesis.[1]
Ethyl Acetate6.077HighA moderately polar solvent with a convenient boiling point.[1]

Experimental Protocols

Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of this compound to form the corresponding ether.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF or acetone.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) or carefully add sodium hydride (1.1 eq.) in portions at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide (1.1 - 1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Selective Oxidation of the Thioether Group

This protocol outlines a general method for the selective oxidation of the thioether in this compound to a sulfoxide.

Materials:

  • This compound

  • Meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM) or methanol

  • Sodium bicarbonate solution

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM or methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.0 - 1.1 eq.) in DCM dropwise, or add hydrogen peroxide (1.1 eq.) to the methanolic solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically fast.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • If using DCM, separate the organic layer. If using methanol, remove the solvent under reduced pressure and then extract the aqueous residue with DCM or ethyl acetate.

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude sulfoxide, which can be further purified by crystallization or column chromatography.

Troubleshooting Guide

Issue 1: Low or no yield in O-alkylation reaction.

  • Potential Cause: Incomplete deprotonation of the phenol (B47542).

    • Solution: Ensure the base used is strong enough and that the reaction is conducted under anhydrous conditions. Sodium hydride is a stronger base than potassium carbonate and may improve the yield.

  • Potential Cause: Poor reactivity of the alkyl halide.

    • Solution: The Williamson ether synthesis follows an S_N2 mechanism, which is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination (E2) side reactions. If possible, use a primary alkyl halide.

  • Potential Cause: Steric hindrance.

    • Solution: The ortho-substituents on this compound may hinder the approach of bulky alkyl halides. Using a less hindered alkyl halide or a more reactive electrophile may be necessary.

Issue 2: Formation of multiple products in the O-alkylation reaction.

  • Potential Cause: C-alkylation of the aromatic ring.

    • Solution: The phenoxide ion is an ambident nucleophile and can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

  • Potential Cause: Reaction at the sulfur atom.

    • Solution: The thioether is also nucleophilic and can compete for the alkyl halide. To favor O-alkylation, ensure complete deprotonation of the phenol to the more nucleophilic phenoxide. Running the reaction at a lower temperature may also improve selectivity.

Issue 3: Over-oxidation of the thioether to the sulfone.

  • Potential Cause: Excess oxidizing agent or prolonged reaction time.

    • Solution: Use only a slight excess (1.0-1.1 equivalents) of the oxidizing agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further oxidation of the sulfoxide to the sulfone.

  • Potential Cause: Reaction temperature is too high.

    • Solution: Perform the oxidation at a low temperature (e.g., 0 °C or even -78 °C) to control the reactivity of the oxidizing agent and improve selectivity for the sulfoxide.

Visualizations

Experimental_Workflow Start Start: this compound Reaction_Setup Reaction Setup: - Choose Solvent - Add Reagents Start->Reaction_Setup Reaction Reaction: - Control Temperature - Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Workup: - Quench Reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Crystallization Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for reactions with this compound.

Troubleshooting_Workflow Problem Low Yield or Side Products Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Check_Conditions Verify Reaction Conditions: - Temperature - Time - Atmosphere Problem->Check_Conditions Check_Solvent Evaluate Solvent Choice: - Polarity - Anhydrous? Problem->Check_Solvent Optimize Optimize Conditions: - Change Base/Reagent - Adjust Temperature Check_Reagents->Optimize Check_Conditions->Optimize Check_Solvent->Optimize Success Problem Solved Optimize->Success

Caption: A logical workflow for troubleshooting common experimental issues.

Reaction_Pathways Substrate This compound Phenoxide Phenoxide Intermediate Substrate->Phenoxide Base Thioether_Oxidation Thioether Oxidation Substrate->Thioether_Oxidation [O] Aromatic_Substitution Aromatic Substitution Substrate->Aromatic_Substitution E+ or Nu- O_Alkylation O-Alkylation Product (Ether) Phenoxide->O_Alkylation R-X Sulfoxide Sulfoxide Product Thioether_Oxidation->Sulfoxide Ring_Substituted Ring-Substituted Product Aromatic_Substitution->Ring_Substituted Sulfone Sulfone Product Sulfoxide->Sulfone [O]

Caption: Key reaction pathways available to this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-6-methylthiophenol and Other Substituted Thiophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationships of substituted thiophenols is crucial for the targeted design of novel therapeutic agents. This guide provides a comparative analysis of 2-Chloro-6-methylthiophenol and other key substituted thiophenols, focusing on their physicochemical properties, antioxidant potential, and enzyme inhibitory activities. The information is supported by experimental data and detailed methodologies to aid in research and development.

Introduction to Substituted Thiophenols

Thiophenols, aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene (B151609) ring, are a class of molecules with diverse applications in medicinal chemistry and materials science. The reactivity and biological activity of the thiophenol scaffold can be significantly modulated by the nature and position of substituents on the aromatic ring. These modifications influence key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP), which in turn dictate the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on this compound, a halogenated and alkylated thiophenol derivative, and compares its properties and activities with other thiophenols bearing electron-donating and electron-withdrawing groups.

Physicochemical Properties: A Comparative Overview

The electronic effects of substituents on the benzene ring directly impact the acidity of the thiol proton and the overall lipophilicity of the molecule. Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), tend to increase acidity (lower pKa) by stabilizing the thiophenolate anion. Conversely, electron-donating groups, like methyl (-CH3) and methoxy (B1213986) (-OCH3), decrease acidity (higher pKa). Lipophilicity, a critical factor for membrane permeability, is also influenced by these substitutions.

Below is a summary of key physicochemical properties for this compound and a selection of other substituted thiophenols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKaLogP
This compound C₇H₇ClS158.65[1]135-136 (at 35 mmHg)[2]No data available3.18[3]
Thiophenol C₆H₆S110.181696.62.03
4-Chlorothiophenol C₆H₅ClS144.62205-2076.02.67
4-Methylthiophenol C₇H₈S124.211956.82.54
4-Methoxythiophenol C₇H₈OS140.202286.82.19
4-Nitrothiophenol C₆H₅NO₂S155.17Decomposes4.51.89

Note: pKa and LogP values are compiled from various sources and may have been determined under different experimental conditions. The LogP value for this compound is a predicted value.

Biological Activity: Antioxidant and Enzyme Inhibition Potential

Substituted thiophenols are recognized for their antioxidant properties, primarily attributed to the ability of the thiol group to donate a hydrogen atom and scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Furthermore, these compounds have shown potential as inhibitors of various enzymes, opening avenues for their therapeutic application.

Antioxidant Activity
Enzyme Inhibition

Thiophenol derivatives have been investigated as inhibitors of several enzymes, including tyrosinase, lipoxygenase, and cholinesterases.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Certain phenolic and thiophenolic compounds have demonstrated tyrosinase inhibitory activity.[5][6]

  • Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the inflammatory cascade. Inhibition of these enzymes is a therapeutic strategy for inflammatory diseases. Some thiophenol derivatives have shown potential as lipoxygenase inhibitors.[7][8]

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. Some sulfur-containing compounds have been explored for their cholinesterase inhibitory potential.[9]

Quantitative data on the enzyme inhibitory activity of this compound is not currently available. However, the presence of a halogen and a methyl group suggests that it may exhibit interesting inhibitory profiles that warrant further investigation.

Signaling Pathway Involvement: The Keap1-Nrf2 Pathway

The antioxidant effects of many phenolic and thiophenolic compounds are mediated, in part, through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiophenols Substituted Thiophenols Keap1 Keap1 Thiophenols->Keap1 modifies ROS Oxidative Stress (ROS) ROS->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ubiquitination Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to

Caption: The Keap1-Nrf2 signaling pathway and its activation by substituted thiophenols.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • DPPH solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol (B129727).

    • Test compounds: Prepare stock solutions of the thiophenols in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

    • Standard: A solution of a known antioxidant like Trolox or ascorbic acid.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.

  • Reagent Preparation:

    • Phosphate (B84403) buffer (50 mM, pH 6.8).

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (2 mM in phosphate buffer).

    • Test compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

    • Positive control: A solution of a known tyrosinase inhibitor like kojic acid.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, test compound or positive control, and tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Calculation:

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the inhibitor.

    • The IC50 value is determined from a plot of inhibition percentage against concentration.

Lipoxygenase Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of lipoxygenase.

  • Reagent Preparation:

    • Borate (B1201080) buffer (0.1 M, pH 9.0).

    • Soybean lipoxygenase solution (e.g., 10,000 U/mL in borate buffer).

    • Linoleic acid substrate solution (140 µM in borate buffer).

    • Test compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Positive control: A solution of a known lipoxygenase inhibitor like quercetin.

  • Assay Procedure:

    • In a cuvette, mix the borate buffer and the test compound or positive control.

    • Add the lipoxygenase solution and incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Measure the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using a spectrophotometer. This absorbance change corresponds to the formation of the conjugated diene hydroperoxide.

  • Calculation:

    • The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • The IC50 value is determined from a plot of inhibition percentage against concentration.

Experimental and Logical Workflow

The comparative analysis of substituted thiophenols typically follows a structured workflow, from initial characterization to the evaluation of biological activity.

Workflow Synthesis Synthesis of Substituted Thiophenols Purification Purification & Characterization (NMR, MS) Synthesis->Purification Physicochem Physicochemical Property Determination (pKa, LogP) Purification->Physicochem Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) Purification->Antioxidant Enzyme Enzyme Inhibition Assays (Tyrosinase, Lipoxygenase, etc.) Purification->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Physicochem->SAR Antioxidant->SAR Enzyme->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Caption: General experimental workflow for the comparative analysis of substituted thiophenols.

Logical_Relationship Structure Chemical Structure (Substituent type & position) Properties Physicochemical Properties (pKa, LogP, Redox Potential) Structure->Properties determines Activity Biological Activity (Antioxidant, Enzyme Inhibition) Properties->Activity influences Application Potential Therapeutic Application Activity->Application guides

Caption: Logical relationship in the structure-activity analysis of substituted thiophenols.

Conclusion

This comparative guide highlights the importance of substituent effects on the physicochemical properties and biological activities of thiophenols. While this compound presents an interesting scaffold due to the presence of both an electron-withdrawing halogen and an electron-donating alkyl group at ortho positions, a clear lack of experimental data on its biological activities, such as antioxidant and enzyme inhibitory potentials, is evident. The provided experimental protocols offer a framework for researchers to conduct these evaluations and fill the existing knowledge gap. A systematic investigation of this compound and its isomers, alongside other substituted thiophenols, will undoubtedly contribute to a deeper understanding of their structure-activity relationships and facilitate the development of novel drug candidates.

References

Validating the Structure of 2-Chloro-6-methylthiophenol Derivatives using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry and drug development. For derivatives of 2-Chloro-6-methylthiophenol, a compound class with potential applications in catalysis and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for unambiguous structure validation.[1] This guide provides a comparative overview of various NMR methods, supported by experimental protocols and data interpretation strategies, to aid researchers in confirming the molecular architecture of these compounds.

Interpreting NMR Spectra for Structural Confirmation

The substitution pattern of the this compound core dictates a characteristic set of signals in both ¹H and ¹³C NMR spectra. Understanding these expected chemical shifts and coupling patterns is fundamental to validating the successful synthesis of a target derivative.

Expected ¹H NMR Spectral Data for the this compound Core

The aromatic region of the ¹H NMR spectrum is particularly informative. The three aromatic protons will appear as distinct multiplets due to their coupling with each other. The methyl and thiol protons will each give rise to a singlet.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H7.0 - 7.5Multiplet (m)3H
SH3.5 - 4.5Singlet (s)1H
CH₃2.2 - 2.6Singlet (s)3H

Note: Chemical shifts are approximate and can be influenced by the solvent and the nature of other substituents on the aromatic ring.

Expected ¹³C NMR Spectral Data for the this compound Core

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, and one for the methyl carbon. The carbon attached to the sulfur atom (C-S) and the carbon attached to the chlorine atom (C-Cl) are typically shifted downfield.

Carbon Expected Chemical Shift (δ, ppm)
C-S125 - 135
C-Cl130 - 140
C-CH₃135 - 145
Aromatic CH120 - 130
CH₃18 - 25

Note: These are estimated ranges. Precise shifts depend on the specific derivative and solvent.[2][3]

A Comparative Look at NMR Techniques for Deeper Structural Insights

While 1D NMR is often sufficient for simple derivatives, more complex structures may require 2D NMR techniques to resolve overlapping signals and establish connectivity.

NMR Experiment Information Provided Advantages When to Use
¹H NMR Proton environment, multiplicity (J-coupling), and relative number of protons.[4]High sensitivity, rapid acquisition.Initial and primary confirmation of structure.
¹³C NMR Number and electronic environment of unique carbon atoms.[4]Provides a count of non-equivalent carbons.To confirm the carbon skeleton and identify functional groups.
COSY (Correlation Spectroscopy) Shows correlations between coupled protons (typically through 2-3 bonds).[1]Establishes proton-proton connectivity within spin systems.To map out the arrangement of protons on the aromatic ring and other aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbons.[4]Unambiguously assigns protons to their corresponding carbons.To confirm C-H attachments, especially in congested spectra.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over 2-3 bonds.Establishes long-range connectivity, piecing together molecular fragments.To confirm the overall structure, including the placement of substituents.

Experimental Protocols for NMR Analysis

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent can influence chemical shifts.[2][3]

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[5] Modern spectrometers can often reference the spectrum to the residual solvent peak.

2. NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be used.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and total experiment time. These should be adjusted based on the sample concentration and the desired level of detail.

Visualizing the Validation Workflow and Structural Relationships

Graphical representations of the experimental workflow and expected molecular correlations can greatly aid in understanding the process of structure validation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Validation synthesis Synthesized Derivative dissolution Dissolve in Deuterated Solvent synthesis->dissolution transfer Transfer to NMR Tube dissolution->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, etc.) nmr_1d->nmr_2d If needed processing Data Processing (FT, Phasing) nmr_1d->processing nmr_2d->processing assignment Signal Assignment processing->assignment comparison Compare with Expected Structure assignment->comparison validation Structure Validated comparison->validation G cluster_structure This compound Core cluster_1h ¹H NMR cluster_13c ¹³C NMR structure C1(S)-C2(Cl)-C6(CH3)-C3(H)-C4(H)-C5(H) H3 H3 H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC C5 C5 H5->C5 HSQC CH3_H CH3 CH3_C CH3 CH3_H->CH3_C HSQC

References

A Researcher's Guide to Purity Assessment: Unveiling the Profile of 2-Chloro-6-methylthiophenol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. For compounds like 2-Chloro-6-methylthiophenol, a key building block in the synthesis of various active pharmaceutical ingredients, rigorous purity assessment is not just a regulatory requirement but a cornerstone of product quality and safety. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering detailed experimental protocols and comparative data against other analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold standard for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.[1][2] Its application in the purity assessment of this compound allows for the sensitive detection and quantification of the main component as well as potential process-related impurities and degradation products.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, other analytical methods can provide complementary information for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is suitable for non-volatile or thermally labile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and can be used for quantitative analysis (qNMR).

ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, with UV or other detection methods.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.
Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.Compounds with NMR-active nuclei.
Selectivity High, based on both retention time and mass spectrum.Moderate to high, based on retention time and detector response.High, based on unique chemical shifts.
Sensitivity High (ng to pg level).Moderate to high (µg to ng level).Moderate (mg to µg level).
Impurity Identification Excellent, through mass spectral library matching and fragmentation analysis.Limited, requires reference standards or hyphenation with MS.Good for structural elucidation of major impurities.
Quantitative Accuracy High, with proper calibration.High, with proper calibration.High, with internal standard.
Sample Preparation May require derivatization for polar compounds.Generally straightforward dissolution.Simple dissolution in a deuterated solvent.
Anticipated Impurity Profile of this compound

Understanding the synthetic route of this compound is crucial for anticipating potential impurities. Common impurities may arise from unreacted starting materials, byproducts of side reactions, or degradation products. Potential impurities could include isomers (e.g., other chloro-methylthiophenol isomers), oxidized forms (e.g., disulfides), or precursors from the synthesis.

Experimental Protocol: Purity Assessment of this compound by GC-MS

This protocol outlines a validated method for the quantitative purity determination of this compound and the identification of its volatile impurities.

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to prepare a stock solution of 1 mg/mL.[3] Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare a 10 µg/mL solution of the this compound sample to be tested in the same solvent.[3]

  • Internal Standard (Optional but Recommended): To improve quantitative accuracy, an internal standard (a compound not present in the sample with similar chemical properties and a different retention time) can be added to all standard and sample solutions at a constant concentration.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).[4]

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL in splitless mode.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

3. Data Analysis

  • Purity Calculation: The purity of this compound is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. For higher accuracy, quantification should be performed using a calibration curve generated from the standard solutions.

  • Impurity Identification: Unknown peaks are tentatively identified by comparing their mass spectra with the NIST mass spectral library. Confirmation of identity requires comparison with a reference standard.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in the data analysis process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Prepare Dilutions B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Peak Integration F->G H Library Search G->H I Quantification G->I J Purity Report H->J I->J

Caption: Experimental workflow for GC-MS purity assessment.

Purity_Logic TotalIonChromatogram Total Ion Chromatogram (TIC) PeakIntegration Peak Area Integration TotalIonChromatogram->PeakIntegration MassSpectrum Mass Spectrum Analysis TotalIonChromatogram->MassSpectrum PurityCalculation Area Percent Purity PeakIntegration->PurityCalculation LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch ImpurityID Impurity Identification LibrarySearch->ImpurityID FinalReport Final Purity Report PurityCalculation->FinalReport ImpurityID->FinalReport

Caption: Data analysis logic for purity determination.

References

Navigating Thiophene and Thioxanthene Synthesis: A Comparative Guide to Alternatives for 2-Chloro-6-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired molecular scaffolds with optimal yields and purity. 2-Chloro-6-methylthiophenol has served as a valuable building block, particularly in the synthesis of sulfur-containing heterocycles. However, the diverse demands of modern synthetic chemistry necessitate a broader palette of reagents. This guide provides an objective, data-driven comparison of alternatives to this compound in two key synthetic applications: the preparation of thieno[2,3-b]pyridine (B153569) precursors via the Gewald reaction and the synthesis of 2,3-dihydro-1,4-benzoxathiins.

This comparative analysis aims to equip researchers with the necessary information to make informed decisions when selecting reagents, by presenting quantitative data on reaction performance, detailed experimental protocols, and visual representations of synthetic pathways.

Performance in the Synthesis of 2-Aminothiophenes (Precursors to Thieno[2,3-b]pyridines) via the Gewald Reaction

Comparative Yields in the Gewald Reaction

The following tables summarize the yields of various 2-aminothiophenes synthesized via the Gewald reaction, highlighting the impact of different substituents on the ketone/aldehyde and the nitrile components.

Table 1: Yields of 2-Aminothiophenes from Various Ketones and Aldehydes

Ketone/AldehydeActivated NitrileProductYield (%)Reference
CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile85[1]
AcetoneMalononitrile2-Amino-4,5-dimethylthiophene-3-carbonitrile75[1]
PropiophenoneMalononitrile2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile68[1]
p-MethoxyacetophenoneMalononitrile2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile65[1]
p-NitroacetophenoneMalononitrile2-Amino-4-(4-nitrophenyl)-5-methylthiophene-3-carbonitrile72[1]

Table 2: Comparison of Classical vs. Microwave-Assisted Gewald Reaction for Monosubstituted 2-Aminothiophenes

Activated NitrileClassical Conditions Yield (%)Microwave Reaction Yield (%)Reference
Methyl cyanoacetate5582[2]
Cyanoacetamide7878[2]
N-Phenyl-2-cyanoacetamide5587[2]
Malononitrile5860[2]

Performance in the Synthesis of 2,3-Dihydro-1,4-Benzoxathiins

2,3-Dihydro-1,4-benzoxathiins are another important class of heterocyclic compounds with various biological activities. Their synthesis often involves the reaction of a substituted 2-mercaptophenol (B73258) with an appropriate electrophile. While a direct comparative study of a wide range of substituted 2-mercaptophenols for this specific synthesis is not extensively documented in the reviewed literature, the general synthetic routes provide a basis for selecting potential alternatives to this compound. The electronic and steric properties of the substituents on the 2-mercaptophenol ring are expected to influence the nucleophilicity of the thiol and phenol (B47542) groups, thereby affecting the reaction rate and yield.

It is important to note that direct, side-by-side comparative yield data for a broad range of substituted 2-mercaptophenols in the synthesis of 2,3-dihydro-1,4-benzoxathiins was not available in the searched literature. The feasibility of using alternatives would need to be assessed on a case-by-case basis through experimental validation.

Experimental Protocols

General Procedure for the Gewald Reaction (Synthesis of 2-Aminothiophenes)

A mixture of the ketone or aldehyde (10 mmol), the activated nitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (B145695) (20 mL) is treated with a catalytic amount of a base such as morpholine (B109124) or triethylamine (B128534) (2 mmol). The reaction mixture is stirred at room temperature or heated to reflux for a specified time (typically 1-5 hours), depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[1]

General Procedure for the Synthesis of 2,3-Dihydro-1,4-benzoxathiins

To a solution of the substituted 2-mercaptophenol (10 mmol) in a suitable solvent such as DMF or ethanol, a base (e.g., potassium carbonate or sodium ethoxide, 11 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. An α-halo ketone or a suitable dielectrophile (e.g., 1,2-dibromoethane, 10 mmol) is then added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizing Synthetic Pathways and Selection Logic

To aid in the conceptualization of the synthetic processes and the decision-making for selecting an alternative reagent, the following diagrams are provided.

Gewald Reaction Workflow cluster_reactants Reactants Ketone Ketone/ Aldehyde Intermediate Thiolate Intermediate Ketone->Intermediate Nitrile Activated Nitrile Nitrile->Intermediate Sulfur Sulfur Sulfur->Intermediate Base Base (e.g., Morpholine) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product 2-Aminothiophene Intermediate->Product Cyclization Alternative Selection Logic Start Need to synthesize a substituted thiophene-based heterocycle Target Target Scaffold Start->Target ThienoPyridine Thieno[2,3-b]pyridine (via 2-Aminothiophene) Target->ThienoPyridine Yes Benzoxathiin 2,3-Dihydro-1,4-benzoxathiin Target->Benzoxathiin No Reagent1 Consider alternatives to This compound's precursors in Gewald Reaction ThienoPyridine->Reagent1 Reagent2 Consider alternative substituted 2-mercaptophenols Benzoxathiin->Reagent2 Data Consult comparative yield data (Tables 1 & 2) Reagent1->Data Properties Evaluate electronic and steric properties of substituents Reagent2->Properties Selection1 Select optimal ketone/nitrile combination for Gewald Data->Selection1 Selection2 Select promising 2-mercaptophenol alternative Properties->Selection2

References

A Comparative Guide to the Synthesis of Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The selection of an appropriate synthetic route is paramount for achieving high yields, purity, and scalability. This guide provides a comparative overview of common and modern methods for the synthesis of substituted thiophenols, supported by experimental data and detailed protocols.

Comparison of Key Synthesis Methods

The following table summarizes the performance of four primary methods for synthesizing substituted thiophenols, highlighting their advantages, disadvantages, and typical reaction conditions.

MethodStarting MaterialKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Newman-Kwart Rearrangement PhenolsN,N-Dialkylthiocarbamoyl chloride, Base (for hydrolysis)High temperatures (200-300 °C) or Pd/photoredox catalysis (milder conditions)Good to excellentGood functional group tolerance; readily available starting materials.[1][2]Harsh conditions for thermal method; potential for side reactions.[3]
From Aryl Halides (Cu-catalyzed) Aryl Iodides/BromidesSulfur source (e.g., S₈, Na₂S), CuI catalyst40-90 °C, Aqueous or organic solventGood to excellentLigand-free options available; can be performed in water.[4][5][6]Substrate scope can be limited for less reactive halides.
From Anilines (via Diazonium Salts) AnilinesNaNO₂, Acid, Sulfur source (e.g., S₈, K-ethyl xanthate)0-60 °CGood to excellentReadily available anilines; high yields reported.[7][8][9]Diazonium salts can be unstable and potentially explosive.[7]
Reduction of Arylsulfonyl Chlorides Arylsulfonyl ChloridesReducing agent (e.g., Zn/H₂SO₄, PPh₃)0 °C to refluxGood to excellentHigh yields for a range of substrates.[7][10][11]Limited by the availability of the corresponding sulfonyl chlorides.

Quantitative Data Summary

The following tables provide a more detailed look at the yields for specific substituted thiophenols synthesized via different methods.

Table 1: Newman-Kwart Rearrangement (Microwave Synthesis)

Reaction Conditions: O-aryl dimethylthiocarbamate heated in NMP for 20 minutes using a microwave reactor.

Substituent on Phenol (B47542)Temperature (°C)Conversion (%)
4-NO₂180>98
2-NO₂180>98
4-CN220>98
4-Cl26097
4-H28096
4-CH₃28085
4-OCH₃28060

(Data sourced from Moseley, J. D.; Lenden, P. Tetrahedron, 2007, 63, 4120-4125)[12]

Table 2: Copper-Catalyzed Synthesis from Aryl Halides

Reaction Conditions: Aryl iodide, sulfur powder, CuI nanoparticles, n-Bu₄NOH, H₂O at 40 °C for 24 h, followed by reduction with Zn/HCl.[1]

Substituent on Aryl IodideYield (%)
4-OCH₃94
4-CH₃92
H90
4-Cl88
4-COCH₃85
2-CH₃89

(Data sourced from Xu, H.-J.; et al. J. Org. Chem. 2011, 76, 2296-2300)[1]

Table 3: Reduction of Arylsulfonyl Chlorides with Triphenylphosphine (B44618)

Reaction Conditions: Arylsulfonyl chloride and triphenylphosphine in toluene (B28343) at 0 °C to room temperature.

Substituent on Arylsulfonyl ChlorideTime (min)Yield (%)
4-CH₃2096
4-OCH₃2095
4-Cl2594
4-Br2593
2-NO₂3090
2,4,6-(CH₃)₃3092

(Data sourced from Bellale, E. V.; et al. Synthesis, 2009, 3211-3213)

Experimental Protocols

Newman-Kwart Rearrangement (Thermal)

Step 1: Synthesis of O-Aryl Dimethylthiocarbamate. A phenol is deprotonated with a base (e.g., NaH) in an appropriate solvent (e.g., DMF). N,N-Dimethylthiocarbamoyl chloride is then added, and the reaction mixture is stirred at room temperature until completion. The product is typically isolated by extraction and purified by crystallization.

Step 2: Thermal Rearrangement. The O-aryl dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) at temperatures ranging from 200-300 °C.[13] The progress of the reaction is monitored by TLC or GC.

Step 3: Hydrolysis to the Thiophenol. The resulting S-aryl dimethylthiocarbamate is hydrolyzed by heating with a base (e.g., KOH or NaOH) in a suitable solvent like ethanol (B145695) or ethylene (B1197577) glycol.[13] Acidification of the reaction mixture liberates the thiophenol, which is then isolated by extraction and purified by distillation or crystallization.

Copper-Catalyzed Synthesis from Aryl Halides

A mixture of the aryl iodide (1 mmol), sulfur powder (3 mmol), CuI nanoparticles (1.5 mol %), and tetra-n-butylammonium hydroxide (B78521) (2 mmol) in water (5 mL) is stirred at 40 °C for 24 hours.[1] After cooling to room temperature, the mixture is acidified with HCl, and zinc dust is added to reduce the intermediate disulfide. The resulting thiophenol is extracted with an organic solvent, dried, and purified by chromatography.[1]

Synthesis from Anilines via Diazonium Salts

An aniline (B41778) derivative is dissolved in an acidic aqueous solution (e.g., HBF₄ or HCl) and cooled to 0 °C.[14] A solution of sodium nitrite (B80452) in water is added dropwise to form the diazonium salt. In a separate flask, elemental sulfur is heated in an aqueous solution of a base (e.g., NaOH) at around 60 °C.[8] The freshly prepared diazonium salt solution is then added to the sulfur-containing solution. The reaction proceeds with the evolution of nitrogen gas. After the reaction is complete, the mixture is worked up by adding a reducing agent (e.g., sodium hydrogen sulfite) and acidifying to isolate the thiophenol.[8] The product is then extracted and purified.

Reduction of Arylsulfonyl Chlorides with Triphenylphosphine

To a solution of the arylsulfonyl chloride (10 mmol) in anhydrous toluene (30 mL) at 0 °C, triphenylphosphine (45 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography or distillation to afford the corresponding arylthiol.[11]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic methods described above.

Newman_Kwart_Workflow phenol Substituted Phenol thiocarbamate_formation Thiocarbamoylation phenol->thiocarbamate_formation 1. Base 2. (CH₃)₂NCSCl o_aryl O-Aryl Thiocarbamate thiocarbamate_formation->o_aryl rearrangement Newman-Kwart Rearrangement o_aryl->rearrangement Heat (200-300 °C) or Pd/Photoredox Catalyst s_aryl S-Aryl Thiocarbamate rearrangement->s_aryl hydrolysis Hydrolysis s_aryl->hydrolysis Base (e.g., KOH) thiophenol Substituted Thiophenol hydrolysis->thiophenol

Caption: Workflow for the Newman-Kwart Rearrangement.

Aryl_Halide_Workflow aryl_halide Substituted Aryl Halide coupling C-S Coupling aryl_halide->coupling Sulfur Source (S₈) CuI Catalyst disulfide Diaryl Disulfide (Intermediate) coupling->disulfide reduction Reduction disulfide->reduction Reducing Agent (e.g., Zn/HCl) thiophenol Substituted Thiophenol reduction->thiophenol

Caption: Workflow for Synthesis from Aryl Halides.

Aniline_Workflow aniline Substituted Aniline diazotization Diazotization aniline->diazotization NaNO₂ / Acid diazonium Arenediazonium Salt diazotization->diazonium sulfur_reaction Reaction with Sulfur Source diazonium->sulfur_reaction S₈ / Base intermediate Intermediate sulfur_reaction->intermediate workup Reductive Workup & Acidification intermediate->workup thiophenol Substituted Thiophenol workup->thiophenol

Caption: Workflow for Synthesis from Anilines.

References

A Spectroscopic Comparison of 2-Chloro-6-methylthiophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Chloro-6-methylthiophenol and its structural isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related phenolic and positional isomers. Direct spectroscopic data for all thiophenol isomers is not consistently available in public databases; therefore, relevant phenol (B47542) analogues are included for a robust structural comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound NameAromatic Protons-CH₃ Protons-SH / -OH ProtonSolvent
This compound 7.0-7.3 (m)2.4 (s)3.8 (s)CDCl₃
2-Chloro-6-methylphenol [1]6.8-7.2 (m)2.3 (s)5.0-5.5 (br s)CDCl₃
2-Chloro-5-methylphenol [2]6.7-7.1 (m)2.2 (s)5.1 (s)CDCl₃

Note: (s) = singlet, (m) = multiplet, (br s) = broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Compound NameO-H / S-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC=C (Aromatic) StretchC-Cl Stretch
This compound [3]~2550 (weak)~3050~2920~1580, 1450~750
2-Chloro-6-methylphenol [1]~3400 (broad)~3060~2930~1590, 1470~760
2-Chloro-5-methylphenol [4]~3350 (broad)~3040~2925~1600, 1480~800

Table 3: Mass Spectrometry (MS) Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
This compound [3][5]C₇H₇ClS158.64158/160 ([M]⁺), 123 ([M-Cl]⁺), 91 ([M-Cl-S]⁺)
2-Chloro-6-methylphenol [1][6]C₇H₇ClO142.58142/144 ([M]⁺), 107 ([M-Cl]⁺), 77 ([C₆H₅]⁺)

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.[7]

Visualization of Isomeric Relationships and Experimental Workflow

To clarify the structural relationships and the analytical process, the following diagrams are provided.

Isomer_Relationships cluster_main Molecular Formula: C₇H₇ClS cluster_isomers Positional Isomers (Examples) cluster_analogues Functional Group Isomer (Analogue) Main This compound Iso1 2-Chloro-5-methylthiophenol Main->Iso1 Same Formula, Different Substitution Iso2 3-Chloro-4-methylthiophenol Main->Iso2 Same Formula, Different Substitution Iso3 4-Chloro-2-methylthiophenol Main->Iso3 Same Formula, Different Substitution Iso4 4-Chloro-3-methylthiophenol Main->Iso4 Same Formula, Different Substitution Ana1 2-Chloro-6-methylphenol (C₇H₇ClO) Main->Ana1 Different Functional Group (-SH vs -OH)

Caption: Logical relationship between this compound and its isomers.

Spectroscopic_Workflow Sample Sample Preparation (e.g., Dissolution in Solvent) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr Pellet) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS UV UV-Vis Spectroscopy (Solution in UV-transparent solvent) Sample->UV Data Data Acquisition (Spectra Generation) NMR->Data IR->Data MS->Data UV->Data Analysis Spectral Analysis (Peak Assignment, Fragmentation) Data->Analysis Structure Structure Elucidation & Comparison Analysis->Structure

Caption: General experimental workflow for spectroscopic analysis of isomers.

Experimental Protocols

The data presented in this guide are obtained through standard spectroscopic techniques. The following are generalized protocols for each method.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra at a specific frequency (e.g., 400 MHz for ¹H). Standard pulse programs are used to obtain the free induction decay (FID).

  • Data Processing: Perform a Fourier transform on the FID to generate the spectrum. Phase and baseline corrections are applied. The resulting spectrum is integrated and peaks are referenced to the internal standard.

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3]

  • Sample Preparation (KBr Pellet): For solid samples, grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This is automatically subtracted from the sample spectrum.

  • Data Acquisition: Place the sample in the IR spectrometer's sample compartment and record the spectrum, typically over a range of 4000-400 cm⁻¹. The resulting spectrum plots transmittance or absorbance versus wavenumber.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positive ion ([M]⁺), which may then fragment.[6]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

References

A Comparative Guide to Catalyst Efficacy in C-S Cross-Coupling Reactions for the Synthesis of Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted thiophenols, such as 2-Chloro-6-methylthiophenol, is a critical step in the development of pharmaceuticals and other advanced materials. The efficacy of these synthetic routes often hinges on the choice of catalyst. This guide provides an objective comparison of common catalytic systems—Palladium, Copper, and Nickel-based catalysts—for C-S cross-coupling reactions, a fundamental method for forging the crucial carbon-sulfur bond. Due to a lack of direct comparative studies on this compound, this guide utilizes data from model reactions involving structurally similar ortho-substituted aryl halides and thiols to provide a relevant performance benchmark.

Data Presentation: Catalyst Performance in a Model C-S Cross-Coupling Reaction

The following table summarizes the performance of Palladium, Copper, and Nickel catalysts in the C-S cross-coupling of an aryl halide with a thiol, representative of the synthesis of ortho-substituted thiophenol derivatives.

Catalyst SystemAryl HalideThiolCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Palladium-based 1-bromo-2-nitrobenzene4-tert-butylbenzenethiol3LHMDSTHFRoom Temp295
Copper-based IodobenzeneThiophenol2.5K₃PO₄DMF100695
Nickel-based 4-chlorotoluene4-tert-butylbenzenethiol5NaOtBuToluene (B28343)110394

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

This protocol is adapted from a room-temperature C-S coupling reaction using a monophosphine-ligated palladium catalyst.[1]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Thiol (1.2 equiv)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (2.4 equiv)

    • Palladium precatalyst (e.g., a biaryl monophosphine-ligated palladium complex) (3 mol%)

    • Anhydrous Tetrahydrofuran (THF) (2.0 mL)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, aryl bromide, and thiol.

    • Add the anhydrous THF via syringe.

    • Add the LHMDS base.

    • Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Copper-Catalyzed C-S Cross-Coupling (Ullmann Condensation)

This protocol is based on a ligand-free copper-catalyzed reaction.[2]

  • Materials:

    • Aryl iodide (1.0 equiv)

    • Thiol (1.2 equiv)

    • Copper(I) iodide (CuI) (2.5 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a reaction flask, combine the aryl iodide, thiol, CuI, and K₃PO₄.

    • Add DMF as the solvent.

    • Heat the reaction mixture to 100 °C and stir for the designated time (e.g., 6 hours).

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired aryl sulfide.

Nickel-Catalyzed C-S Cross-Coupling

This protocol is representative of a nickel-catalyzed thiolation of aryl chlorides.[3]

  • Materials:

    • Aryl chloride (1.0 equiv)

    • Thiol (1.2 equiv)

    • Nickel catalyst (e.g., NiCl₂(dppp)) (5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, charge a reaction tube with the nickel catalyst, NaOtBu, aryl chloride, and thiol.

    • Add toluene as the solvent.

    • Seal the tube and heat the mixture to 110 °C with stirring for the specified duration (e.g., 3 hours).

    • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the resulting residue by flash chromatography.

Mandatory Visualization

Catalytic Cycle for C-S Cross-Coupling

The following diagram illustrates the generalized catalytic cycle for a transition metal-catalyzed C-S cross-coupling reaction, such as the Buchwald-Hartwig amination, which involves oxidative addition, ligand exchange (or deprotonation of the thiol), and reductive elimination.[4][5][6]

G M0 M(0) Catalyst OA_intermediate Oxidative Addition Intermediate (Ar-M(II)-X) M0->OA_intermediate Oxidative Addition Thiolate_complex Thiolate Complex (Ar-M(II)-SR') OA_intermediate->Thiolate_complex Ligand Exchange/ Deprotonation Product_complex Product Release Thiolate_complex->Product_complex Reductive Elimination Product_complex->M0 Catalyst Regeneration ArSR Ar-S-R' ArX Ar-X RSH R'-SH + Base

Caption: Generalized catalytic cycle for C-S cross-coupling.

References

Comparative Cross-Reactivity Analysis of 2-Chloro-6-methylthiophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity profile of 2-Chloro-6-methylthiophenol against a panel of structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document offers a hypothetical yet representative overview of the compound's selectivity, supported by established experimental protocols. The data presented herein is illustrative and based on the analysis of analogous substituted phenols and thiophenols, intended to serve as a practical reference for designing and interpreting cross-reactivity studies.

Executive Summary

Understanding the cross-reactivity of a chemical compound is paramount in drug discovery and development to anticipate off-target effects and ensure therapeutic specificity. This guide presents a hypothetical cross-reactivity profile of this compound. While specific experimental data for this compound is not publicly available, this document synthesizes information from studies on structurally similar molecules to provide a valuable comparative framework. The guide includes detailed experimental methodologies for assessing cross-reactivity and visual diagrams to elucidate experimental workflows and potential biological interactions.

Comparative Cross-Reactivity Data

To illustrate the potential selectivity of this compound, the following table summarizes hypothetical inhibitory concentration (IC50) values against a panel of kinases. This data is representative of what would be generated in a typical cross-reactivity screening assay and is based on published data for structurally related substituted phenols and thiophenols.

Table 1: Hypothetical Cross-Reactivity Profile of this compound and Analogs (IC50 in µM)

CompoundKinase AKinase BKinase CKinase D
This compound 1.5 >50 12.8 >50
2-Chlorophenol5.2>5025.1>50
2-Methylthiophenol3.845.318.9>50
2,6-Dichlorophenol8.1>5033.4>50
2,6-Dimethylthiophenol6.5>5022.0>50
Staurosporine (Control)0.010.0080.020.015

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a detailed protocol for a competitive binding assay, a common method for determining the cross-reactivity of a small molecule.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its analogs for a specific receptor by measuring their ability to displace a known radiolabeled ligand.

Materials:

  • Target receptor (e.g., membrane preparation from cells expressing the receptor of interest)

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-labeled standard)

  • Test compounds: this compound and a panel of structurally related analogs

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compounds and a known competitor (positive control) in assay buffer.

    • Dilute the radiolabeled ligand to a concentration at or below its dissociation constant (Kd) in ice-cold assay buffer.

    • Prepare the receptor membrane suspension at a concentration optimized for the assay.

  • Assay Setup:

    • In a 96-well filter plate, add assay buffer, the unlabeled test compound or control, the radiolabeled ligand, and the receptor membrane suspension to each well.

    • To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled standard ligand.

    • Total binding is determined in wells containing only the radiolabeled ligand and the receptor.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Contexts

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be influenced by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compounds, Radioligand, Buffer) setup_plate Set up 96-well Plate (Add Reagents & Receptor) prep_reagents->setup_plate prep_receptor Prepare Receptor (Membrane Suspension) prep_receptor->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter and Wash (Separate Bound from Free) incubation->filtration detection Add Scintillation Fluid & Measure Radioactivity filtration->detection calc_ic50 Calculate IC50 Values detection->calc_ic50 calc_ki Calculate Ki Values calc_ic50->calc_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor (e.g., Kinase A) substrate Substrate Protein receptor->substrate Phosphorylation downstream Downstream Effector substrate->downstream transcription Transcription Factor downstream->transcription gene_expression Gene Expression transcription->gene_expression compound This compound compound->receptor Inhibition

Caption: Hypothetical Signaling Pathway Inhibited by this compound.

A Researcher's Guide to Quantitative Analysis of Reaction Byproducts Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug development, and manufacturing, the precise quantification of reaction byproducts is paramount for ensuring product purity, safety, and process optimization. The internal standard method stands out as a robust technique for achieving accurate and precise measurements by correcting for variations in sample preparation and analysis. This guide provides a comprehensive comparison of three widely used analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document offers an objective comparison of these methods, supported by detailed experimental protocols and representative performance data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Principles of the Internal Standard Method

The internal standard (IS) method involves adding a known amount of a non-interfering compound—the internal standard—to all calibration standards and unknown samples prior to analysis.[1] The quantification of the analyte (byproduct) is then based on the ratio of the analyte's response to the internal standard's response.[1] This approach effectively mitigates errors arising from sample loss during preparation, variations in injection volume, and instrument fluctuations.[2][3]

Key criteria for selecting a suitable internal standard include:[1][2]

  • It should not be present in the original sample.

  • It must be chemically stable and not react with the sample components.

  • It should be well-resolved from the analyte and other sample components in the analysis.

  • Ideally, it should be structurally similar to the analyte to ensure similar behavior during analysis.

Comparison of Analytical Techniques

Gas Chromatography, High-Performance Liquid Chromatography, and Quantitative NMR are powerful techniques for the quantitative analysis of reaction byproducts, each with its own set of advantages and limitations. The choice of method depends on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.

Data Presentation: Performance Comparison

The following table summarizes representative quantitative data and validation parameters for the analysis of a hypothetical reaction byproduct by GC-FID, HPLC-UV, and qNMR using an internal standard.

Disclaimer: The data presented in this table are representative values compiled from various sources and are intended for comparative purposes only. Actual performance may vary depending on the specific analyte, internal standard, instrumentation, and experimental conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Limit of Detection (LOD) 1 - 10 mg/L[4]0.1 - 1 mg/L10 µM[5]
Limit of Quantification (LOQ) 2 - 31 mg/L[4]0.3 - 3 mg/L3 mg/mL[6]
Linearity (r²) > 0.99[4]> 0.999> 0.999
Accuracy (% Recovery) 90 - 110%98 - 102%99 - 101%
Precision (%RSD) < 7.0%[4]< 2%< 1%

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the quantitative analysis of reaction byproducts, the following diagrams have been generated.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep_sample Weigh Reaction Mixture add_is Add Known Amount of IS to Sample & Standards prep_sample->add_is prep_is Prepare Internal Standard (IS) Stock prep_is->add_is prep_standards Prepare Calibration Standards (Analyte + IS) prep_is->prep_standards analysis GC, HPLC, or NMR Analysis add_is->analysis prep_standards->analysis integrate Integrate Peak Areas (Analyte & IS) analysis->integrate calibrate Generate Calibration Curve (Area Ratio vs. Conc. Ratio) integrate->calibrate quantify Calculate Byproduct Concentration calibrate->quantify

Figure 1: Experimental workflow for quantitative analysis.

signaling_pathway cluster_synthesis Drug Synthesis Pathway cluster_effect Biological Effect A Starting Material A B Intermediate B A->B Step 1 API Active Pharmaceutical Ingredient (API) B->API Step 2 Byproduct Byproduct X (Impurity) B->Byproduct Side Reaction Receptor Target Receptor API->Receptor Binding Toxicity Adverse Effects/ Toxicity Byproduct->Toxicity Efficacy Therapeutic Efficacy Receptor->Efficacy

Figure 2: Importance of byproduct analysis in drug development.

logical_relationship cluster_gc GC Attributes cluster_hplc HPLC Attributes cluster_qnmr qNMR Attributes center Quantitative Analysis of Byproducts (Internal Standard Method) GC Gas Chromatography (GC) center->GC HPLC High-Performance Liquid Chromatography (HPLC) center->HPLC qNMR Quantitative NMR (qNMR) center->qNMR gc_adv Advantages: - High resolution - Fast analysis - Sensitive (FID) GC->gc_adv gc_dis Limitations: - Volatile & thermally  stable analytes only - Derivatization may be needed GC->gc_dis hplc_adv Advantages: - Wide applicability (non-volatile,  thermally labile) - Versatile detectors (UV, MS) HPLC->hplc_adv hplc_dis Limitations: - Lower resolution than capillary GC - Solvent consumption HPLC->hplc_dis qnmr_adv Advantages: - Primary ratio method - No reference standard of analyte needed - Structural information qNMR->qnmr_adv qnmr_dis Limitations: - Lower sensitivity - Potential for signal overlap - Higher instrument cost qNMR->qnmr_dis

Figure 3: Comparison of analytical method features.

Experimental Protocols

Detailed methodologies for the quantification of a reaction byproduct using an internal standard are provided below for GC-FID, HPLC-UV, and qNMR. These protocols should be optimized for the specific analyte and matrix.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for the quantitative analysis of volatile and thermally stable byproducts.

  • Internal Standard (IS) Stock Solution Preparation:

    • Accurately weigh a suitable internal standard and dissolve it in a compatible solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standard Preparation:

    • Prepare a stock solution of the byproduct analyte of known concentration.

    • Create a series of calibration standards by adding varying known amounts of the analyte stock solution to vials.

    • Add a constant, known amount of the internal standard stock solution to each calibration standard.

    • Dilute each standard to the final volume with the solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture.

    • Dissolve the mixture in a known volume of the solvent.

    • Add the same constant, known amount of the internal standard stock solution as used in the calibration standards.

    • Vortex to ensure homogeneity.

  • GC-FID Analysis:

    • GC System: Agilent 7890B or equivalent with FID.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the response factor (RF) from the calibration standards.

    • Quantify the byproduct in the sample using the calculated RF and the peak area ratios.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for non-volatile or thermally labile byproducts with a UV chromophore.

  • Internal Standard (IS) Stock Solution Preparation:

    • Prepare a stock solution of a suitable internal standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Calibration Standard Preparation:

    • Prepare a stock solution of the byproduct analyte of known concentration.

    • Prepare a series of calibration standards by adding varying known amounts of the analyte stock solution to vials.

    • Add a constant, known amount of the internal standard stock solution to each calibration standard.

    • Dilute to the final volume with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture.

    • Dissolve in a known volume of the mobile phase.

    • Add the same constant, known amount of the internal standard stock solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • HPLC System: Waters Alliance e2695 or equivalent with a 2998 PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV maximum of the analyte.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.

    • Determine the concentration of the byproduct in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a direct measurement of the molar ratio of the byproduct to an internal standard without the need for a calibration curve for the analyte itself.

  • Internal Standard (IS) Selection and Preparation:

    • Choose a high-purity internal standard with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Accurately weigh the internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture.

    • Dissolve both the reaction mixture and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H-qNMR Analysis:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]

    • Acquisition Time: Typically 2-4 seconds.

  • Data Processing and Quantification:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the molar amount of the byproduct using the following equation:

    Amount_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * (M_IS / P_IS) * (Weight_IS / MW_IS)

    Where:

    • Area = Integral of the signal

    • N_protons = Number of protons giving rise to the signal

    • M = Molar mass

    • P = Purity of the internal standard

    • Weight = Mass

    • MW = Molecular weight

Conclusion

The choice between GC, HPLC, and qNMR for the quantitative analysis of reaction byproducts using an internal standard is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. GC is ideal for volatile compounds, offering high resolution and speed. HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. qNMR provides a primary ratio measurement with high precision and accuracy without the need for an analyte-specific calibration curve, also yielding valuable structural information. By understanding the principles, strengths, and limitations of each method, researchers can confidently select and implement the most appropriate technique to ensure the quality and purity of their products.

References

Confirming Product Identity: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and scientific research, unequivocal confirmation of a product's identity is paramount. For protein-based therapeutics and research materials, this critical step ensures safety, efficacy, and reproducibility. High-resolution mass spectrometry (HRMS) has emerged as a cornerstone technology for this purpose, offering unparalleled accuracy and depth of analysis. This guide provides an objective comparison of HRMS with alternative methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

The Gold Standard: High-Resolution Mass Spectrometry

HRMS provides highly precise mass measurements, enabling the confident identification of proteins and the characterization of their post-translational modifications (PTMs).[1][2] This level of detail is crucial for verifying the integrity of a biopharmaceutical product or research protein. The two primary ionization techniques used in protein mass spectrometry are electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[2] These are often coupled with advanced mass analyzers like Orbitrap and time-of-flight (TOF) instruments.

Key Advantages of HRMS:
  • High Accuracy and Resolution: HRMS can distinguish between molecules with very small mass differences, which is essential for identifying protein isoforms and PTMs.

  • High Sensitivity: Advanced ionization techniques allow for the detection of low-abundance proteins and peptides.

  • In-depth Sequence Coverage: "Bottom-up" proteomics, where proteins are digested into peptides before analysis, allows for extensive sequence confirmation.[2]

  • Versatility: HRMS can be used for both qualitative identification and quantitative analysis of proteins.[1][3]

Alternative Methods for Product Identity Confirmation

While HRMS is a powerful tool, other techniques have traditionally been used and may still be relevant for specific applications.

Edman Degradation

Edman degradation is a classic method for N-terminal sequencing of proteins.[4][5] It involves the sequential removal and identification of amino acids from the N-terminus of a purified protein.[4][5]

Strengths:

  • Provides highly accurate, residue-by-residue sequence data for the N-terminus.[4]

  • Useful for confirming the identity of a known protein and detecting N-terminal modifications.[4]

Limitations:

  • Requires a pure, single protein sample.[4]

  • Not suitable for analyzing complex mixtures or internal protein sequences.[4]

  • Ineffective if the N-terminus is blocked, which is common in eukaryotic proteins.[4][5]

  • Limited to sequencing shorter peptides, typically under 30 amino acids.[5]

Sanger Sequencing

Sanger sequencing is a method for determining the nucleotide sequence of DNA.[6] While not a direct method for protein identification, it can be used to sequence the gene encoding the protein of interest, thereby inferring the amino acid sequence.

Strengths:

  • Provides the genetic blueprint for the protein.

Limitations:

  • Does not provide information about post-translational modifications, which are critical for protein function.

  • Cannot confirm the presence and correct processing of the protein itself.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. It can provide an initial assessment of product purity and apparent molecular weight.

Strengths:

  • Simple and widely accessible.

  • Provides a good initial estimate of purity and molecular weight.

Limitations:

  • Low resolution, making it difficult to distinguish between proteins of similar size.

  • Does not provide sequence information for definitive identification.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of HRMS compared to other techniques.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Edman DegradationSanger SequencingSDS-PAGE
Primary Information Precise mass, amino acid sequence, PTMsN-terminal amino acid sequenceDNA/RNA nucleotide sequenceApparent molecular weight, purity
Sample Requirement Can analyze complex mixturesRequires purified, single proteinDNA/RNACan analyze mixtures, but resolution is limited
Throughput HighLowHighHigh
Sensitivity High (nanogram to femtogram range)Moderate (picomole range)[5]HighLow (microgram to nanogram range)
PTM Analysis Yes (comprehensive)Limited to N-terminal modifications[4]NoNo
Sequence Coverage High (often >90%)N-terminus only (typically up to 30-50 residues)[4][5]Full gene sequenceNone
Confirmation Level DefinitiveConfirmatory for N-terminusIndirect (infers protein sequence)Presumptive

Experimental Protocols

High-Resolution Mass Spectrometry (Bottom-Up Proteomics)

A typical workflow for protein identification by HRMS involves in-gel or in-solution digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Sample Preparation: Proteins are separated by SDS-PAGE, and the band of interest is excised.[7] For in-solution digestion, the protein is directly processed in a tube.

  • Reduction and Alkylation: Disulfide bonds are reduced (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.

  • Enzymatic Digestion: The protein is digested into smaller peptides using a protease, most commonly trypsin.[7]

  • Peptide Extraction and Desalting: The resulting peptides are extracted from the gel or cleaned up using a solid-phase extraction method to remove contaminants.

  • LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer. The instrument acquires high-resolution mass spectra of the intact peptides (MS1) and then selects precursor ions for fragmentation and analysis of the fragment ions (MS/MS).[1]

  • Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the protein.[7]

Edman Degradation
  • Sample Preparation: The protein sample must be highly purified and free of interfering substances.

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide backbone.

  • Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).[5]

  • Cycling: The process is repeated to identify the subsequent amino acids in the sequence.[5]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis ProteinSample Protein Sample SDSPAGE SDS-PAGE Separation ProteinSample->SDSPAGE InSolution In-Solution ProteinSample->InSolution BandExcision Band Excision SDSPAGE->BandExcision ReductionAlkylation Reduction & Alkylation BandExcision->ReductionAlkylation InSolution->ReductionAlkylation TrypsinDigestion Trypsin Digestion ReductionAlkylation->TrypsinDigestion PeptideExtraction Peptide Extraction TrypsinDigestion->PeptideExtraction LCMSMS LC-MS/MS Analysis PeptideExtraction->LCMSMS DatabaseSearch Database Search LCMSMS->DatabaseSearch ProteinID Protein Identification DatabaseSearch->ProteinID

Caption: High-Resolution Mass Spectrometry (Bottom-Up) Workflow.

Edman_Degradation_Workflow PurifiedProtein Purified Protein Sample Coupling Coupling with PITC PurifiedProtein->Coupling Cleavage Cleavage of N-terminal Amino Acid Coupling->Cleavage Conversion Conversion to PTH-Amino Acid Cleavage->Conversion Identification HPLC Identification Conversion->Identification Cycle Repeat Cycle Identification->Cycle for next residue Cycle->Coupling

Caption: Edman Degradation Workflow.

Conclusion

For the definitive confirmation of product identity, particularly for complex biotherapeutics, high-resolution mass spectrometry stands out as the superior technique. Its ability to provide accurate mass measurements, extensive sequence coverage, and detailed information on post-translational modifications is unmatched by other methods. While techniques like Edman degradation and SDS-PAGE have their specific applications, they do not offer the comprehensive characterization required in modern drug development and research. The choice of methodology should be guided by the specific requirements of the analysis, but for unambiguous product identity confirmation, HRMS is the industry's gold standard.

References

A Comparative Guide to Green Synthesis Routes for Thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thiophenol derivatives, crucial intermediates in the pharmaceutical and materials science industries, is increasingly scrutinized through the lens of green chemistry. Traditional methods often rely on hazardous reagents, harsh reaction conditions, and generate significant waste. This guide provides an objective comparison of emerging green synthesis routes that prioritize sustainability by minimizing environmental impact and maximizing efficiency. The comparison is supported by experimental data from peer-reviewed literature, with detailed protocols and visual workflows to aid in practical application.

At a Glance: Comparison of Green Synthesis Methods

The following table summarizes the key quantitative data for four prominent green synthesis routes for thiophenol derivatives and related compounds, offering a clear comparison of their performance.

MethodKey TransformationTypical Yield (%)Reaction TimeTemperature (°C)CatalystSolventKey Advantages
Microwave-Assisted C-H Arylation Arylation of thiophenes with aryl halides70-98%[1]2 hours[1]140[1]Pd nanoparticles on cross-linked β-cyclodextrin (0.2 mol%)[1]γ-valerolactone (GVL)[1]High yields, short reaction times, use of a bio-derived solvent, heterogeneous catalyst.[1]
Catalyst-Free Synthesis One-pot reaction of aroylisothiocyanates, alkyl bromides, and enaminones85-95%[2]2 hours[2]Room Temperature[2]None[2]Solvent-free[2]Excellent yields, mild conditions, no catalyst or solvent required, simple work-up.[2]
Ultrasound-Assisted Gewald Reaction Synthesis of 2-aminothiophenes from ketones, malononitrile, and sulfur42-90%[3]0.5-1 hour[3]70[3]None (ignited by sodium polysulfides)[3]Water[3]Rapid, uses water as a green solvent, catalyst-free.[3]
Metal-Free Aerobic Oxidation Synthesis of sulfonyl bromides from thiols70-93%[4]1.25 hours[4]60[4]Ammonium (B1175870) nitrate (B79036) (0.2 equiv.)[4]Acetonitrile[4]Environmentally benign oxidant (O2), metal-free, reduced solvent usage for purification.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and adoption in the laboratory.

Microwave-Assisted C-H Arylation of Thiophenes

This protocol describes the sustainable C-H arylation of thiophenes using a heterogeneous palladium catalyst in a bio-derived solvent under microwave irradiation.[1]

Materials:

  • Aryl halide (e.g., 4-bromonitrobenzene)

  • Thiophene (B33073) derivative (e.g., 2-methylthiophene)

  • Potassium acetate (B1210297) (KOAc)

  • Pivalic acid (PivOH)

  • Pd nanoparticles on cross-linked β-cyclodextrin (Pd/CβCAT)

  • γ-valerolactone (GVL)

  • Nitrogen gas (N₂)

Procedure:

  • Into a quartz vial equipped with a magnetic stirrer, add the aryl halide (0.5 mmol), thiophene derivative (1 mmol), KOAc (1 mmol), and PivOH (0.15 mmol).

  • Suspend the mixture in GVL (3 mL).

  • Purge the vial with N₂ gas.

  • Add the Pd/CβCAT catalyst (0.2 mol%).

  • Heat the mixture to the required temperature (e.g., 140 °C) under microwave irradiation for 2 hours in a nitrogen atmosphere (1 MPa) with magnetic stirring (450 rpm).

  • After 2 hours, cool the reactor and filter the crude reaction mixture to recover the catalyst.

Catalyst-Free Synthesis of Thiophene Derivatives

This protocol outlines a one-pot, solvent-free synthesis of thiophene derivatives at room temperature.[2]

Materials:

  • Aroylisothiocyanate

  • Enaminone

  • Phenacyl bromide or its derivatives

Procedure:

  • In a suitable reaction vessel, stir a mixture of aroylisothiocyanate (2 mmol) and enaminone (2 mmol) at room temperature for 15 minutes.

  • Add phenacyl bromide or its derivative (2 mmol) to the mixture.

  • Continue stirring the reaction mixture for 2 hours.

  • After the reaction is complete, pour the mixture into 10 mL of water.

  • Separate the resulting precipitate by filtration.

  • Recrystallize the crude product from diethyl ether to obtain the pure thiophene derivative.

Ultrasound-Assisted Gewald Reaction for 2-Aminothiophenes

This protocol details a rapid and green synthesis of 2-aminothiophenes in water, initiated by sodium polysulfides under ultrasound irradiation.[3]

Materials:

  • Ketone

  • Malononitrile

  • Elemental sulfur (S₈)

  • Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a reaction vessel suitable for sonication, combine the ketone (e.g., cyclohexanone), malononitrile, and elemental sulfur in water. The reaction is initiated by sodium polysulfides which can be generated in situ.

  • Subject the mixture to ultrasound irradiation at 40 kHz and 300 W.

  • Maintain the reaction temperature at 70 °C for a period of 0.5 to 1 hour.

  • After the reaction, cool the mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene.

Metal-Free Aerobic Oxidation of Thiols to Sulfonyl Bromides

This protocol describes an environmentally friendly, metal-free method for the synthesis of sulfonyl bromides from thiols using oxygen as the terminal oxidant.[4]

Materials:

  • Thiol (e.g., 4-methylthiophenol)

  • Ammonium nitrate (NH₄NO₃)

  • 48% aqueous hydrobromic acid (HBr)

  • Acetonitrile (B52724) (MeCN)

  • Oxygen (O₂) balloon

Procedure:

  • Select a suitable reaction vessel and charge it with the thiol (e.g., 4-methylthiophenol, 1a) in acetonitrile to a concentration of 0.2 M.

  • Add ammonium nitrate (0.2 equivalents) and 48% aqueous hydrobromic acid (1.1 equivalents).

  • Place the reaction vessel under an oxygen atmosphere using a balloon.

  • Heat the reaction mixture to 60 °C and maintain for 1.25 hours.

  • Upon completion, the sulfonyl bromide can be isolated by a simplified work-up, which involves filtering over a short pad of silica (B1680970) gel, thus reducing the need for extensive solvent-based extraction.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthesis route.

Microwave_Assisted_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Mix Aryl Halide, Thiophene, KOAc, PivOH in GVL purge Purge with N₂ reagents->purge catalyst Add Pd/CβCAT Catalyst purge->catalyst mw_irrad Microwave Irradiation (140°C, 2h) catalyst->mw_irrad cool Cool Reactor mw_irrad->cool filter Filter to Recover Catalyst and Isolate Product cool->filter

Microwave-Assisted C-H Arylation Workflow.

Catalyst_Free_Synthesis cluster_mixing Reactant Mixing cluster_reaction Reaction cluster_isolation Product Isolation mix1 Stir Aroylisothiocyanate and Enaminone (15 min) add_bromide Add Alkyl Bromide mix1->add_bromide stir Stir at Room Temp (2 hours) add_bromide->stir precipitate Pour into Water stir->precipitate filter Filter Precipitate precipitate->filter recrystallize Recrystallize from Diethyl Ether filter->recrystallize

Catalyst-Free Synthesis Workflow.

Ultrasound_Assisted_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up combine Combine Ketone, Malononitrile, and Sulfur in Water sonicate Ultrasound Irradiation (40 kHz, 300W, 70°C) 0.5 - 1 hour combine->sonicate cool_filter Cool and Filter Precipitate sonicate->cool_filter recrystallize Recrystallize from Ethanol cool_filter->recrystallize

Ultrasound-Assisted Gewald Reaction Workflow.

Metal_Free_Oxidation cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_isolation Isolation mix_reagents Mix Thiol, NH₄NO₃, and HBr in MeCN add_oxygen Place under O₂ Atmosphere mix_reagents->add_oxygen heat Heat at 60°C (1.25 hours) add_oxygen->heat filter_silica Filter over a Short Pad of Silica Gel heat->filter_silica

Metal-Free Aerobic Oxidation Workflow.

Conclusion

The green synthesis of thiophenol derivatives offers a diverse and expanding toolkit for the modern chemist. The choice of method will ultimately depend on the specific target molecule, desired scale, and available equipment. Microwave-assisted synthesis provides a rapid route to arylated thiophenes with high yields, while catalyst-free approaches offer unparalleled simplicity and mild conditions. Ultrasound-assisted reactions in water represent a significant step towards eliminating organic solvents, and metal-free aerobic oxidation provides an environmentally benign pathway to sulfonyl halides. By adopting these greener alternatives, researchers can significantly reduce the environmental footprint of their synthetic endeavors without compromising on efficiency or yield.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-methylthiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Chloro-6-methylthiophenol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must handle this compound with care due to its hazardous properties. This document outlines the necessary procedures for its safe disposal, minimizing risks and ensuring responsible chemical waste management.

Safety and Hazard Profile

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS PictogramHazard Statement
Acute toxicity, oral (Category 4)DangerH302: Harmful if swallowed[1]
Serious eye damage (Category 1)DangerH318: Causes serious eye damage[1]

GHS data aggregated from multiple sources.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

EquipmentSpecification
Eye ProtectionChemical safety goggles or face shield (meeting EN166 or 29 CFR 1910.133 standards)[2]
Hand ProtectionWear appropriate protective gloves to prevent skin exposure[2]
Skin and Body ProtectionWear appropriate protective clothing to prevent skin exposure[2]
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced[2]

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is mandatory to ensure safety and regulatory compliance.

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and leak-proof container.

  • The container must be kept tightly closed except when adding waste.[3]

  • Ensure the waste container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including the full chemical name ("this compound") and any other components in the waste mixture.[3]

2. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary containment should be used for all liquid hazardous waste to prevent spills.[3]

  • Do not store large quantities of hazardous waste in the laboratory. Schedule regular pick-ups to minimize accumulation.[3]

3. Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[4]

  • Never dispose of this compound down the drain or in the regular trash.[3]

  • All chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4]

4. Empty Container Decontamination:

  • For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[3]

  • After the initial rinse is collected for disposal, the container can be rinsed thoroughly with an appropriate solvent (e.g., acetone (B3395972) or ethanol), followed by water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Step 1: Waste Collection cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal A Collect waste in a designated, sealed container B Label container with 'Hazardous Waste' and contents A->B C Store in a cool, dry, well-ventilated area B->C Transfer to Storage D Use secondary containment C->D E Arrange for pickup by an approved waste disposal service D->E Prepare for Disposal F Consult local, regional, and national regulations E->F

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. By adhering to these procedures, laboratory professionals can maintain a safe working environment and ensure the responsible management of chemical waste. Always refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

Essential Safety and Operational Guide for 2-Chloro-6-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Chloro-6-methylthiophenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Chemical Profile:

PropertyValue
Molecular Formula C7H7ClS[1][2]
Molecular Weight 158.65 g/mol [1]
Appearance Colorless to yellow liquid[3][4]
Boiling Point 135 - 136 °C / 275 - 276.8 °F[3]
CAS Number 18858-05-4[1][2]

Hazard Identification and GHS Classification:

This compound is considered a hazardous chemical.[3] It is harmful if swallowed and causes serious eye irritation.[1][3] It may also cause respiratory irritation.[3]

GHS Pictograms:

alt text

Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed[1][3]

  • H318: Causes serious eye damage[1]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5][6] Inspect gloves before use.To prevent skin contact.[5]
Eye Protection Chemical safety goggles or a face shield.[5][6]To protect against splashes and vapors that can cause serious eye irritation.[5]
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes.[5][7]To prevent skin exposure.[5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5][6] If a fume hood is not available or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[5]To minimize inhalation of vapors.[6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[5]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have designated and properly labeled waste containers ready for liquid and solid chemical waste.[6]

2. Handling:

  • Always handle this compound within a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[3]

  • Wash hands thoroughly after handling.[3][5]

  • Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[3]

Emergency and Disposal Plan

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Wear PPE: Don the appropriate personal protective equipment before addressing the spill.

  • Contain Spill: Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[5]

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a sealed, properly labeled container for hazardous waste disposal.[5]

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing.[3] If irritation persists, seek medical attention.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[3] Seek immediate medical attention.[3]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and pipette tips should be placed in a sealed, labeled container for hazardous waste.

  • Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][9]

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood - Check safety shower/eyewash - Prepare equipment - Ready waste containers ppe Don Personal Protective Equipment - Nitrile gloves - Safety goggles/face shield - Lab coat prep->ppe handling Handling in Fume Hood - Avoid contact and inhalation - Keep container closed ppe->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage After Use spill Spill Occurs handling->spill If Spill disposal Waste Disposal - Segregate liquid and solid waste - Use licensed disposal service handling->disposal Generate Waste storage->disposal When Empty/Expired end Procedure Complete storage->end No Waste spill_response Spill Response - Evacuate and ventilate - Contain with absorbent - Collect waste - Decontaminate spill->spill_response spill_response->disposal disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.